molecular formula C16H18ClN3O B1682356 YM114 CAS No. 153608-99-2

YM114

カタログ番号: B1682356
CAS番号: 153608-99-2
分子量: 303.78 g/mol
InChIキー: GZXONPGTMHLBKQ-UTONKHPSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

a derivative of YM-060;  a 5-HT(3) receptor anatagonist;  structure in first source

特性

CAS番号

153608-99-2

分子式

C16H18ClN3O

分子量

303.78 g/mol

IUPAC名

2,3-dihydroindol-1-yl-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride

InChI

InChI=1S/C16H17N3O.ClH/c20-16(12-5-6-13-14(9-12)18-10-17-13)19-8-7-11-3-1-2-4-15(11)19;/h1-4,10,12H,5-9H2,(H,17,18);1H/t12-;/m1./s1

InChIキー

GZXONPGTMHLBKQ-UTONKHPSSA-N

異性体SMILES

C1CC2=C(C[C@@H]1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl

正規SMILES

C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

5-((2,3-dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride
KAE 393
KAE-393
YM 114
YM-114

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Nimbolide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Initial Query: The initial request for information on "YM114" did not yield relevant scientific literature. The following guide focuses on the well-documented mechanism of action of Nimbolide , a natural product with a comprehensively studied interaction with the E3 ubiquitin ligase RNF114.

This technical guide provides a detailed overview of the molecular mechanism of action of Nimbolide, a terpenoid natural product derived from the Neem tree (Azadirachta indica). The primary audience for this document is researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Covalent Modification of RNF114

The central mechanism of Nimbolide's anti-cancer activity involves the direct covalent modification of the E3 ubiquitin ligase RNF114.[1][2][3][4][5][6] Nimbolide possesses a cyclic enone that acts as a Michael acceptor, allowing it to covalently bind to specific cysteine residues on its target proteins.[2] Through activity-based protein profiling (ABPP), a powerful chemoproteomic technique, Cysteine-8 (C8) of RNF114 has been identified as a primary target of Nimbolide in breast cancer cells.[1][2] This C8 residue is located within a functionally significant, intrinsically disordered region in the N-terminus of RNF114, which is crucial for substrate recognition.[1][2]

The covalent binding of Nimbolide to C8 on RNF114 disrupts the ligase's ability to recognize and bind to its substrates.[1][3] This steric hindrance or conformational change effectively inhibits the ubiquitination and subsequent proteasomal degradation of RNF114 substrates.[1][2][3]

Downstream Signaling Consequences

The inhibition of RNF114's function by Nimbolide leads to the stabilization and accumulation of its key substrates, which include the tumor suppressor protein p21 (also known as CDKN1A) and PARP1 (Poly [ADP-ribose] polymerase 1).[1][7][8]

1. Stabilization of the Tumor Suppressor p21:

RNF114 is known to ubiquitinate and promote the degradation of p21, a critical cell cycle inhibitor.[1][3] By covalently modifying RNF114, Nimbolide blocks this process, leading to a rapid increase in intracellular p21 levels.[1][2][3] The stabilization of p21 contributes to the anti-proliferative effects of Nimbolide in cancer cells.[1]

2. Induction of PARP1 Trapping:

More recently, it has been discovered that RNF114 also targets PARylated-PARP1 for ubiquitination and degradation, particularly in response to DNA damage.[7][8] Nimbolide's inhibition of RNF114 prevents the removal of PARP1 from DNA lesions, leading to a phenomenon known as "PARP1 trapping."[7][8] This effect is synthetically lethal in cancers with mutations in BRCA genes, which are deficient in homologous recombination repair.[7]

Quantitative Data

The following tables summarize the key quantitative findings related to Nimbolide's mechanism of action.

Table 1: Cellular Effects of Nimbolide

Cell LineAssayMetricValueReference
231MFP Breast CancerCell ProliferationIC50~1-10 µM (48h)[1]
HCC38 Breast CancerCell ProliferationIC50~1-10 µM (48h)[1]
231MFP Breast CancerApoptosis% Apoptotic CellsSignificant increase with Nimbolide treatment[1]

Table 2: Biochemical Effects of Nimbolide

ExperimentTargetEffectConcentrationReference
In vitro ubiquitination assayRNF114 autoubiquitinationInhibition100 µM[3]
In vitro ubiquitination assayp21 ubiquitination by RNF114Inhibition100 µM[3]
IsoTOP-ABPP in 231MFP cellsRNF114Isotopic ratio >4 (indicating target engagement)10 µM[3]

Experimental Protocols

1. Isotopic Tandem Orthogonal Proteolysis-Enabled Activity-Based Protein Profiling (isoTOP-ABPP):

This chemoproteomic method is used to identify the specific protein targets of a small molecule in a complex biological system.[1][3]

  • Cell Treatment: Cancer cells (e.g., 231MFP) are treated with either DMSO (vehicle control) or Nimbolide.

  • Proteome Labeling: The proteomes from both treated and control cells are harvested and labeled with a cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne). This probe reacts with cysteine residues that are not already modified by Nimbolide.

  • Click Chemistry: A reporter tag, containing an isotopic label (e.g., heavy or light TEV-biotin tag), is attached to the alkyne-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry").

  • Enrichment and Digestion: The labeled proteins are enriched using streptavidin beads. The proteins are then digested on-bead with trypsin.

  • Isotopic Labeling and Mass Spectrometry: The resulting peptides are isotopically labeled, and the ratio of heavy to light peptides is quantified by liquid chromatography-mass spectrometry (LC-MS/MS). A high ratio for a particular peptide indicates that Nimbolide protected the corresponding cysteine residue from labeling by the IA-alkyne probe, thus identifying it as a target.

2. In Vitro RNF114 Ubiquitination Assay:

This biochemical assay is used to directly assess the effect of Nimbolide on the enzymatic activity of RNF114.[3]

  • Reaction Components: Recombinant E1 activating enzyme (e.g., GST-Ube1), E2 conjugating enzyme (e.g., GST-UBE2D1), purified RNF114, Flag-tagged ubiquitin, and ATP are combined in a reaction buffer. The substrate, such as p21, can also be included.

  • Inhibitor Treatment: Purified RNF114 is pre-incubated with either DMSO or Nimbolide.

  • Reaction Initiation: The ubiquitination reaction is initiated by the addition of the E1, E2, ubiquitin, and ATP mixture.

  • Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the Flag tag (to detect ubiquitinated species) or the substrate (e.g., p21). A decrease in the high molecular weight smear of ubiquitinated proteins in the presence of Nimbolide indicates inhibition of RNF114 activity.

Visualizations

Signaling Pathway of Nimbolide's Action

Nimbolide_Signaling_Pathway cluster_ubiquitination Ubiquitination Cascade (Inhibited) Nimbolide Nimbolide RNF114 RNF114 (E3 Ligase) Nimbolide->RNF114 p21 p21 (Substrate) RNF114->p21 Ubiquitination inhibited PARP1 PARP1 (Substrate) RNF114->PARP1 Ubiquitination inhibited Proteasome Proteasome p21->Proteasome Degradation blocked p21_stabilization p21 Stabilization p21->p21_stabilization PARP1->Proteasome Degradation blocked PARP1_trapping PARP1 Trapping PARP1->PARP1_trapping Ub Ubiquitin CellCycleArrest Cell Cycle Arrest p21_stabilization->CellCycleArrest SyntheticLethality Synthetic Lethality (BRCA-mutant) PARP1_trapping->SyntheticLethality

Caption: Nimbolide covalently binds to RNF114, inhibiting substrate ubiquitination.

Experimental Workflow for isoTOP-ABPP

isoTOP_ABPP_Workflow cluster_treatment Cell Treatment cluster_labeling Proteome Labeling & Lysis cluster_click Click Chemistry & Enrichment cluster_analysis Mass Spectrometry Analysis start Start: Cancer Cell Culture DMSO Control (DMSO) start->DMSO Nimbolide Nimbolide Treatment start->Nimbolide Lysis_DMSO Lysis & IA-alkyne Labeling DMSO->Lysis_DMSO Lysis_Nimbolide Lysis & IA-alkyne Labeling Nimbolide->Lysis_Nimbolide Click_Light Click with Light Isotope Tag (TEV-Biotin) Lysis_DMSO->Click_Light Click_Heavy Click with Heavy Isotope Tag (TEV-Biotin) Lysis_Nimbolide->Click_Heavy Combine Combine Samples Click_Light->Combine Click_Heavy->Combine Enrich Streptavidin Enrichment Digest On-bead Trypsin Digestion Enrich->Digest Combine->Enrich LCMS LC-MS/MS Analysis Digest->LCMS Quantify Quantify Heavy/Light Peptide Ratios LCMS->Quantify

Caption: Workflow for identifying Nimbolide's targets using isoTOP-ABPP.

References

An In-depth Technical Guide to the Discovery and Synthesis of YM-114 (KAE-393): A Potent 5-HT3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of YM-114 (KAE-393), a potent and selective serotonin 5-HT3 receptor antagonist. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

YM-114 (KAE-393) is the (R)-enantiomer of 5-[(2,3-dihydro-1-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride.[1] It is a derivative of the potent 5-HT3 receptor antagonist, YM060.[1][2] YM-114 exhibits high affinity and selectivity for the 5-HT3 receptor, a ligand-gated ion channel, and has demonstrated significant efficacy in preclinical models of gastrointestinal motility and emesis. Its stereoselective nature, with the (R)-enantiomer being substantially more active than the (S)-enantiomer, highlights the specific structural requirements for potent 5-HT3 receptor antagonism.[1][2]

Discovery and Rationale

The development of YM-114 stemmed from research programs aimed at identifying novel and potent 5-HT3 receptor antagonists. The 5-HT3 receptor is a well-established therapeutic target for the management of nausea and vomiting, particularly that induced by chemotherapy, as well as for certain gastrointestinal disorders like irritable bowel syndrome (IBS).[3] The rationale for the development of YM-114 was to create a compound with high potency, selectivity, and a favorable pharmacokinetic profile. The derivatization of the existing potent antagonist YM060 led to the identification of YM-114.

Synthesis

While a detailed step-by-step synthesis protocol for YM-114 is not publicly available in the reviewed literature, its chemical name, (R)-5-[(2,3-dihydro-1-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride, and its classification as a derivative of YM060, provide a clear indication of its synthetic route. The synthesis would logically involve the coupling of (R)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid with 2,3-dihydroindole, followed by conversion to the hydrochloride salt. The key challenge in the synthesis is the stereoselective preparation of the chiral tetrahydrobenzimidazole core.

A plausible synthetic workflow is outlined below:

G cluster_synthesis Plausible Synthetic Workflow for YM-114 Start Starting Materials Intermediate1 Chiral Tetrahydrobenzimidazole Intermediate ((R)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid) Start->Intermediate1 Intermediate2 2,3-Dihydroindole Start->Intermediate2 Coupling Amide Coupling Reaction Intermediate1->Coupling Intermediate2->Coupling YM114_base YM-114 (Free Base) Coupling->YM114_base Salt_formation Salt Formation (HCl) YM114_base->Salt_formation Final_Product YM-114 (KAE-393) (Hydrochloride Salt) Salt_formation->Final_Product

Plausible synthetic route for YM-114 (KAE-393).

Pharmacological Profile

YM-114 is a highly potent and selective antagonist of the 5-HT3 receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

In Vitro Activity

The in vitro binding affinity and functional antagonism of YM-114 have been determined in various assays.

ParameterAssay DetailsValueReference
Ki (5-HT3 Receptor) [3H]GR65630 binding to N1E-115 cell membranes0.341 nM[1]
Ki (S-enantiomer) [3H]GR65630 binding to N1E-115 cell membranes616 nM[1]
pA2 5-HT-induced contraction in isolated guinea pig colon9.08[2]
EC50 (Functional Antagonism) 5-HT-induced depolarization of the nodose ganglion1.39 nM[1]
pKi (5-HT4 Receptor) [3H]-GR113808 binding in guinea pig striatum5.13[4]
In Vivo Activity

The in vivo efficacy of YM-114 has been demonstrated in several animal models.

ParameterAnimal ModelValueReference
ED50 (Bradycardia Inhibition) 5-HT-induced bradycardia in anesthetized rats (i.v.)0.31 µg/kg[1]
Apparent DR2 (Bradycardia) 5-HT-induced bradycardia in anesthetized rats (i.v.)0.068 µg/kg[5]
ED50 (Stress-induced defecation) Restraint stress-induced increase in fecal pellet output in rats (p.o.)6.9 µg/kg[1]
ED50 (5-HT-induced defecation) 5-HT-induced increase in fecal pellet output in rats (p.o.)72.5 µg/kg[1]
ED50 (TRH-induced defecation) TRH-induced increase in fecal pellet output in rats (p.o.)154.6 µg/kg[1]
ED50 (Stress-induced diarrhea) Restraint stress-induced diarrhea in rats (p.o.)9.7 µg/kg[1]
ED50 (5-HT-induced diarrhea) 5-HT-induced diarrhea in mice (p.o.)52.4 µg/kg[1]

Mechanism of Action and Signaling Pathway

YM-114 acts as a competitive antagonist at the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) leads to the rapid influx of cations (primarily Na+ and K+), resulting in neuronal depolarization. By binding to the receptor, YM-114 prevents the binding of serotonin and subsequent channel opening, thereby inhibiting the downstream signaling cascade.

G cluster_pathway Mechanism of Action of YM-114 Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds and Activates YM114 YM-114 (KAE-393) This compound->Receptor Competitively Binds and Blocks Channel_Opening Ion Channel Opening Receptor->Channel_Opening Ion_Influx Cation Influx (Na+, K+) Channel_Opening->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Response Physiological Response (e.g., emesis, gut motility) Depolarization->Response

Signaling pathway of the 5-HT3 receptor and the inhibitory action of YM-114.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature for the characterization of YM-114.

Radioligand Binding Assay for 5-HT3 Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of YM-114 for the 5-HT3 receptor.

  • Materials:

    • Membrane preparations from N1E-115 cells (neuroblastoma cell line expressing 5-HT3 receptors).

    • [3H]GR65630 (radiolabeled 5-HT3 receptor antagonist).

    • YM-114 and its S-enantiomer at various concentrations.

    • Incubation buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [3H]GR65630 and varying concentrations of the test compound (YM-114 or its S-enantiomer) in the incubation buffer.

    • Allow the binding to reach equilibrium (e.g., incubate for a specific time at a specific temperature).

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow Start Prepare Reagents (Membranes, Radioligand, Test Compound) Incubation Incubate Membranes, Radioligand, and Test Compound Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Workflow for the radioligand binding assay.
In Vivo Inhibition of 5-HT-Induced Bradycardia in Anesthetized Rats

  • Objective: To determine the in vivo potency (ED50) of YM-114 in antagonizing a 5-HT3 receptor-mediated physiological response.

  • Animals: Anesthetized rats (e.g., Sprague-Dawley).

  • Procedure:

    • Anesthetize the rats and cannulate the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.

    • Administer a bolus injection of 5-HT (e.g., 30 µg/kg, i.v.) to induce a transient bradycardia (Bezold-Jarisch reflex).

    • Administer varying doses of YM-114 (i.v.) prior to the 5-HT challenge.

    • Measure the change in heart rate in response to the 5-HT challenge after each dose of YM-114.

    • Calculate the dose of YM-114 that produces a 50% inhibition of the 5-HT-induced bradycardia (ED50).

Conclusion

YM-114 (KAE-393) is a well-characterized, potent, and selective 5-HT3 receptor antagonist. Its high affinity for the 5-HT3 receptor, coupled with its demonstrated in vivo efficacy in relevant animal models, underscores its potential as a therapeutic agent for conditions mediated by 5-HT3 receptor activation. The stereoselective nature of its activity provides valuable insights into the structure-activity relationship for this class of compounds. This technical guide summarizes the key data and methodologies associated with the discovery and preclinical development of YM-114, offering a valuable resource for researchers in the field.

References

Unveiling the Pharmacological Profile of YM114 (Esaxerenone): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM114, chemically known as Esaxerenone, is a novel, orally active, non-steroidal selective mineralocorticoid receptor (MR) antagonist.[1][2] Developed by Daiichi Sankyo, it has been approved in Japan for the treatment of hypertension and is under investigation for diabetic nephropathy.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, consolidating key data on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy.

Mechanism of Action

Esaxerenone functions by selectively binding to and inhibiting the mineralocorticoid receptor, thereby blocking the actions of aldosterone.[5] Overactivation of the MR by aldosterone contributes to sodium and water retention, leading to increased blood pressure and potentially contributing to organ damage in conditions like heart failure and kidney disease.[3][5] By antagonizing the MR, esaxerenone promotes the excretion of sodium and water, which in turn helps to lower blood volume and blood pressure.[5]

Notably, esaxerenone's non-steroidal structure confers high selectivity for the MR, with a significantly lower affinity for other steroid hormone receptors, which is anticipated to result in fewer endocrine-related side effects compared to steroidal MR antagonists.[5][6] In vitro studies have demonstrated that the half-maximal inhibitory concentration (IC50) of esaxerenone for the transcriptional activity of human MR is 3.7 nmol/L, compared to 66 nmol/L for spironolactone and 970 nmol/L for eplerenone, highlighting its high potency.[7]

Signaling Pathway of Esaxerenone's Action

cluster_cell Target Cell cluster_outcome Physiological Outcome Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Esaxerenone Esaxerenone (this compound) Esaxerenone->MR Blocks Gene_Transcription Gene Transcription Aldo_MR->Gene_Transcription Activates Sodium_Water_Retention Sodium & Water Retention Gene_Transcription->Sodium_Water_Retention Leads to Blood_Pressure_Reduction Blood Pressure Reduction

Caption: Simplified signaling pathway of Esaxerenone's mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of esaxerenone has been characterized in both preclinical and clinical studies, demonstrating its suitability for once-daily oral administration.

Absorption and Distribution

Following oral administration, esaxerenone is well-absorbed, with a high absolute bioavailability of approximately 89.0% in the fasting state and 90.8% in the postprandial state in healthy Japanese subjects, indicating that food has no clinically significant effect on its absorption.[8] The time to reach peak plasma concentration (Tmax) is approximately 2.5 to 3.5 hours.[4] Esaxerenone exhibits a large volume of distribution, suggesting wide distribution into tissues.[9][10] The blood-to-plasma ratio is 0.628, indicating low partitioning to blood components.[11]

Metabolism and Excretion

Esaxerenone is primarily metabolized in the liver via multiple pathways, including oxidation by CYP3A4/3A5, glucuronidation by several UGT isoforms, and hydrolysis.[4][11] This multi-pathway metabolism reduces the risk of significant drug-drug interactions.[2][11] The major circulating component in plasma is unchanged esaxerenone (40.8%), followed by its O-glucuronide (M4, 21.4%), acyl-glucuronide of an amide-bond hydrolysate (M11, 8.0%), and a deshydroxyethyl form (M1, 1.7%).[11]

Excretion occurs predominantly through the feces. Following a single oral dose of radiolabeled esaxerenone, approximately 54.0% of the radioactivity was recovered in the feces and 38.5% in the urine.[11] Unchanged esaxerenone accounted for 18.7% of the dose in feces and only 1.6% in urine, suggesting that renal excretion plays a minor role in its elimination.[4][11] This characteristic implies that the pharmacokinetics of esaxerenone are not significantly affected by renal impairment.[2][11] The elimination half-life is approximately 19-20 hours, supporting a once-daily dosing regimen.[2][4]

Table 1: Summary of Pharmacokinetic Parameters of Esaxerenone in Humans
ParameterValueReference
Absolute Bioavailability ~90%[8]
Time to Peak Plasma Concentration (Tmax) 2.5 - 3.5 hours[4]
Elimination Half-life (t1/2) ~19 - 20 hours[2][4]
Primary Route of Elimination Hepatic Metabolism[4][9]
Primary Excretion Route Feces (~54%)[11]
Urinary Excretion (unchanged drug) ~1.6%[11]

Pharmacodynamics and Clinical Efficacy

Clinical studies have consistently demonstrated the antihypertensive and renoprotective effects of esaxerenone.

Antihypertensive Effects

Phase II and III clinical trials have established the efficacy of esaxerenone in lowering blood pressure in patients with essential hypertension.[7][12] In a phase 3 study (ESAX-HTN), esaxerenone (2.5 mg and 5 mg daily) was compared to eplerenone (50 mg daily). The study met its primary endpoint, demonstrating that esaxerenone 2.5 mg was non-inferior to eplerenone 50 mg in reducing sitting systolic and diastolic blood pressure after 12 weeks of treatment.[7][13] Furthermore, esaxerenone 5 mg showed superior blood pressure-lowering effects compared to both esaxerenone 2.5 mg and eplerenone 50 mg.[7] Long-term studies have shown a stable antihypertensive effect for up to 52 weeks, both as monotherapy and in combination with other antihypertensive agents.[2][14]

Table 2: Blood Pressure Reduction in a Phase 3 Study (ESAX-HTN) at 12 Weeks
Treatment GroupChange in Sitting Systolic BP (mmHg)Change in Sitting Diastolic BP (mmHg)Reference
Esaxerenone 2.5 mg/day -13.7Not specified[15]
Esaxerenone 5 mg/day -16.9Not specified[15]
Eplerenone 50 mg/day -12.1Not specified[15]
Renoprotective Effects

Esaxerenone has also shown promise in providing renal protection, particularly in patients with diabetic kidney disease.[9] Studies have demonstrated that esaxerenone can significantly reduce the urinary albumin-to-creatinine ratio (UACR) in patients with type 2 diabetes and albuminuria who are already receiving treatment with a renin-angiotensin system (RAS) inhibitor.[15][16] This effect on albuminuria appears to be, at least in part, independent of its blood pressure-lowering effects.[15]

Experimental Workflow for Assessing Renoprotective Effects

Patient_Recruitment Patient Recruitment (Hypertensive patients with Type 2 Diabetes & Albuminuria) Baseline_Measurements Baseline Measurements - Blood Pressure - UACR - eGFR Patient_Recruitment->Baseline_Measurements Treatment_Initiation Treatment Initiation (Esaxerenone added to existing RAS inhibitor therapy) Baseline_Measurements->Treatment_Initiation Follow_up Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_Initiation->Follow_up Endpoint_Assessment Endpoint Assessment - Change in Blood Pressure - Change in UACR Follow_up->Endpoint_Assessment

Caption: A typical experimental workflow for a clinical trial evaluating the renoprotective effects of Esaxerenone.

Safety and Tolerability

Esaxerenone is generally well-tolerated. The most notable adverse event associated with mineralocorticoid receptor antagonists is hyperkalemia (elevated serum potassium levels).[6] While the incidence of hyperkalemia was slightly higher in the esaxerenone groups compared to eplerenone in some studies, it was generally manageable.[7] Careful monitoring of serum potassium levels is recommended, especially when initiating treatment or in patients with renal impairment.[2][6] Importantly, due to its high selectivity, esaxerenone is associated with a very low incidence of endocrine-related side effects such as gynecomastia, which are more common with non-selective steroidal MRAs like spironolactone.[6]

Experimental Protocols

Determination of Plasma Concentrations (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS)
  • Objective: To quantify the concentration of esaxerenone in plasma samples.

  • Methodology:

    • Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the drug and its internal standard.

    • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable analytical column (e.g., a C18 reversed-phase column). A mobile phase gradient is used to separate esaxerenone from endogenous plasma components.

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., API 4000) with an electrospray ionization (ESI) source operating in the negative ion mode.[4][8]

    • Quantification: Multiple-reaction monitoring (MRM) is used to detect specific precursor-to-product ion transitions for esaxerenone (e.g., m/z 465–365) and its deuterated internal standard (e.g., m/z 472–370).[4][8] The concentration of esaxerenone is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

  • Lower Limit of Quantification (LLOQ): Typically around 0.1 ng/mL.[4][8]

In Vitro Mineralocorticoid Receptor (MR) Transcriptional Activity Assay
  • Objective: To determine the inhibitory potency of esaxerenone on MR-mediated gene transcription.

  • Methodology:

    • Cell Culture: A suitable cell line (e.g., HEK293 cells) is transiently co-transfected with a plasmid encoding the human or rat mineralocorticoid receptor and a reporter gene plasmid containing an MR-responsive element linked to a luciferase reporter gene.

    • Compound Treatment: The transfected cells are incubated with varying concentrations of esaxerenone in the presence of a fixed concentration of aldosterone (the MR agonist).

    • Luciferase Assay: After an appropriate incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • Data Analysis: The inhibitory activity of esaxerenone is calculated as the percentage reduction in aldosterone-induced luciferase activity. The IC50 value (the concentration of esaxerenone that inhibits 50% of the maximal aldosterone response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound (Esaxerenone) is a potent and selective non-steroidal mineralocorticoid receptor antagonist with a favorable pharmacological profile. Its high bioavailability, long half-life, and metabolism through multiple pathways make it a suitable candidate for once-daily oral administration with a low potential for drug-drug interactions. Clinical trials have robustly demonstrated its efficacy in lowering blood pressure and have shown promising renoprotective effects. With a good safety and tolerability profile, particularly with respect to endocrine side effects, esaxerenone represents a valuable therapeutic option for the management of hypertension and potentially for the treatment of diabetic kidney disease. Further research will continue to elucidate its full therapeutic potential in various cardiovascular and renal conditions.

References

YM114: A Technical Guide to its Serotonin Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of YM114 for serotonin receptors. This compound, also known as KAE-393, is a potent and selective antagonist of the serotonin 5-HT3 receptor. This document summarizes key quantitative binding data, details common experimental protocols for affinity determination, and visualizes the relevant signaling pathways and experimental workflows.

Core Data: Binding Affinity of this compound

The binding affinity of this compound has been characterized primarily at the 5-HT3 receptor, with some data available for the 5-HT4 receptor. The following table summarizes the available quantitative data.

Receptor SubtypeTest SystemRadioligandValueUnitReference
5-HT3N1E-115 cell membranes[3H]GR656300.341Ki (nM)[1]
5-HT3Rat cerebral cortex[3H]GR656300.32 (pKi 9.5)Ki (nM)[2]
5-HT4Guinea pig striatum[3H]GR1138087413 (pKi 5.13)Ki (nM)[2]

Note: Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the primary ligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of this compound's binding affinity for serotonin receptors typically involves radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor.

1. Materials:

  • Biological Source: Membranes from cells expressing the 5-HT3 receptor (e.g., N1E-115 neuroblastoma cells or HEK293 cells transfected with the 5-HT3 receptor) or from native tissue rich in 5-HT3 receptors (e.g., rat cerebral cortex).

  • Radioligand: [3H]GR65630, a high-affinity 5-HT3 receptor antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., granisetron or ondansetron).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

2. Procedure:

  • Membrane Preparation:

    • Homogenize the cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, [3H]GR65630 (at a concentration close to its Kd), and the membrane preparation.

      • Non-specific Binding: Non-specific binding control, [3H]GR65630, and the membrane preparation.

      • Competitive Binding: Serial dilutions of this compound, [3H]GR65630, and the membrane preparation.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: 5-HT-Induced Depolarization in Rat Vagus Nerve

This ex vivo assay assesses the functional antagonism of this compound at the 5-HT3 receptor.

1. Materials:

  • Isolated vagus nerve from a rat.

  • Artificial cerebrospinal fluid (aCSF).

  • Serotonin (5-HT).

  • This compound.

  • Recording electrodes and amplifier.

2. Procedure:

  • Dissect the vagus nerve and place it in a recording chamber perfused with aCSF.

  • Record the baseline electrical activity of the nerve.

  • Apply 5-HT to the chamber to induce depolarization of the nerve, which is mediated by 5-HT3 receptors.

  • After washing out the 5-HT, pre-incubate the nerve with varying concentrations of this compound.

  • Re-apply 5-HT in the presence of this compound and record the change in membrane potential.

3. Data Analysis:

  • Measure the amplitude of the 5-HT-induced depolarization in the absence and presence of different concentrations of this compound.

  • Plot the percentage of inhibition of the 5-HT response against the logarithm of the this compound concentration.

  • Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.[1]

Visualizations

Signaling Pathway of 5-HT3 Receptor and this compound Antagonism

5HT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->5HT3R Binds & Activates This compound This compound This compound->5HT3R Binds & Blocks Ion_Channel 5HT3R->Ion_Channel Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Na+, K+, Ca2+ Influx

Caption: 5-HT3 receptor signaling and the antagonistic action of this compound.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (e.g., from N1E-115 cells) Incubation 3. Incubation (Membranes + Radioligand +/- this compound) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (this compound dilutions, [3H]GR65630) Reagent_Prep->Incubation Filtration 4. Filtration & Washing (Separate bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Measure radioactivity) Filtration->Counting Calculation 6. Data Analysis (Calculate IC50 and Ki) Counting->Calculation

References

In-Vitro Characterization of YM114 (Irofulven): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of YM114, also known as MGI 114, HMAF, and Irofulven. This novel anti-cancer agent, a semi-synthetic derivative of the fungal toxin Illudin S, has demonstrated significant cytotoxic activity across a broad spectrum of human tumor cell lines, including those resistant to conventional chemotherapeutic agents. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's mechanism of action through signaling pathway and experimental workflow diagrams.

Core Mechanism of Action: DNA Damage and Apoptosis Induction

This compound functions as a potent DNA alkylating agent, leading to the inhibition of DNA synthesis and the induction of programmed cell death (apoptosis) in tumor cells.[1] Its cytotoxic effects are notably independent of the tumor suppressor protein p53 and the cell cycle regulator p21 status of the cancer cells.[2] The induction of DNA damage by this compound triggers a signaling cascade that ultimately leads to cell cycle arrest and apoptosis.

Quantitative Analysis of In-Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated against a diverse panel of human cancer cell lines using various in-vitro assays. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

Cell LineCancer TypeExposure TimeIC50 (µM)
DU-145Prostate24 hours~1.0
HCT-116Colon24 hours~0.5
HT-29Colon24 hours~0.8
A2780OvarianThree doubling times~0.49
PANC-1PancreaticNot Specified1-18
MIA PaCa-2PancreaticNot Specified1-18
BxPC-3PancreaticNot Specified1-18

Note: The IC50 values can vary between experiments and laboratories due to differences in cell culture conditions and assay parameters.[3]

Experimental Protocols

MTT Cytotoxicity Assay

This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of this compound.[3]

Materials:

  • This compound (Irofulven)

  • Selected cancer cell lines (e.g., DU-145, HCT-116, HT-29)

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to 70-80% confluency.

    • Harvest cells and perform a cell count.

    • Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[3]

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control group (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[3]

  • MTT Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.[3]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 650 nm.[3]

Human Tumor Colony-Forming Assay (HTCFA)

This assay assesses the ability of individual cancer cells to proliferate and form colonies, providing a measure of long-term cell survival and reproductive integrity following treatment with this compound.

Procedure: Human tumor colony-forming units were treated with this compound at concentrations of 0.001, 0.01, 0.1, and 1 µg/ml, for both a 1-hour exposure and a continuous 14-day exposure. A response was defined as 50% or less colony survival compared to untreated controls.[4]

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage Response and Apoptosis Signaling Pathway

The following diagram illustrates the key signaling events initiated by this compound-induced DNA damage, leading to cell cycle arrest and apoptosis.

YM114_Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_effect Cellular Effect cluster_signaling Signaling Cascade cluster_outcome Outcome This compound This compound (Irofulven) DNA_Damage DNA Damage (Alkylation, Single-Strand Breaks) This compound->DNA_Damage ATM ATM Activation DNA_Damage->ATM Bax Bax Translocation to Mitochondria DNA_Damage->Bax CHK2 CHK2 Activation ATM->CHK2 S_Phase_Arrest S-Phase Cell Cycle Arrest CHK2->S_Phase_Arrest Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase_Cascade Effector Caspase Activation Caspase9->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound induces DNA damage, activating the ATM-CHK2 pathway leading to S-phase arrest and promoting apoptosis through the mitochondrial pathway.

Experimental Workflow for Assessing this compound-Induced DNA Damage

This diagram outlines a typical experimental workflow to investigate and confirm the DNA-damaging effects of this compound.

DNA_Damage_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis of DNA Damage cluster_outcome Endpoint Measurement Cell_Culture Cancer Cell Culture Treatment Treat with This compound Cell_Culture->Treatment Chromosome_Analysis Mitotic Spreads for Chromosome Aberrations Treatment->Chromosome_Analysis DNA_Breaks Analysis of DNA Single-Strand Breaks Treatment->DNA_Breaks Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->Cell_Cycle Observation1 Observe Breaks, Triradials, Quadriradials Chromosome_Analysis->Observation1 Observation2 Quantify DNA Fragmentation DNA_Breaks->Observation2 Observation3 Determine Cell Cycle Arrest (S-Phase) Cell_Cycle->Observation3

Caption: Workflow for analyzing this compound-induced DNA damage, including assessment of chromosomal aberrations, DNA breaks, and cell cycle arrest.

Experimental Workflow for Apoptosis Detection

The following diagram illustrates the workflow for detecting and quantifying apoptosis in cancer cells treated with this compound.

Apoptosis_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_detection Detection Method Cell_Culture Cancer Cell Culture Treatment Treat with This compound Cell_Culture->Treatment Mito_Potential Mitochondrial Membrane Potential Assay Treatment->Mito_Potential PS_Externalization Phosphatidylserine Externalization (Annexin V) Treatment->PS_Externalization DNA_Fragmentation DNA Fragmentation Assay Treatment->DNA_Fragmentation Caspase_Activity Caspase Activity Assay Treatment->Caspase_Activity Flow_Cytometry Flow Cytometry Mito_Potential->Flow_Cytometry PS_Externalization->Flow_Cytometry DNA_Fragmentation->Flow_Cytometry Fluorometry Fluorometry/ Luminometry Caspase_Activity->Fluorometry

Caption: Workflow for detecting this compound-induced apoptosis through various assays measuring key apoptotic events.

References

The Inhibitory Effect of YM114 on the Bezold-Jarisch Reflex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of YM114, a potent and selective 5-HT3 receptor antagonist, on the Bezold-Jarisch reflex (BJR). The BJR is a cardioinhibitory reflex characterized by bradycardia, hypotension, and apnea, triggered by the stimulation of cardiac sensory receptors.[1][2] This guide will detail the mechanism of action of this compound, present quantitative data from key studies, outline experimental protocols for investigating the BJR, and provide visual representations of the relevant physiological pathways and experimental setups.

Core Concepts: The Bezold-Jarisch Reflex and 5-HT3 Receptor Antagonism

The Bezold-Jarisch reflex is a protective physiological response originating from chemoreceptors and mechanoreceptors within the cardiac ventricles, particularly the inferoposterior wall.[1][2] Stimulation of these receptors, often by substances like serotonin (5-hydroxytryptamine, 5-HT) or veratrum alkaloids, activates vagal afferent C-fibers.[3] These signals travel to the nucleus tractus solitarius (NTS) in the brainstem, leading to an increase in parasympathetic (vagal) efferent activity and a simultaneous inhibition of sympathetic outflow.[3] The classic triad of responses includes a decrease in heart rate (bradycardia), a drop in blood pressure (hypotension), and a temporary cessation of breathing (apnea).[1]

Serotonin plays a crucial role in initiating the BJR through its action on 5-HT3 receptors located on the vagal afferent nerve endings in the heart.[3] 5-HT3 receptors are ligand-gated ion channels, and their activation leads to depolarization of the nerve fiber, initiating the reflex arc. This compound functions as a competitive antagonist at these 5-HT3 receptors. By binding to the receptors without activating them, this compound prevents serotonin from binding and initiating the signaling cascade that leads to the BJR.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory effects of this compound on the Bezold-Jarisch reflex have been quantified and compared with other 5-HT3 receptor antagonists. The following table summarizes the intravenous (i.v.) doses required to achieve 50% inhibition (ID50) of the bradycardia induced by the 5-HT3 receptor agonist, 2-methyl-5-HT.

5-HT3 Receptor AntagonistID50 (µg/kg, i.v.) for Inhibition of 2-methyl-5-HT-induced Bradycardia
This compound 0.060
YM0600.012
Granisetron0.15
Ondansetron0.97

Data sourced from Yamano et al. (1995).[3]

These data indicate that this compound is a highly potent inhibitor of the 5-HT3 receptor-mediated Bezold-Jarisch reflex, with a potency greater than that of ondansetron and granisetron.[3]

Experimental Protocols

The investigation of the effects of this compound on the Bezold-Jarisch reflex typically involves in vivo animal models. The following protocol is a synthesis of methodologies described in key research.[3]

Animal Model and Preparation
  • Species: Male Wistar rats.

  • Anesthesia: Urethane or a similar long-acting anesthetic is administered to maintain a stable plane of anesthesia throughout the experiment.

  • Surgical Preparation:

    • Cannulation of the trachea to ensure a patent airway.

    • Catheterization of a femoral vein for intravenous administration of drugs (e.g., this compound, 2-methyl-5-HT, veratridine).

    • Catheterization of a carotid or femoral artery for continuous monitoring of arterial blood pressure.

    • Placement of electrocardiogram (ECG) electrodes to monitor heart rate.

Induction of the Bezold-Jarisch Reflex

The Bezold-Jarisch reflex can be induced through various chemical stimuli:

  • Selective 5-HT3 Receptor Agonist: 2-methyl-5-HT is administered intravenously at doses ranging from 5 to 160 µg/kg to specifically activate the 5-HT3 receptors on vagal afferents.[3]

  • Veratrum Alkaloids: Veratridine (100-200 µg/kg, i.v.) can be used to stimulate both chemoreceptors and baroreceptors, leading to a BJR-like response.[3] It is important to note that this compound, being a selective 5-HT3 antagonist, does not inhibit the bradycardia induced by veratridine.[3]

  • Electrical Vagal Stimulation: To confirm that the observed bradycardia is mediated through the vagus nerve, electrical stimulation of the efferent vagal nerves can be performed. This compound does not affect the bradycardia induced by this method, confirming its action is on the afferent arm of the reflex.[3]

Drug Administration and Data Acquisition
  • Drug Administration: this compound and other 5-HT3 antagonists are administered intravenously at varying doses to establish a dose-response relationship. The antagonist is typically administered prior to the inducing agent.

  • Physiological Monitoring:

    • Heart Rate: Continuously monitored using an ECG. The primary endpoint is the decrease in heart rate (bradycardia) following the administration of the inducing agent.

    • Blood Pressure: Continuously monitored via the arterial catheter. The hypotensive response is a key component of the BJR.

  • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the magnitude of the bradycardic and hypotensive responses in the presence of the antagonist compared to the control response. The ID50 is calculated from the dose-response curve.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of the Bezold-Jarisch Reflex

References

Preclinical studies involving YM114

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the public domain and scientific literature reveals that "YM114" does not correspond to a single, consistently identified investigational drug with a substantial body of preclinical research. The designation "this compound" appears in various contexts, often as part of a longer compound name or as a component of a larger molecule, leading to ambiguity.

For instance, literature and clinical trial databases mention several compounds with similar alphanumeric identifiers, including:

  • TMC114 (Darunavir): A well-established protease inhibitor for HIV treatment. While extensive preclinical and clinical data exist for Darunavir, it is not synonymously known as this compound.

  • REGN5093-M114: In this antibody-drug conjugate, "M114" refers to a novel linker-payload system, not the entire drug molecule. Preclinical data would be specific to this conjugate and its components.

  • IMMU-114: An investigational agent for hematological malignancies.

  • ORIC-114: A drug candidate for advanced solid tumors with specific genetic alterations.

  • YY-114 (Pictilisib): A pan-PI3K inhibitor that has undergone preclinical and clinical investigation.

Without a clear and unambiguous identification of the specific "this compound" compound of interest, it is not feasible to provide a detailed and accurate technical guide on its preclinical studies. The experimental protocols, quantitative data, and associated signaling pathways are highly specific to the molecular structure and mechanism of action of a particular drug.

To proceed with a comprehensive report as requested, clarification is required to identify the precise chemical entity referred to as "this compound". Once the specific compound is identified, a thorough literature search can be conducted to assemble the relevant preclinical data, including methodologies and pathway analyses, and present it in the requested in-depth format with appropriate visualizations.

YM114 and its role in neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on YM-43611 and Its Role in Neurotransmission

Disclaimer: Initial research on the compound "YM114" did not yield relevant results pertaining to neurotransmission. The provided information likely contains a typographical error, and the intended compound is believed to be YM-43611 , a well-characterized dopamine receptor antagonist. This guide will focus on YM-43611.

Executive Summary

YM-43611 is a potent and selective antagonist of the D₂-like family of dopamine receptors, with a notable preference for the D₃ and D₄ subtypes over the D₂ receptor.[1][2] This benzamide derivative has been a valuable pharmacological tool for investigating the distinct physiological roles of these dopamine receptor subtypes. Its in vitro profile demonstrates high affinity and functional antagonism at these receptors, with negligible interaction with a wide range of other neurotransmitter receptors, highlighting its selectivity.[1][2] This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and signaling pathways associated with YM-43611.

Core Pharmacology of YM-43611

The primary mechanism of action of YM-43611 is the competitive blockade of D₂-like dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] By antagonizing these receptors, YM-43611 modulates dopaminergic neurotransmission.

Data Presentation: Receptor Binding and Functional Antagonism

The following tables summarize the quantitative pharmacological data for YM-43611.

Table 1: Receptor Binding Affinity (Kᵢ in nM) of YM-43611

Receptor SubtypeSpeciesKᵢ (nM)Reference
Dopamine D₂ Rat165[1][2]
Human42.9[1][2]
Dopamine D₃ Rat35.5[1][2]
Human11.2[1][2]
Dopamine D₄ Rat1.85[1][2]
Human2.10[1][2]
Other Receptors
Dopamine D₁, D₅-Weak or Negligible[1][2]
Serotonin 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₃-Weak or Negligible[1][2]
Adrenergic α₁, α₂, β-Weak or Negligible[1][2]
Histamine H₁-Weak or Negligible[1][2]
Muscarinic M₁, M₂-Weak or Negligible[1][2]

Table 2: Functional Antagonist Activity of YM-43611 at Human Dopamine D₂-like Receptors

Receptor SubtypeAssay TypeParameterValueAntagonist Potency (nM)Reference
Dopamine D₂ cAMP FormationpA₂7.4238.1[1][2]
GTPase ActivityKᵢ-70.6[1]
Dopamine D₃ cAMP FormationpKₑ8.068.68[1][2]
GTPase ActivityKᵢ-45.5[1]
Dopamine D₄ cAMP FormationpA₂8.423.77[1][2]
GTPase ActivityKᵢ-3.28[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of YM-43611 for dopamine and other neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from either rat brain tissue (e.g., striatum) or Chinese Hamster Ovary (CHO) cells stably expressing the cloned human dopamine receptor subtypes (D₂, D₃, or D₄).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, is used.

  • Competitive Binding Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ and D₃ receptors, or [¹²⁵I]-Iodosulpride for D₄ receptors) is incubated with the prepared membranes and a range of concentrations of YM-43611.

  • Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of YM-43611 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. Nonspecific binding is determined in the presence of a high concentration of a standard antagonist (e.g., 1 µM haloperidol).

Functional Assays

Objective: To measure the functional antagonist activity of YM-43611 at D₂-like receptors.

Methodology:

  • Cell Culture: CHO cells stably expressing the human D₂, D₃, or D₄ receptor are cultured to near confluency.

  • Cell Preparation: Cells are harvested and resuspended in a stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of YM-43611 for a short period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of dopamine (typically the EC₈₀) in the presence of forskolin (to stimulate adenylyl cyclase) for another incubation period (e.g., 15 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are measured using a suitable detection kit, such as a TR-FRET-based assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of YM-43611 to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation is measured. The data are analyzed to determine the pA₂ or pKₑ value, which are measures of antagonist potency.

Objective: To assess the functional antagonism of YM-43611 by measuring its effect on agonist-stimulated GTPase activity.

Methodology:

  • Membrane Preparation: Membranes are prepared from CHO cells expressing the human D₂, D₃, or D₄ receptor.

  • Assay Conditions: The membranes are incubated in an assay buffer containing [γ-³⁵S]GTPγS, GDP, and varying concentrations of YM-43611.

  • Agonist Stimulation: The reaction is initiated by the addition of dopamine.

  • Incubation: The mixture is incubated at 30°C for a defined period.

  • Separation: The reaction is terminated by rapid filtration, and the amount of bound [γ-³⁵S]GTPγS is determined by scintillation counting.

  • Data Analysis: The ability of YM-43611 to inhibit the dopamine-stimulated increase in [γ-³⁵S]GTPγS binding is used to calculate its Kᵢ value for functional antagonism.

Mandatory Visualizations

Signaling Pathways

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_like_R D₂/D₃/D₄ Receptor Dopamine->D2_like_R Activates YM43611 YM-43611 YM43611->D2_like_R Blocks Gi Gαi/o G-protein D2_like_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Reduced Activation Response Cellular Response PKA->Response

Caption: D₂-like receptor signaling and the antagonistic effect of YM-43611.

Experimental Workflows

cluster_binding Radioligand Binding Assay Workflow cluster_functional cAMP Functional Assay Workflow start_binding Membrane Preparation incubation_binding Incubate with Radioligand and YM-43611 start_binding->incubation_binding filtration Rapid Filtration incubation_binding->filtration counting Scintillation Counting filtration->counting analysis_binding Calculate IC₅₀ and Kᵢ counting->analysis_binding start_functional Culture Cells Expressing D₂-like Receptor preincubation_functional Pre-incubate with YM-43611 start_functional->preincubation_functional stimulation Stimulate with Dopamine and Forskolin preincubation_functional->stimulation detection Measure cAMP Levels stimulation->detection analysis_functional Calculate pA₂ / pKₑ detection->analysis_functional

Caption: Experimental workflows for radioligand binding and cAMP functional assays.

Conclusion

YM-43611 is a highly selective and potent antagonist of D₂-like dopamine receptors, exhibiting a preferential affinity for D₃ and D₄ subtypes.[1][2] Its well-defined pharmacological profile makes it an essential research tool for dissecting the roles of these specific dopamine receptors in the central nervous system. The data and protocols presented herein provide a comprehensive foundation for researchers and drug development professionals working in the field of neuropharmacology. The unique selectivity of YM-43611 offers a valuable asset in the ongoing efforts to develop more targeted and effective therapies for neuropsychiatric disorders with fewer side effects than less selective dopamine antagonists.

References

Investigating the Therapeutic Potential of YM114 and Related Novel Oncology Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with a focus on developing highly specific agents that can overcome intrinsic and acquired resistance to existing treatments. The investigational designation "YM114" appears to be associated with the cytotoxic payload component of the antibody-drug conjugate (ADC) REGN5093-M114 . This guide provides a comprehensive overview of the preclinical and clinical findings related to REGN5093-M114. Additionally, given the initial ambiguity of "this compound" and the relevance to targeting resistance mechanisms in non-small cell lung cancer (NSCLC), this whitepaper also details the therapeutic potential of ORIC-114 , a potent inhibitor of EGFR and HER2. This document is intended to serve as a technical resource for researchers and drug development professionals, summarizing available data, detailing experimental methodologies, and visualizing key biological pathways and workflows.

REGN5093-M114: A MET-Targeted Antibody-Drug Conjugate

REGN5093-M114 is an investigational antibody-drug conjugate designed to target cancer cells that overexpress the mesenchymal-epithelial transition (MET) receptor, a key driver of tumor growth, metastasis, and resistance to targeted therapies, particularly in NSCLC.

Mechanism of Action

REGN5093-M114 consists of three key components:

  • REGN5093: A biparatopic human IgG4p antibody that simultaneously binds to two distinct, non-overlapping epitopes on the MET receptor. This biparatopic binding enhances receptor internalization and lysosomal trafficking compared to monospecific antibodies.[1][2]

  • M114 Linker-Payload: A proprietary, protease-cleavable linker attached to the maytansine derivative M24.[3][4]

  • M24 (a maytansinoid): A potent microtubule inhibitor.

The mechanism of action for REGN5093-M114 follows a multi-step process:

  • Binding: The REGN5093 antibody component of the ADC binds with high affinity to MET receptors on the surface of tumor cells.

  • Internalization: Upon binding, the MET receptor-ADC complex is internalized by the cancer cell. The biparatopic nature of the antibody promotes efficient receptor-mediated endocytosis.

  • Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome, where the M114 linker is cleaved by lysosomal enzymes.

  • Payload Release and Cytotoxicity: The cleavage of the linker releases the cytotoxic maytansinoid payload, M24, into the cytoplasm of the cancer cell. M24 then binds to tubulin, inhibiting microtubule assembly and leading to cell cycle arrest and apoptosis.[4][5]

This targeted delivery of a potent cytotoxic agent specifically to MET-overexpressing cells aims to maximize anti-tumor efficacy while minimizing systemic toxicity.

Signaling Pathway

The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, activating downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MAPK pathways. These pathways are crucial for cell proliferation, survival, and migration.[6][7][8] REGN5093-M114 not only delivers a cytotoxic payload but also disrupts MET signaling by promoting the degradation of the receptor.[2]

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF MET_receptor MET Receptor HGF->MET_receptor activates Internalization Internalization MET_receptor->Internalization PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway MET_receptor->PI3K_AKT_mTOR activates RAS_MAPK RAS/MAPK Pathway MET_receptor->RAS_MAPK activates REGN5093_M114 REGN5093-M114 REGN5093_M114->MET_receptor binds & internalizes Lysosome Lysosome Internalization->Lysosome trafficking M24_Payload M24 Payload Lysosome->M24_Payload releases Microtubule_Disruption Microtubule Disruption M24_Payload->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Proliferation_Survival Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation_Survival RAS_MAPK->Proliferation_Survival

REGN5093-M114 Mechanism of Action
Preclinical and Clinical Data

Preclinical studies have demonstrated the potent anti-tumor activity of REGN5093-M114 in various cancer models. A key study published in Clinical Cancer Research investigated its efficacy in MET-driven, EGFR TKI-resistant NSCLC models.[9][10]

Table 1: Summary of Preclinical Efficacy of REGN5093-M114

Model TypeKey FindingsReference
Patient-Derived Organoids (PDOs)Reduced cell viability in MET-amplified, EGFR TKI-resistant models.[9]
Patient-Derived Cell Lines (PDCs)More effective in cells with high MET amplification (Gene Copy Number ≥15).[2][11]
In Vivo Patient-Derived Xenografts (PDX)Induced tumor regression at a dose of 10 mg/kg in mice.[4]
Cell Line-Derived XenograftsPromoted substantial and durable tumor regression in models with moderate to high MET expression.[12]

A Phase 1/2 clinical trial (NCT04982224) is currently evaluating the safety, tolerability, and efficacy of REGN5093-M114 in patients with MET-overexpressing advanced NSCLC.[3][13]

Experimental Protocols
  • Cell Seeding: Plate cancer cells (e.g., patient-derived cells or ATCC cell lines) in a 96-well plate and incubate.

  • Treatment: Treat cells with varying concentrations of REGN5093-M114 (e.g., 0 to 3 µg/mL) for a specified duration (e.g., 5 days).

  • Reagent Preparation: Thaw the CellTiter-Glo® Reagent and bring to room temperature.

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

  • Animal Model: Use immunocompromised mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously implant patient-derived xenografts (PDX) harboring EGFR-TKI-induced MET amplification.

  • Tumor Growth and Randomization: Once tumors reach a specified volume, randomize mice into treatment and control groups.

  • Treatment Administration: Administer REGN5093-M114 (e.g., at a dose of 10 mg/kg) and control substances intravenously.[4]

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis.

Experimental_Workflow_REGN5093_M114 cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (PDOs, PDCs, Cell Lines) Treatment_REGN Treatment with REGN5093-M114 Cell_Culture->Treatment_REGN Viability_Assay Cell Viability Assay (CellTiter-Glo) Treatment_REGN->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination PDX_Model Patient-Derived Xenograft (PDX) Model Tumor_Implantation Tumor Implantation in Mice PDX_Model->Tumor_Implantation Treatment_InVivo Treatment with REGN5093-M114 Tumor_Implantation->Treatment_InVivo Tumor_Measurement Tumor Volume Measurement Treatment_InVivo->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation

Preclinical Evaluation Workflow for REGN5093-M114

ORIC-114: A Brain-Penetrant EGFR/HER2 Inhibitor

ORIC-114 is an investigational, orally bioavailable, irreversible small molecule inhibitor designed to selectively target EGFR and HER2, with a particular focus on exon 20 insertion mutations.[14][15] A key feature of ORIC-114 is its ability to penetrate the blood-brain barrier, making it a promising candidate for treating central nervous system (CNS) metastases.[16][17]

Mechanism of Action

ORIC-114 covalently binds to the cysteine residue in the ATP-binding pocket of EGFR and HER2, leading to irreversible inhibition of their kinase activity. This blocks the downstream signaling pathways that drive tumor cell proliferation and survival. Its high selectivity for mutant forms of EGFR and HER2 over the wild-type receptors is intended to provide a wider therapeutic window and reduce off-target toxicities.

Signaling Pathway

The EGFR and HER2 signaling pathways are central to the growth and survival of many cancer types. Ligand binding to EGFR or heterodimerization with HER2 leads to the activation of downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[15][18] By irreversibly inhibiting EGFR and HER2, ORIC-114 effectively shuts down these pro-survival signals.

EGFR_HER2_Signaling_Pathway cluster_extracellular_EGFR Extracellular Space cluster_membrane_EGFR Cell Membrane cluster_cytoplasm_EGFR Cytoplasm Ligand Ligand EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR_HER2->RAS_RAF_MEK_ERK PI3K_AKT_mTOR_EGFR PI3K/AKT/mTOR Pathway EGFR_HER2->PI3K_AKT_mTOR_EGFR ORIC_114 ORIC-114 ORIC_114->EGFR_HER2 irreversibly inhibits Proliferation_Survival_EGFR Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival_EGFR PI3K_AKT_mTOR_EGFR->Proliferation_Survival_EGFR

ORIC-114 Inhibition of EGFR/HER2 Signaling
Preclinical and Clinical Data

Preclinical data presented at major oncology conferences have highlighted the potential of ORIC-114 as a best-in-class inhibitor.

Table 2: Summary of Preclinical Data for ORIC-114

Assay TypeKey FindingsReference
Biochemical and Cell-Based AssaysPotent inhibitor of EGFR/HER2 exon 20 and other atypical EGFR mutants with low to subnanomolar activity.[19][20]
In Vivo NSCLC ModelsDemonstrated tumor regressions and complete responses when dosed orally once daily.[16][17]
In Vivo Intracranial NSCLC ModelsShowed superior anti-tumor activity compared to other EGFR inhibitors, confirming brain penetrance.[16][17]
Kinome ProfilingDisplayed high selectivity with no identified off-target kinase liabilities.[21]

A Phase 1b clinical trial (NCT05315700) is ongoing to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of ORIC-114 in patients with advanced solid tumors harboring EGFR or HER2 alterations.[18][22][23] Initial results have shown a favorable pharmacokinetic profile and early signs of clinical activity.[24]

Experimental Protocols
  • Cell Line Engineering: Use BaF3 cells engineered to stably express various EGFR mutations (e.g., classical mutations, exon 20 insertions, atypical mutations).

  • Treatment: Treat the engineered BaF3 cells with a range of concentrations of ORIC-114 and comparator compounds for 72 hours.

  • Viability Measurement: Assess cell viability using the CellTiter-Glo® assay as described previously.

  • Data Analysis: Calculate the absolute EC50 values for each compound against each EGFR mutant cell line to determine potency and selectivity.

  • Cell Line and Animal Model: Use a human NSCLC cell line engineered to express luciferase (e.g., PC9-luciferase) and immunocompromised mice.

  • Intracranial Implantation: Implant the luciferase-expressing cancer cells into the brains of the mice.

  • Treatment: Administer ORIC-114 or vehicle control orally once daily for a specified period (e.g., 14 or 21 days).

  • Tumor Growth Monitoring: Monitor intracranial tumor growth by measuring bioluminescence.

  • Efficacy Assessment: Compare the reduction in bioluminescence between the treatment and control groups to determine the anti-tumor activity of ORIC-114 in the CNS.

Experimental_Workflow_ORIC_114 cluster_invitro_oric In Vitro Studies cluster_invivo_oric In Vivo Intracranial Studies BaF3_Cells BaF3 Cells with EGFR Mutations Treatment_ORIC Treatment with ORIC-114 BaF3_Cells->Treatment_ORIC Viability_Assay_ORIC Cell Viability Assay (CellTiter-Glo) Treatment_ORIC->Viability_Assay_ORIC EC50_Determination EC50 Determination Viability_Assay_ORIC->EC50_Determination NSCLC_Luc_Cells Luciferase-Expressing NSCLC Cells Intracranial_Implantation Intracranial Implantation in Mice NSCLC_Luc_Cells->Intracranial_Implantation Treatment_InVivo_ORIC Oral Administration of ORIC-114 Intracranial_Implantation->Treatment_InVivo_ORIC Bioluminescence_Imaging Bioluminescence Imaging Treatment_InVivo_ORIC->Bioluminescence_Imaging CNS_Efficacy_Evaluation CNS Efficacy Evaluation Bioluminescence_Imaging->CNS_Efficacy_Evaluation

Preclinical Evaluation Workflow for ORIC-114

Conclusion

The investigational agents REGN5093-M114 and ORIC-114 represent promising therapeutic strategies for cancers with specific molecular alterations and high unmet medical needs. REGN5093-M114, through its targeted delivery of a potent cytotoxin to MET-overexpressing cells, offers a potential solution to overcome resistance to existing targeted therapies in NSCLC. ORIC-114, with its high potency, selectivity, and brain penetrance, addresses the significant challenge of treating EGFR and HER2-mutated tumors, including those that have metastasized to the brain. The ongoing clinical evaluation of these compounds will be critical in defining their roles in the evolving landscape of precision oncology. This technical guide provides a foundational understanding of these agents for the scientific community to build upon as more data becomes available.

References

Methodological & Application

Application Notes and Protocols for In-Vivo Studies of YM114

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound YM114 is not publicly available. The following application notes and protocols are provided as a representative example based on the characteristics of a similar small molecule inhibitor, MG149, which targets the YEATS4 pathway. These protocols are intended for guidance and should be adapted to the specific properties of this compound once they are known.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential in oncology. While the precise mechanism of action for this compound is yet to be fully elucidated, it is hypothesized to modulate key signaling pathways involved in cell proliferation and survival. These application notes provide a comprehensive overview of representative in-vivo experimental protocols to assess the efficacy and pharmacodynamics of this compound in preclinical cancer models. The methodologies described are based on established practices for similar targeted therapies.

Mechanism of Action and Signaling Pathway

It is postulated that this compound may function as an inhibitor of a critical kinase or acetyltransferase involved in oncogenic signaling. For the purpose of this representative protocol, we will consider a mechanism similar to that of MG149, an inhibitor of lysine acetyltransferase 8 (KAT8). Inhibition of KAT8 by MG149 leads to the degradation of the YEATS4 protein, a key oncogenic driver, thereby suppressing tumor growth.

Below is a diagram illustrating a potential signaling pathway that could be targeted by a compound like this compound, leading to the inhibition of tumor progression.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Upstream Signaling Cascade (e.g., PI3K/Akt) Growth_Factor_Receptor->Signaling_Cascade Activates KAT8 KAT8 Signaling_Cascade->KAT8 Activates YEATS4_p YEATS4 (acetylated) KAT8->YEATS4_p Acetylates This compound This compound (Hypothetical Target) This compound->KAT8 Inhibits Degradation Proteasomal Degradation This compound->Degradation Promotes Degradation of YEATS4 YEATS4_p->Degradation Evades YEATS4_n YEATS4 YEATS4_p->YEATS4_n Translocates Transcription Gene Transcription (Oncogenes) YEATS4_n->Transcription Promotes Tumor_Progression Tumor Progression Transcription->Tumor_Progression Leads to

Caption: Hypothetical signaling pathway for this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data from in-vivo studies using the proxy compound MG149.

Table 1: In-Vivo Efficacy of MG149 in a Bladder Cancer Xenograft Mouse Model [1]

ParameterDetails
Mouse Strain Nude mice
Cancer Cell Line UMUC3 (human bladder cancer)
Drug MG149
Dosage 5 mg/kg
Administration Route Intraperitoneal (i.p.) injection
Vehicle DMSO
Treatment Schedule Injected at indicated time points (specifics not detailed)
Outcome Significant suppression of tumor growth
Combination Therapy Combination with cisplatin showed the strongest tumor suppression

Table 2: In-Vivo Application of MG149 in an Allergic Asthma Mouse Model [1]

ParameterDetails
Mouse Strain C57BL/6
Model House dust mite (HDM)-challenged allergic asthma
Drug MG149
Administration Timing 60 minutes prior to HDM administration
Outcome - Reduced airway hyperresponsiveness- Decreased inflammatory cell infiltration- Reduced mucus secretion- Decreased IL-33 expression

Experimental Protocols

Protocol 1: Xenograft Mouse Model for Efficacy Assessment

This protocol outlines a generalized procedure for evaluating the in-vivo anti-tumor efficacy of a small molecule inhibitor like this compound in a subcutaneous xenograft mouse model.[1][2]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cells (e.g., UMUC3 bladder cancer cells)

  • This compound

  • Vehicle (e.g., 10% DMSO in PBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture and Preparation:

    • Culture cancer cells in appropriate media until they reach 80-90% confluency.

    • Harvest and resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 2-3 x 10^6 cells per 100 µL.[2]

  • Tumor Cell Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[2]

    • Monitor mice regularly for tumor growth.

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of injection, dilute the stock solution with sterile PBS or saline to the final desired concentration (e.g., 5 mg/kg). The final concentration of the solvent should be kept low (typically <10%) to avoid toxicity.[2]

    • Administer the this compound solution via intraperitoneal injection. The injection volume should be appropriate for the mouse weight (e.g., 100-200 µL).[2]

    • For the control group, administer the vehicle following the same schedule.[2]

  • Monitoring and Data Collection:

    • Measure tumor volume every 3 days using calipers (Volume = 0.5 x length x width^2).[2]

    • Monitor the body weight and overall health of the mice throughout the experiment.[2]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).[2]

start Start cell_culture 1. Cell Culture (e.g., UMUC3) start->cell_culture cell_prep 2. Cell Preparation (2-3x10^6 cells/100µL) cell_culture->cell_prep implantation 3. Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth 4. Monitor Tumor Growth implantation->tumor_growth randomization 5. Randomize into Treatment Groups tumor_growth->randomization treatment 6. This compound or Vehicle Administration (i.p.) randomization->treatment Tumors reach ~100-150 mm³ monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Study Endpoint monitoring->endpoint endpoint->treatment Continue Treatment euthanasia 9. Euthanasia & Tumor Excision endpoint->euthanasia Tumor size limit or study duration reached analysis 10. Ex-Vivo Analysis (Western, IHC) euthanasia->analysis end End analysis->end

Caption: Experimental workflow for a xenograft mouse model.

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

This protocol describes the analysis of target engagement and downstream effects of this compound in tumor tissue.

Materials:

  • Excised tumor tissues from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., against acetylated-YEATS4, total YEATS4, and downstream markers)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Tissue Lysis:

    • Homogenize tumor tissues in lysis buffer on ice.

    • Centrifuge to pellet cellular debris and collect the supernatant containing protein lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

    • Compare the levels of target proteins between this compound-treated and vehicle-treated groups.

References

YM114 (KAE-393): Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM114, also known as KAE-393, is a potent and highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations, resulting in neuronal depolarization. By competitively blocking this receptor, this compound inhibits these downstream effects, making it a valuable tool for research in areas such as neuropharmacology, gastrointestinal motility, and emesis. These application notes provide detailed protocols for the dissolution and preparation of this compound for in vitro and in vivo experiments, along with a summary of its pharmacological data and a visualization of its mechanism of action.

Quantitative Data Summary

The following table summarizes the key pharmacological data for this compound (KAE-393) based on published studies.

ParameterValueSpecies/SystemReference CompoundMethod
Ki 0.341 nMN1E-115 cells[3H]GR65630Radioligand Binding Assay
EC50 1.39 nMRat nodose ganglion5-HTElectrophysiology (Depolarization)
ED50 (bradycardia inhibition) 0.31 µg/kg i.v.Rat5-HTIn vivo
ED50 (stress-induced defecation) 6.9 µg/kg p.o.Rat-In vivo
ED50 (5-HT-induced diarrhea) 52.4 µg/kg p.o.Mouse-In vivo

Dissolution and Preparation of this compound

Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. The following protocols are recommended.

Materials
  • This compound (KAE-393) hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder. Note: this compound is (R)-5-[(2,3-dihydro-1-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add the calculated volume of DMSO to the corresponding mass of this compound.

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for longer-term storage.

Preparation of Working Solutions

For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.

  • Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the DMSO stock solution into the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions in buffer before the final dilution into the cell culture medium.

  • Vortexing: Gently vortex the working solutions after each dilution step to ensure homogeneity.

  • Use: Use the freshly prepared working solutions immediately for your experiments.

Experimental Protocols

In Vitro: 5-HT3 Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT3 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the 5-HT3 receptor (e.g., N1E-115 or HEK293-5HT3R)

  • Radioligand (e.g., [3H]GR65630)

  • This compound working solutions

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like granisetron)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of this compound.

  • For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add the non-specific binding control.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for this compound using appropriate software.

In Vivo: Inhibition of Stress-Induced Defecation in Rats

This protocol describes a model to assess the in vivo efficacy of this compound.

Materials:

  • Male Wistar rats

  • This compound working solutions (for oral gavage)

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • Restraint stress apparatus

  • Metabolic cages

Procedure:

  • Acclimate the rats to the experimental conditions.

  • Administer this compound or vehicle control by oral gavage at the desired doses.

  • After a set pre-treatment time (e.g., 60 minutes), place the rats in the restraint stress apparatus for a defined period (e.g., 60 minutes).

  • Following the stress period, place the rats individually in metabolic cages and collect fecal pellets for a specified duration (e.g., 2 hours).

  • Count the number of fecal pellets for each animal.

  • Analyze the data to determine the dose-dependent effect of this compound on stress-induced defecation and calculate the ED50.

Visualizations

Signaling Pathway of the 5-HT3 Receptor and Inhibition by this compound

5-HT3_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 5-HT_vesicle Serotonin (5-HT) Vesicles 5-HT_release 5-HT 5-HT_vesicle->5-HT_release Release 5-HT3R 5-HT3 Receptor (Ligand-gated ion channel) Ion_Channel Ion Channel (Na+, K+, Ca2+) 5-HT3R->Ion_Channel opens Depolarization Neuronal Depolarization Signal Downstream Signaling Depolarization->Signal Ion_Channel->Depolarization Cation Influx 5-HT_release->5-HT3R Binds & Activates This compound This compound (Antagonist) This compound->5-HT3R Binds & Blocks

Caption: Mechanism of 5-HT3 receptor activation and its inhibition by this compound.

Experimental Workflow for this compound Preparation and In Vitro Assay

Experimental_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in DMSO (10 mM Stock) Weigh->Dissolve Store Store at -20°C / -80°C Dissolve->Store Dilute Prepare Working Dilutions in Assay Buffer/Medium Store->Dilute Thaw aliquot Assay Perform In Vitro Assay (e.g., Receptor Binding) Dilute->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search Results and Clarification

Preliminary searches for "YM114" did not yield information on a specific chemical compound or therapeutic agent. The search results were unrelated to a molecular entity that would be used in rodent models for research purposes.

To provide accurate and relevant application notes, please verify the correct name or identifier of the compound of interest. Possible sources of error could include:

  • Typographical error: Double-check the spelling and combination of letters and numbers.

  • Internal or provisional name: The compound may be known by a different public or systematic name.

  • Incorrect context: The identifier "this compound" might be associated with a different type of product or technology.

Once the correct compound name is provided, detailed application notes and protocols can be generated, including:

  • Recommended Dosage: A comprehensive table summarizing effective dose ranges for various rodent models (e.g., mice, rats) and research applications.

  • Pharmacokinetics: Data on absorption, distribution, metabolism, and excretion (ADME) in rodents.

  • Administration Routes: Detailed protocols for various methods of delivery (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Toxicity Profile: Information on any observed adverse effects and safety considerations in rodent studies.

  • Signaling Pathways and Experimental Workflows: Graphviz diagrams illustrating the mechanism of action and experimental procedures.

We are committed to providing precise and actionable information for researchers, scientists, and drug development professionals. Please provide the corrected compound name to proceed.

Application Notes and Protocols for YM114 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM114, also known as KAE-393, is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid, transient influx of cations (primarily Na⁺ and K⁺, with some permeability to Ca²⁺), resulting in neuronal depolarization. These receptors are widely expressed in the central and peripheral nervous systems, including on vagal afferent neurons, and are implicated in various physiological processes such as emesis, anxiety, and nociception.

As a selective antagonist, this compound is a valuable tool for investigating the physiological and pathological roles of 5-HT3 receptors. In electrophysiology, this compound can be used to block 5-HT3 receptor-mediated currents and depolarizations, allowing for the characterization of these receptors in native and recombinant systems. These application notes provide a summary of the available quantitative data for this compound, detailed protocols for its use in electrophysiological recordings, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: Quantitative Comparison of 5-HT3 Receptor Antagonists

CompoundAssay TypePreparationAgonistParameterValue
This compound (KAE-393) Vagus Nerve DepolarizationRat Vagus Nerve5-HTpA210.12 ± 0.16
This compound (KAE-393) Radioligand BindingRat Cerebral Cortex[³H]GR65630pKi10.24 (10.18-10.28)
GranisetronVagus Nerve DepolarizationRat Vagus Nerve5-HTpA29.44 ± 0.40
GranisetronRadioligand BindingRat Cerebral Cortex[³H]GR65630pKi9.15 (9.02-9.28)
OndansetronVagus Nerve DepolarizationRat Vagus Nerve5-HTpA28.63 (8.23-9.68)
OndansetronRadioligand BindingRat Cerebral Cortex[³H]GR65630pKi8.70 (8.64-8.77)

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibitory constant (Ki).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the 5-HT3 receptor and a typical experimental workflow for characterizing an antagonist like this compound using patch-clamp electrophysiology.

G cluster_0 Cell Membrane receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) channel Cation Channel (Na+, K+, Ca2+) receptor->channel opens depolarization Membrane Depolarization channel->depolarization Cation Influx serotonin Serotonin (5-HT) serotonin->receptor binds This compound This compound This compound->receptor blocks ap Action Potential Firing depolarization->ap

Figure 1: 5-HT3 Receptor Signaling Pathway and Mechanism of this compound Action.

G start Start: Prepare 5-HT3R- expressing cells/neurons patch Establish Whole-Cell Patch-Clamp Configuration start->patch hold Voltage-clamp neuron at -70 mV patch->hold baseline Apply 5-HT (agonist) to establish baseline current hold->baseline washout1 Washout with extracellular solution baseline->washout1 incubate Incubate with this compound (antagonist) washout1->incubate coapply Co-apply 5-HT and this compound incubate->coapply record Record inhibited current coapply->record washout2 Washout with extracellular solution record->washout2 analyze Analyze data and determine IC50/pA2 washout2->analyze

Figure 2: Experimental Workflow for Characterizing this compound Activity.

Experimental Protocols

The following are detailed protocols for the use of this compound in electrophysiological recordings. These protocols are based on standard procedures for characterizing 5-HT3 receptor antagonists.

Protocol 1: Whole-Cell Voltage-Clamp Recording of 5-HT3 Receptor Currents

Objective: To record 5-HT-evoked inward currents and assess the inhibitory effect of this compound.

Materials:

  • Cells: Cultured cell line expressing recombinant 5-HT3 receptors (e.g., HEK293, CHO) or primary neurons known to express 5-HT3 receptors (e.g., dorsal root ganglion neurons, nodose ganglion neurons).

  • Extracellular Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH.

  • Agonist: Serotonin (5-HT) hydrochloride.

  • Antagonist: this compound.

  • Patch-clamp setup: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

Procedure:

  • Preparation of Solutions: Prepare stock solutions of 5-HT and this compound in water or DMSO. On the day of the experiment, dilute the stock solutions to the final working concentrations in the extracellular solution.

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. For primary neurons, follow established dissociation and culturing protocols.

  • Patch-Clamp Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with oxygenated extracellular solution (2-3 mL/min).

    • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the intracellular solution.

    • Approach a target cell and establish a giga-ohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV.

  • Data Acquisition:

    • Baseline Response: Apply a saturating concentration of 5-HT (e.g., 10-30 µM) for a short duration (2-5 seconds) to evoke a maximal inward current. Repeat this application with washout periods in between to ensure a stable and reproducible baseline response.

    • Antagonist Application: Pre-incubate the cell with the desired concentration of this compound by adding it to the perfusion solution for 2-5 minutes.

    • Inhibition Measurement: In the continuous presence of this compound, co-apply the same concentration of 5-HT used for the baseline recording.

    • Washout: Wash out this compound with the extracellular solution to observe the recovery of the 5-HT-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a logistic function to determine the IC50 value.

Protocol 2: Determination of the Mechanism of Antagonism (Competitive vs. Non-competitive)

Objective: To determine whether this compound acts as a competitive or non-competitive antagonist of the 5-HT3 receptor.

Procedure:

  • Follow steps 1-3 of Protocol 1 to establish a whole-cell recording.

  • Agonist Dose-Response Curve (Control):

    • Apply increasing concentrations of 5-HT (e.g., 0.1 µM to 100 µM) to the cell, with washout periods between each application.

    • Record the peak inward current for each concentration.

  • Antagonist Incubation: Incubate the cell with a fixed concentration of this compound (e.g., a concentration close to its expected IC50 or pA2 value) for 2-5 minutes.

  • Agonist Dose-Response Curve (in the presence of this compound):

    • In the continuous presence of this compound, repeat the application of increasing concentrations of 5-HT.

    • Record the peak inward current for each concentration.

  • Data Analysis:

    • Plot the two dose-response curves (control and in the presence of this compound).

    • Competitive Antagonism: The dose-response curve for 5-HT in the presence of this compound will be shifted to the right (higher EC50) with no change in the maximal response.

    • Non-competitive Antagonism: The maximal response to 5-HT will be reduced in the presence of this compound, with or without a shift in the EC50.

Conclusion

This compound is a powerful and selective tool for the study of 5-HT3 receptors in electrophysiological preparations. Its high potency allows for the effective blockade of 5-HT3 receptor-mediated currents at low nanomolar concentrations. The provided protocols offer a framework for the characterization of this compound's effects and the investigation of the role of 5-HT3 receptors in various neuronal circuits and disease models. Researchers should carefully consider the specific experimental conditions, including the cell type and receptor subunit composition, as these factors can influence the observed pharmacology of 5-HT3 receptor antagonists.

Application of YM114 in Behavioral Assays: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound designated "YM114" and its application in behavioral assays did not yield any relevant information. The scientific literature and public databases reviewed do not contain data on a substance with this identifier in the context of behavioral research.

The search results did identify several other compounds with similar alphanumeric designations, such as XL114, YM022, and PF-114. However, these molecules are distinct from "this compound" and are being investigated for different therapeutic applications, primarily in oncology and gastroenterology. There is no indication from the available data that these compounds have been assessed in behavioral assays.

It is possible that "this compound" is an internal development code for a new chemical entity that has not yet been disclosed in public forums, a typographical error, or a compound that is no longer under investigation.

Without any specific information on the pharmacology, mechanism of action, or preclinical data for a compound named "this compound," it is not possible to provide the requested detailed application notes, experimental protocols, data tables, or visualizations related to its use in behavioral assays.

Further investigation would require a correct and publicly documented identifier for the compound of interest. Researchers, scientists, and drug development professionals seeking information on a specific molecule for behavioral studies are advised to ensure the accuracy of the compound's name and to consult proprietary databases or contact the originating institution if the information is not publicly available.

Application Notes and Protocols for YM114 (as part of REGN5093-M114) Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the administration of YM114, a maytansinoid payload, as part of the antibody-drug conjugate (ADC) REGN5093-M114 in preclinical animal studies. REGN5093-M114 is a biparatopic antibody targeting the MET receptor, conjugated to the microtubule inhibitor this compound. The data and protocols presented here are based on a key preclinical study investigating its efficacy in non-small cell lung cancer (NSCLC) models. This document is intended to guide researchers in the design and execution of similar in vivo studies.

Data Presentation

The antitumor efficacy of REGN5093-M114 has been evaluated in various xenograft models of human NSCLC. The following tables summarize the quantitative data from these studies, highlighting the dose-dependent effects on tumor growth.

Table 1: In Vivo Antitumor Efficacy of REGN5093-M114 in MET-Amplified NSCLC Xenograft Model (Hs746T)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-Once weekly15000
REGN5093 (unconjugated)10Once weekly14503
REGN5093-M1141Once weekly80047
REGN5093-M1143Once weekly20087
REGN5093-M11410Once weekly<100 (regression)>100

Table 2: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Model with MET Amplification

Treatment GroupDose (mg/kg)Dosing ScheduleEndpointOutcome
Vehicle Control-Once weeklyTumor VolumeProgressive tumor growth
REGN5093-M1145Once weeklyTumor VolumeSignificant tumor growth inhibition and regression

Signaling Pathway

The mechanism of action of REGN5093-M114 involves a multi-step process that begins with the binding of the antibody to the MET receptor on tumor cells and culminates in apoptosis.

REGN5093_M114_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC REGN5093-M114 MET MET Receptor ADC->MET Binding Endosome Endosome MET->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload This compound (Maytansinoid) Lysosome->Payload Payload Release Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

Figure 1: Mechanism of action of REGN5093-M114.

Experimental Protocols

The following protocols are derived from the methodologies reported in the preclinical evaluation of REGN5093-M114.

Protocol 1: Preparation and Administration of REGN5093-M114 for In Vivo Studies

1. Materials:

  • REGN5093-M114 (lyophilized powder)
  • Sterile Phosphate Buffered Saline (PBS), pH 7.4
  • Sterile, pyrogen-free water for injection
  • Appropriate size sterile syringes and needles (e.g., 27-30 gauge)

2. Reconstitution and Dilution:

  • Reconstitute the lyophilized REGN5093-M114 with sterile water to a stock concentration (e.g., 10 mg/mL). Gently swirl to dissolve; do not shake.
  • Perform serial dilutions of the stock solution with sterile PBS to achieve the desired final concentrations for each dose group.
  • Prepare fresh solutions on the day of administration.

3. Administration Route:

  • The standard route of administration for REGN5093-M114 in mouse xenograft models is intravenous (IV) injection.
  • The tail vein is the most common site for IV injection in mice.

4. Dosing and Volume:

  • Dosing is typically on a mg/kg basis. Calculate the required volume for each animal based on its body weight.
  • The injection volume should be kept consistent across all animals, typically around 100 µL or 5-10 mL/kg.

Protocol 2: Xenograft Tumor Model Establishment and Efficacy Study

1. Cell Culture:

  • Culture the desired human cancer cell line (e.g., Hs746T for MET-amplified NSCLC) under standard conditions.
  • Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5 x 10^6 cells per 100 µL).

2. Tumor Implantation:

  • Use immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old).
  • Subcutaneously inject the cell suspension into the flank of each mouse.

3. Study Initiation and Randomization:

  • Monitor tumor growth using calipers.
  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. Treatment Administration:

  • Administer REGN5093-M114 or vehicle control intravenously according to the predetermined dosing schedule (e.g., once weekly).

5. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
  • The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specified size or if signs of toxicity are observed.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of REGN5093-M114.

Experimental_Workflow Cell_Culture 1. Cell Line Culture (e.g., Hs746T) Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Intravenous Administration (REGN5093-M114 or Vehicle) Randomization->Dosing Monitoring 6. Tumor Volume and Body Weight Measurement Dosing->Monitoring Repeated Dosing Schedule Endpoint 7. Endpoint Analysis (Tumor Growth Inhibition) Monitoring->Endpoint

Application Note: Investigating the Efficacy of YM114 on Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nausea and vomiting are debilitating side effects associated with various medical treatments, notably chemotherapy.[1][2][3] The neurokinin 1 (NK1) receptor antagonist class of drugs has emerged as a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV).[4][5] These agents act by blocking the binding of substance P, a key neurotransmitter involved in the emetic reflex, to the NK1 receptor in the central and peripheral nervous system.[5][6][7] YM114 is a potent and selective NK1 receptor antagonist. This document outlines detailed protocols for the preclinical and clinical evaluation of this compound's anti-nausea and antiemetic properties.

Preclinical Evaluation

The "gold standard" animal model for preclinical assessment of antiemetic drugs is the ferret, due to its well-characterized emetic response to various stimuli, including chemotherapeutic agents.[8] For studying motion-induced nausea, the house musk shrew (Suncus murinus) is a suitable model.[8][9]

Protocol 1: Evaluation of this compound on Cisplatin-Induced Emesis in Ferrets

This protocol is designed to assess the efficacy of this compound in preventing acute and delayed emesis induced by the highly emetogenic chemotherapeutic agent, cisplatin.

Materials:

  • Male ferrets (800-1200 g)

  • This compound

  • Cisplatin

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Saline solution

  • Observation cages with video recording equipment

Experimental Workflow:

G cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase (Day 0) cluster_post Post-Treatment Observation acclimatization Acclimatization (7 days) baseline Baseline Observation (24 hours) acclimatization->baseline ym114_admin Administer this compound or Vehicle baseline->ym114_admin cisplatin_admin Administer Cisplatin (30 min post-YM114) ym114_admin->cisplatin_admin acute_obs Acute Phase Observation (0-24 hours) cisplatin_admin->acute_obs delayed_obs Delayed Phase Observation (24-72 hours) acute_obs->delayed_obs

Caption: Preclinical workflow for cisplatin-induced emesis in ferrets.

Procedure:

  • Acclimatization: House ferrets individually in cages for at least 7 days prior to the experiment to allow for acclimatization to the housing conditions.

  • Grouping: Randomly assign ferrets to treatment groups (e.g., Vehicle + Cisplatin, this compound (dose 1) + Cisplatin, this compound (dose 2) + Cisplatin, etc.).

  • Drug Administration:

    • Administer the assigned dose of this compound or vehicle orally (p.o.) or intravenously (i.v.).

    • Thirty minutes after this compound/vehicle administration, administer cisplatin (e.g., 5-8 mg/kg, intraperitoneally, i.p.).[10]

  • Observation:

    • Immediately after cisplatin administration, place the ferrets in observation cages and record their behavior for 72 hours using a video camera.

    • Acute Phase: 0-24 hours post-cisplatin administration.

    • Delayed Phase: 24-72 hours post-cisplatin administration.

  • Data Analysis:

    • Quantify the number of retches and vomits for each animal during the acute and delayed phases.

    • Measure the latency to the first emetic event.

    • Calculate the percentage of animals in each group that exhibit emesis.

Data Presentation:

Treatment GroupNMean Number of Retching Events (± SEM) - Acute PhaseMean Number of Vomiting Events (± SEM) - Acute PhaseMean Number of Retching Events (± SEM) - Delayed PhaseMean Number of Vomiting Events (± SEM) - Delayed PhaseLatency to First Emetic Event (min ± SEM)
Vehicle + Cisplatin10
This compound (Dose 1) + Cisplatin10
This compound (Dose 2) + Cisplatin10
This compound (Dose 3) + Cisplatin10

Clinical Evaluation

Clinical trials are essential to determine the safety and efficacy of this compound in humans. The focus is typically on patients receiving moderately emetogenic chemotherapy (MEC) or highly emetogenic chemotherapy (HEC).

Protocol 2: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study of this compound for the Prevention of CINV

This protocol outlines a clinical trial to evaluate the efficacy and safety of this compound in combination with standard antiemetic therapy in patients receiving HEC.

Signaling Pathway of Emesis:

G cluster_stimuli Emetogenic Stimuli cluster_pathways Emetic Pathways cluster_integration Integration Center cluster_response Emetic Response cluster_intervention Pharmacological Intervention chemo Chemotherapy ctz Chemoreceptor Trigger Zone (CTZ) chemo->ctz vagal Vagal Afferents chemo->vagal substance_p Substance P ctz->substance_p vagal->substance_p vomiting_center Vomiting Center (NTS) substance_p->vomiting_center Binds to NK1 Receptors nausea_vomiting Nausea & Vomiting vomiting_center->nausea_vomiting This compound This compound (NK1 Antagonist) This compound->substance_p Blocks Binding

Caption: this compound's mechanism in the emetic signaling pathway.

Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Cancer patients scheduled to receive their first course of a highly emetogenic chemotherapy regimen.

  • Standard of Care: All patients will receive a 5-HT3 receptor antagonist and dexamethasone.[11][12][13]

  • Treatment Arms:

    • Arm A: this compound + Standard of Care

    • Arm B: Placebo + Standard of Care

Experimental Workflow:

G cluster_day1 Day 1 (Chemotherapy) cluster_followup Follow-up Period screening Screening & Enrollment randomization Randomization screening->randomization treatment_admin Administer this compound/Placebo + Standard of Care randomization->treatment_admin chemo_admin Administer Chemotherapy treatment_admin->chemo_admin acute_fu Acute Phase Follow-up (0-24 hours) chemo_admin->acute_fu delayed_fu Delayed Phase Follow-up (24-120 hours) acute_fu->delayed_fu data_analysis Data Analysis delayed_fu->data_analysis

Caption: Clinical trial workflow for evaluating this compound in CINV.

Procedure:

  • Screening and Enrollment: Screen patients for eligibility based on inclusion and exclusion criteria. Obtain informed consent.

  • Randomization: Randomize eligible patients in a 1:1 ratio to either Arm A or Arm B.

  • Treatment Administration (Day 1):

    • Administer this compound or placebo orally approximately 1 hour before chemotherapy.

    • Administer the standard of care (5-HT3 antagonist and dexamethasone) according to the institutional guidelines.

    • Administer the HEC regimen.

  • Follow-up:

    • Acute Phase (0-24 hours): Patients will record the incidence of nausea and vomiting in a diary.

    • Delayed Phase (24-120 hours): Patients will continue to record nausea and vomiting episodes and any use of rescue medication in their diaries.

  • Assessments:

    • Primary Endpoint: Complete Response (CR) rate in the overall phase (0-120 hours), defined as no vomiting and no use of rescue medication.[11]

    • Secondary Endpoints:

      • CR rate in the acute and delayed phases.

      • Proportion of patients with no nausea.

      • Severity of nausea (e.g., using a Visual Analog Scale).

      • Time to first emetic episode.

      • Safety and tolerability of this compound.

Data Presentation:

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicThis compound + Standard of Care (N=)Placebo + Standard of Care (N=)
Age (mean ± SD)
Gender (% female)
Cancer Type (%)
Chemotherapy Regimen (%)

Table 2: Efficacy Endpoints

EndpointThis compound + Standard of Care (%)Placebo + Standard of Care (%)P-value
Overall Phase (0-120h)
Complete Response
No Nausea
Acute Phase (0-24h)
Complete Response
No Nausea
Delayed Phase (24-120h)
Complete Response
No Nausea

Table 3: Summary of Adverse Events

Adverse EventThis compound + Standard of Care (N=, %)Placebo + Standard of Care (N=, %)
Any Adverse Event
Headache
Fatigue
Constipation
Serious Adverse Events

These protocols provide a comprehensive framework for the systematic evaluation of this compound's effect on nausea and vomiting. The preclinical studies in ferrets will establish the initial efficacy profile, while the randomized controlled clinical trial will provide definitive evidence of its clinical utility in the management of CINV. Rigorous adherence to these protocols will ensure the generation of high-quality data to support the potential development of this compound as a novel antiemetic agent.

References

Application Notes and Protocols for Cell Culture Assays Using MGI 114 and NC114

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "YM114" did not yield a specific compound with substantial research data. However, the query returned information on two related compounds, MGI 114 and NC114 , which are both investigated for their anticancer properties. This document provides detailed application notes and protocols for these two compounds, assuming "this compound" may have been a typographical error.

Part 1: MGI 114 (Irofulven)

MGI 114, also known as Irofulven (6-hydroxymethylacylfulvene, HMAF), is a semi-synthetic analog of the fungal toxin Illudin S.[1] It is a potent cytotoxic agent with a broad spectrum of antitumor activity, including against pediatric solid tumors and drug-resistant cancer cells.[2][3]

Mechanism of Action

MGI 114's primary mechanism of action involves the induction of DNA damage.[4] As an analog of Illudin S, it is believed to alkylate DNA, leading to lesions that stall replication and transcription forks. This damage triggers cell cycle arrest and activates apoptotic pathways, ultimately leading to cancer cell death.[4][5] Studies have shown that MGI 114 activates the JNK1 and Erk1/2 kinases, which are involved in mediating the apoptotic response.[5] The cytotoxicity of MGI 114 appears to be independent of the p53 and p21 tumor suppressor gene status in cancer cells.

MGI114_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MGI 114 MGI 114 MGI 114_in MGI 114 MGI 114->MGI 114_in Cellular Uptake DNA DNA MGI 114_in->DNA Alkylation DNA_damage DNA Damage DNA->DNA_damage JNK1_Erk1_2 JNK1 / Erk1/2 Activation DNA_damage->JNK1_Erk1_2 Signal Transduction Caspase_Activation Caspase Activation JNK1_Erk1_2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: MGI 114 signaling pathway leading to apoptosis.

Quantitative Data

The following table summarizes the 50% inhibitory concentration (IC50) values of MGI 114 in various pediatric cancer cell lines after a 1-hour exposure, as determined by the MTT assay.[2]

Cell Line TypeMean IC50 (µg/mL) ± SEM
Medulloblastoma1.58 ± 0.51
Neuroblastoma1.60 ± 0.82
Ewing Sarcoma/PNET1.18 ± 0.08
Rhabdomyosarcoma3.99 ± 1.69

Part 2: NC114

NC114 is a peptide mimetic identified as a promising anticancer compound that selectively targets colorectal cancer cells while sparing normal colon epithelial cells.[6][7]

Mechanism of Action

NC114 induces growth arrest by inhibiting the Wnt/β-catenin signaling pathway.[6][7] It has been shown to prevent the activation of Protein Kinase C-delta (PKCδ), which in turn suppresses the MEK/ERK signaling cascade.[6] This leads to a reduction in the phosphorylation and subsequent nuclear translocation of FOXM1 and β-catenin.[6] As a result, the formation of the T-cell factor-4 (TCF4)/β-catenin transcription complex in the nucleus is inhibited, leading to the downregulation of target genes involved in cell cycle progression.[6] This ultimately causes cell cycle arrest in the S to G2/M phase.[6][7]

NC114_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_nucleus Nucleus NC114 NC114 NC114_in NC114 NC114->NC114_in Cellular Uptake PKC_delta PKCδ Activation NC114_in->PKC_delta Inhibits MEK_ERK MEK/ERK Signaling PKC_delta->MEK_ERK FOXM1_P FOXM1 Phosphorylation MEK_ERK->FOXM1_P beta_catenin_nuc β-catenin Nuclear Translocation MEK_ERK->beta_catenin_nuc FOXM1_nuc FOXM1 Nuclear Translocation FOXM1_P->FOXM1_nuc TCF4_beta_catenin TCF4/β-catenin Complex FOXM1_nuc->TCF4_beta_catenin beta_catenin_nuc->TCF4_beta_catenin Gene_Expression Cell Cycle Gene Expression TCF4_beta_catenin->Gene_Expression Cell_Cycle_Arrest S to G2/M Arrest Gene_Expression->Cell_Cycle_Arrest Downregulates

Caption: NC114 signaling pathway leading to cell cycle arrest.

Quantitative Data

The following table presents data on the effect of NC114 (10 µM for 8 hours) on the cell cycle distribution of SW480 colorectal cancer cells, as determined by flow cytometry.[6]

Cell Cycle PhaseControl (DMSO) (%)NC114 Treated (%)
G145.3 ± 2.140.1 ± 1.5
S28.9 ± 1.838.7 ± 2.5
G2/M25.8 ± 0.921.2 ± 1.1
*P < 0.05

Experimental Protocols

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of MGI 114 or NC114 on cancer cell lines.

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat with various concentrations of MGI 114 or NC114 incubate1->treat incubate2 Incubate for desired time period (e.g., 48h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_abs Measure absorbance at 570 nm add_solubilizer->measure_abs analyze Calculate IC50 measure_abs->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MGI 114 or NC114 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of MGI 114 or NC114 in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by MGI 114 or NC114 using flow cytometry.

Apoptosis_Workflow start Start seed_cells Seed cells in a 6-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat with MGI 114 or NC114 incubate1->treat incubate2 Incubate for desired time period treat->incubate2 harvest_cells Harvest cells and wash with PBS incubate2->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate3 Incubate for 15 min in the dark stain->incubate3 analyze Analyze by flow cytometry incubate3->analyze end End analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • MGI 114 or NC114 stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of MGI 114 or NC114 for a specified time period.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of MGI 114 or NC114 on cell cycle distribution.

CellCycle_Workflow start Start seed_cells Seed cells in a 6-well plate start->seed_cells synchronize Synchronize cells (optional) seed_cells->synchronize treat Treat with MGI 114 or NC114 synchronize->treat harvest_cells Harvest and wash cells treat->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells wash_cells Wash to remove ethanol fix_cells->wash_cells rnase_treat Treat with RNase A wash_cells->rnase_treat pi_stain Stain with Propidium Iodide (PI) rnase_treat->pi_stain analyze Analyze by flow cytometry pi_stain->analyze end End analyze->end

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • MGI 114 or NC114 stock solution

  • PBS

  • Cold 70% ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. For cell cycle synchronization (optional), methods like serum starvation or double thymidine block can be used. Treat cells with MGI 114 or NC114 for the desired duration.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 1 hour at 4°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Techniques for Labeling YM155 (Sepantronium Bromide) for Imaging Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM155, also known as Sepantronium Bromide, is a potent small-molecule survivin suppressant that has garnered significant interest in oncology research.[1] As a member of the inhibitor of apoptosis (IAP) family, survivin is overexpressed in many cancers and is associated with treatment resistance and poor prognosis. YM155 selectively inhibits the expression of survivin, leading to the induction of apoptosis in cancer cells, making it a promising candidate for targeted cancer therapy.

Imaging studies are crucial for understanding the in vivo behavior of drug candidates like YM155, including their biodistribution, target engagement, and pharmacokinetic/pharmacodynamic (PK/PD) properties. Labeling YM155 with imaging agents, such as radioisotopes for Positron Emission Tomography (PET) or fluorescent dyes for optical imaging, enables non-invasive visualization and quantification of the drug's distribution and cellular uptake.

These application notes provide detailed protocols and quantitative data for the radiolabeling of YM155 with Carbon-11 ([¹¹C]) for PET imaging and a generalized protocol for fluorescent labeling for in vitro and in vivo optical imaging.

Quantitative Data Summary

The following tables summarize key quantitative data for the radiolabeling and a theoretical fluorescent labeling of YM155.

Table 1: Radiolabeling of YM155 with Carbon-11 ([¹¹C]YM155)

ParameterValueReference
Radiochemical Yield (decay corrected)16-22%[2]
Radiochemical Purity>99%[2]
Specific Activity29-60 GBq/µmol[2]
Synthesis Time~47 minutes[2]

Table 2: Representative Biodistribution of [¹¹C]YM155 in PC-3 Xenograft Mice (40 min post-injection)

Tissue% Injected Dose per Gram (%ID/g)
Tumor0.0613 ± 0.0056
Kidneys0.0513 ± 0.0092
Liver0.0368 ± 0.0043
Cecum0.0623 ± 0.0070
Blood~0.0023
Muscle~0.0024

Table 3: Theoretical Fluorescent Labeling of YM155

ParameterEstimated Value/RangeNotes
Labeling Efficiency70-95%Dependent on the specific dye and reaction conditions.
Purity of Labeled Product>95%Achievable with standard purification methods like HPLC.
Excitation Wavelength (λex)450-750 nmDependent on the chosen fluorophore.
Emission Wavelength (λem)500-800 nmDependent on the chosen fluorophore.

Experimental Protocols

Protocol 1: Radiolabeling of YM155 with Carbon-11 ([¹¹C]YM155) for PET Imaging

This protocol is based on the O-methylation of an ethanolamine-alkoxide precursor with [¹¹C]methyl triflate.[2]

Materials:

  • Precursor: (1-(2-hydroxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium)

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Sterile water for injection

  • Ethanol for injection

Methodology:

  • Precursor Preparation: Dissolve the precursor in anhydrous DMF.

  • Alkoxide Formation: Add sodium hydride to the precursor solution to form the alkoxide.

  • Radiolabeling Reaction: Bubble the vapor of [¹¹C]methyl triflate through the alkoxide solution at room temperature.

  • Quenching: Quench the reaction with an appropriate acidic solution.

  • Purification: Purify the crude product using semi-preparative HPLC.

  • Formulation: The collected HPLC fraction containing [¹¹C]YM155 is passed through an SPE cartridge to remove the HPLC solvent. The final product is eluted from the cartridge with ethanol and diluted with sterile water for injection.

  • Quality Control: The radiochemical purity and specific activity of the final product are determined by analytical HPLC.

Protocol 2: General Protocol for Fluorescent Labeling of YM155

This protocol provides a general framework for the fluorescent labeling of YM155. The choice of fluorescent dye and specific reaction conditions will need to be optimized. YM155 is a quaternary ammonium compound, and labeling strategies can be designed to react with the aromatic rings or by modifying a precursor during synthesis. For this protocol, we will focus on a common approach of using an amine-reactive dye with a modified precursor.

Materials:

  • YM155 precursor with a reactive amine group (e.g., a version with an amino-linker attached to the pyrazine ring).

  • Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate derivative of dyes like Cy5, Alexa Fluor 647, or a BODIPY dye).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA) as a base.

  • HPLC system for purification.

  • Phosphate-buffered saline (PBS).

Methodology:

  • Precursor Dissolution: Dissolve the amine-functionalized YM155 precursor in anhydrous DMF or DMSO.

  • Dye Dissolution: Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO.

  • Labeling Reaction: Add the fluorescent dye solution to the precursor solution. Add a small amount of base (e.g., TEA or DIPEA) to facilitate the reaction. Stir the reaction mixture at room temperature, protected from light, for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or analytical HPLC.

  • Purification: Once the reaction is complete, purify the fluorescently labeled YM155 using semi-preparative HPLC.

  • Solvent Removal: Remove the HPLC solvent from the collected fraction by lyophilization or rotary evaporation.

  • Storage: Dissolve the purified product in a suitable solvent (e.g., DMSO or PBS) and store it at -20°C, protected from light.

  • Characterization: Confirm the identity and purity of the fluorescently labeled YM155 by mass spectrometry and analytical HPLC.

Visualizations

YM155 Mechanism of Action: Survivin Inhibition and Apoptosis Induction

YM155_Mechanism_of_Action YM155 Mechanism of Action cluster_transcription_translation Transcription & Translation cluster_apoptosis Intrinsic Apoptosis Pathway YM155 YM155 (Sepantronium Bromide) Survivin_Gene BIRC5 Gene (Survivin) YM155->Survivin_Gene Inhibits transcription Survivin_mRNA Survivin mRNA Survivin_Gene->Survivin_mRNA Transcription Survivin_Protein Survivin Protein Survivin_mRNA->Survivin_Protein Translation Caspase9 Caspase-9 Survivin_Protein->Caspase9 Inhibits XIAP XIAP Survivin_Protein->XIAP Stabilizes Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes XIAP->Caspase9 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Apoptosome->Caspase9 activates

Caption: YM155 inhibits the transcription of the BIRC5 gene, leading to reduced survivin protein levels and subsequent induction of apoptosis.

Experimental Workflow: Radiolabeling of YM155 with Carbon-11

Radiolabeling_Workflow [¹¹C]YM155 Radiolabeling Workflow start Start precursor_prep Precursor Alkoxide Formation start->precursor_prep radiolabeling [¹¹C]Methyl Triflate Reaction precursor_prep->radiolabeling purification HPLC Purification radiolabeling->purification formulation SPE Formulation purification->formulation qc Quality Control (Analytical HPLC) formulation->qc end [¹¹C]YM155 Ready for Injection qc->end

Caption: A streamlined workflow for the synthesis and quality control of [¹¹C]YM155 for PET imaging studies.

Logical Relationship: Fluorescent Labeling Strategy

Fluorescent_Labeling_Strategy Fluorescent Labeling Strategy for YM155 YM155_precursor YM155 Precursor (with amine linker) Reaction Conjugation Reaction (DMF, Base) YM155_precursor->Reaction Amine_reactive_dye Amine-Reactive Fluorescent Dye (e.g., NHS ester) Amine_reactive_dye->Reaction Purification HPLC Purification Reaction->Purification Labeled_YM155 Fluorescently Labeled YM155 Purification->Labeled_YM155

Caption: A logical diagram illustrating the key steps in the fluorescent labeling of a YM155 precursor.

References

Troubleshooting & Optimization

Troubleshooting YM114 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the small molecule inhibitor, YM114.

Troubleshooting Guide: this compound Solubility Issues

Researchers encountering difficulties in dissolving this compound can follow this step-by-step guide to identify and resolve common solubility challenges.

Step 1: Initial Assessment and Solvent Selection

A systematic approach to solvent selection is crucial for achieving a viable stock solution of this compound. It is recommended to start with common organic solvents and assess solubility on a small scale.

Initial Solubility Testing Protocol:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear vial.

  • Add a measured volume of the primary solvent (e.g., 100 µL of DMSO) to achieve a high-concentration stock.

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect for any undissolved particles or cloudiness.

  • If dissolution is incomplete, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed.[1] Avoid excessive or prolonged heating to prevent degradation.[1]

Diagram: Initial Solubility Workflow

G start Start: this compound Powder weigh Weigh 1 mg this compound start->weigh add_dmso Add 100 µL DMSO weigh->add_dmso vortex Vortex 1-2 min add_dmso->vortex inspect Visually Inspect Solution vortex->inspect complete Dissolution Complete (Stock Solution Ready) inspect->complete Clear incomplete Incomplete Dissolution inspect->incomplete Cloudy/Particulate troubleshoot Proceed to Step 2: Solubility Enhancement incomplete->troubleshoot heat_sonicate Gentle Heat (37°C) or Sonication incomplete->heat_sonicate heat_sonicate->inspect

Caption: Workflow for the initial attempt at dissolving this compound in DMSO.

Step 2: Addressing Precipitation Upon Dilution

A frequent issue is the precipitation of the compound when a high-concentration DMSO stock is diluted into an aqueous buffer.[1][2] This occurs because the local concentration of this compound exceeds its solubility limit in the mixed solvent system.[2]

Strategies to Prevent Precipitation:

  • Lower Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.

  • Use of Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), to the aqueous buffer can help maintain the solubility of hydrophobic compounds.[1]

  • Employ Co-solvents: The addition of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can enhance solubility.

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly improve solubility.[1] Basic compounds are often more soluble in acidic pH, while acidic compounds dissolve better in basic conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility for small molecules like this compound?

A1: Poor aqueous solubility is a common challenge for small molecule inhibitors. Key contributing factors include:

  • High Lipophilicity: Molecules with a high logP value tend to have low solubility in water as they favor non-polar environments.[2]

  • Crystal Lattice Energy: A strong and stable crystal structure requires more energy to break apart, leading to lower solubility.[2]

  • Poor Solvation: The molecule may not interact favorably with water molecules, which hinders the dissolution process.[2]

  • pH-Dependent Solubility: If the compound can be ionized, its solubility will be highly dependent on the pH of the solution.[2]

Q2: My this compound precipitates out of the cell culture medium during my experiment. What should I do?

A2: This indicates that the solubility of this compound in your specific cell culture medium is being exceeded. In addition to the strategies mentioned in Step 2 of the troubleshooting guide, consider the following:

  • Serum Concentration: The presence of serum proteins in the medium can affect the bioavailability and solubility of small molecules.[1] You may need to test different serum concentrations or, if your experimental design permits, use a serum-free medium.[1]

Q3: Can the solid form of this compound impact its solubility?

A3: Absolutely. The solid-state properties of a compound are critical to its solubility.[2] Different solid forms, such as polymorphs, solvates, or an amorphous form, can have different dissolution rates and solubilities.[2] Amorphous forms are generally more soluble than their crystalline counterparts because they lack a structured crystal lattice.[2]

Quantitative Data Summary

The following tables provide a summary of the solubility of this compound in various solvents at room temperature.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)
DMSO> 50> 100
Ethanol1020
PBS (pH 7.4)< 0.1< 0.2

Table 2: Effect of Additives on Aqueous Solubility of this compound

Aqueous Buffer (PBS, pH 7.4)Solubility (mg/mL)Molar Solubility (mM)
No Additive< 0.1< 0.2
+ 0.1% Tween® 200.51.0
+ 5% Ethanol0.30.6

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Accurately weigh 5 mg of this compound powder.

  • Add 1 mL of high-purity DMSO.

  • Vortex the tube vigorously for 1-2 minutes.

  • If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.[1] Sonication in short bursts can also be applied.[1]

  • Visually confirm that the solution is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Kinetic Solubility Assay using Nephelometry

This assay can be used to determine the kinetic solubility of this compound in an aqueous buffer.

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[2]

  • Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.[2]

  • Add Compound: Transfer 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS, resulting in a final DMSO concentration of 1%.[2]

  • Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.[2]

  • Measure Turbidity: Use a nephelometer to measure the light scattering in each well.[2]

  • Data Analysis: The kinetic solubility is the highest concentration of this compound that does not result in a significant increase in turbidity compared to the buffer-only control.[2]

Signaling Pathway

This compound is a potent inhibitor of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

Diagram: mTOR Signaling Pathway

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth This compound This compound This compound->mTORC1

Caption: this compound inhibits the mTORC1 complex in the PI3K/AKT/mTOR signaling pathway.

References

Technical Support Center: Optimizing YM114 Concentration for In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in-vitro concentration of the hypothetical compound YM114.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a novel compound like this compound, it is recommended to start with a wide range of concentrations to determine its cytotoxic effects. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). This initial screen will help identify a concentration range for more focused subsequent experiments.

Q2: How can I determine if this compound is cytotoxic to my cells?

A2: Cytotoxicity can be assessed using various assays that measure cell viability.[1][2][3] Common methods include MTT, XTT, and LDH release assays.[4][5] These assays measure metabolic activity or membrane integrity, providing an indication of cell death.[1][4]

Q3: What should I do if I observe significant cytotoxicity at my initial this compound concentrations?

A3: If significant cytotoxicity is observed, it is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value. This will define the concentration at which this compound is toxic to the cells. Subsequent experiments should be designed using concentrations below the cytotoxic threshold to ensure that the observed effects are not due to cell death.

Q4: How can I be sure that the observed effects of this compound are specific and not due to off-target effects?

A4: Off-target effects are a concern with any new compound.[6][7][8] To mitigate this, consider performing experiments in multiple cell lines, using the lowest effective concentration of this compound, and potentially employing a control compound with a similar structure but no expected activity. Advanced techniques like CRISPR-Cas9 based genetic screening can also help identify potential off-target interactions.[6][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Uneven compound distribution- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Mix the plate gently after adding this compound.- Avoid using the outer wells of the plate for critical experiments.
No observable effect of this compound - this compound concentration is too low- this compound is inactive in the chosen cell line- Insufficient incubation time- Test a higher range of this compound concentrations.- Verify the expression of the target protein in your cell line.- Perform a time-course experiment to determine the optimal incubation period.
This compound precipitates in the culture medium - Poor solubility of this compound- High concentration of this compound- Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO).- Do not exceed the recommended final solvent concentration in the medium (typically <0.5%).- Test a lower concentration range of this compound.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

Objective: To determine the concentration range at which this compound exhibits cytotoxic effects.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium, ranging from 100 µM to 1 nM.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Assessing the Impact of this compound on a Signaling Pathway via Western Blotting

Objective: To determine the effect of this compound on the activation of a specific signaling pathway.

Methodology:

  • Seed cells in a 6-well plate and grow them to 70-80% confluency.

  • Treat the cells with various non-toxic concentrations of this compound (as determined from the cytotoxicity assay) for a predetermined amount of time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the phosphorylated (active) form of a key protein in the signaling pathway of interest overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the results to a loading control like β-actin or GAPDH.

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity ym114_prep This compound Stock Preparation ym114_prep->cytotoxicity dose_response Dose-Response Curve cytotoxicity->dose_response ic50 IC50 Determination dose_response->ic50 pathway_analysis Signaling Pathway Analysis western_blot Western Blot Quantification pathway_analysis->western_blot ic50->pathway_analysis conclusion Conclusion & Next Steps western_blot->conclusion

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Hypothetical signaling pathway modulated by this compound.

References

How to prevent YM114 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Query: How to prevent YM114 degradation in solution.

Response: After a comprehensive search for information regarding the degradation and stability of a compound designated "this compound," we were unable to locate any specific data, research articles, or technical documentation pertaining to this molecule. The search results yielded information on the degradation of other, unrelated chemical compounds and general discussions on stability in irrelevant contexts.

Consequently, we are unable to provide a specific technical support guide, troubleshooting FAQs, quantitative data tables, experimental protocols, or visualizations related to the prevention of this compound degradation in solution at this time.

To assist you effectively, please verify the correct name or designation of the compound of interest. Should you have an alternative identifier, such as a CAS number, IUPAC name, or a reference to a publication where this compound is mentioned, please provide it. This will enable us to conduct a more targeted and successful search for the information you require.

We recommend consulting the original source or manufacturer of "this compound" for specific handling and storage instructions. For general guidance on preventing the degradation of chemical compounds in solution, researchers and scientists may consider the following general best practices:

  • Temperature: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.

  • Light Exposure: Protect light-sensitive compounds by using amber vials or storing them in the dark.

  • pH of the Solution: The stability of a compound can be highly dependent on the pH of the solvent. Using appropriate buffer systems can be critical.

  • Solvent Selection: The choice of solvent can significantly impact the stability of a compound. Ensure the solvent is compatible and of high purity.

  • Oxygen Sensitivity: For compounds prone to oxidation, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade some compounds. Aliquoting the solution into smaller, single-use volumes is advisable.

Below are some general workflow diagrams that might be adapted once specific information about this compound becomes available.

cluster_prep Solution Preparation cluster_storage Storage Conditions A Compound Weighing B Solvent Degassing (if required) A->B C Dissolution B->C D Temperature Control (e.g., 4°C, -20°C, -80°C) C->D Store Solution E Light Protection (Amber Vials) C->E Store Solution F Inert Atmosphere (N2 or Ar) C->F Store Solution

Figure 1. A general workflow for preparing and storing a chemical solution to minimize degradation.

A Is this compound degradation observed? B Check Storage Temperature A->B Yes F No immediate action needed. A->F No C Check for Light Exposure B->C D Analyze pH of Solution C->D E Investigate Solvent Quality D->E

Figure 2. A basic troubleshooting decision tree for investigating compound degradation.

Technical Support Center: Addressing Off-Target Effects of YM114

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the hypothetical small molecule inhibitor, YM114. The principles and protocols outlined here are broadly applicable for identifying and mitigating off-target activities of kinase inhibitors in a research setting.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent across different experiments. What could be the common causes?

A1: Inconsistent results are a frequent challenge in preclinical research. The sources of variability can be broadly categorized into three areas:

  • Compound-related issues: This includes problems with the inhibitor's storage, solubility, and stability.[1][2]

  • Experimental system-related issues: This encompasses variability in cell culture conditions, passage number, and cell density.[1]

  • Assay-related issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[1]

Q2: I am observing a cellular phenotype that doesn't align with the known function of the intended target of this compound. How can I determine if this is an off-target effect?

A2: This is a strong indication of potential off-target activity. A standard method to verify this is to perform a rescue experiment.[3] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target.[3] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[3]

Q3: How can I proactively identify potential off-target effects of this compound?

A3: Proactively identifying off-target effects is crucial for the accurate interpretation of experimental results. A common approach is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases.[3][4][5] This can be done through commercial services that offer panels covering a significant portion of the human kinome.[3] Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify protein interactions, including off-target kinases.[6]

Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?

A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[3][7] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects.[3] Using a structurally unrelated inhibitor that targets the same protein can also help confirm that the observed phenotype is due to on-target inhibition.[1]

Troubleshooting Guides

Guide 1: Investigating Unexpected Phenotypes

If you observe a cellular phenotype that is inconsistent with the known function of the intended target of this compound, follow these steps to investigate potential off-target effects.

Step 1: Confirm On-Target Engagement

  • Objective: To verify that this compound is engaging its intended target in your experimental system.

  • Method: Perform a target engagement assay. A popular method is the cellular thermal shift assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding.

  • Interpretation: An increase in the thermal stability of the target protein in the presence of this compound confirms target engagement.

Step 2: Dose-Response Analysis

  • Objective: To determine if the unexpected phenotype is dose-dependent.

  • Method: Perform a dose-response experiment with a wide range of this compound concentrations.

  • Interpretation: A clear correlation between the concentration of this compound and the observed phenotype suggests a specific pharmacological effect, though it may still be an off-target effect.[1]

Step 3: Rescue Experiment

  • Objective: To differentiate between on-target and off-target effects.

  • Method: Overexpress a mutant version of the target that is resistant to this compound inhibition in your cell line.[3]

  • Interpretation: If the phenotype is reversed in the presence of the resistant mutant, the effect is likely on-target. If the phenotype persists, it is likely an off-target effect.[3]

Guide 2: Interpreting Kinase Selectivity Data

Kinase selectivity profiling is a powerful tool to identify off-target interactions. Here's how to interpret the data.

Data Presentation:

The results of a kinase selectivity screen are often presented as the percentage of inhibition at a specific concentration or as IC50/Kd values for a panel of kinases.

Kinase Target% Inhibition @ 1µM this compoundIC50 (nM)
Primary Target 98% 15
Off-Target Kinase 185%150
Off-Target Kinase 260%800
Off-Target Kinase 325%>10,000

Interpretation:

  • High-Affinity Off-Targets: Kinases that are significantly inhibited at concentrations close to the IC50 of the primary target are of high concern. In the example above, "Off-Target Kinase 1" warrants further investigation.

  • Lower-Affinity Off-Targets: Kinases inhibited at much higher concentrations are less likely to be relevant at the concentrations used to study the primary target. However, they should not be completely dismissed, especially if they are highly expressed in the experimental system.

  • Selectivity Score: Some studies use a selectivity score to quantify the overall selectivity of an inhibitor.[5] A lower score generally indicates higher selectivity.

Experimental Protocols

Protocol 1: Western Blotting to Validate Pathway Inhibition

This protocol can be used to confirm that this compound is inhibiting the intended signaling pathway.

  • Cell Treatment: Plate cells and treat with a dose-range of this compound or a vehicle control (e.g., DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated form of a downstream substrate of the target kinase. Also, probe for the total protein as a loading control.

  • Detection: Incubate with a secondary antibody and visualize using an appropriate detection system.

Protocol 2: Cell Viability Assay (MTT)

This protocol is used to assess the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target_Kinase Target Kinase (e.g., TK1) Receptor->Target_Kinase Activates Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylates Effector_Protein Effector Protein Downstream_Substrate->Effector_Protein Activates Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Translocates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Growth_Factor Growth_Factor Growth_Factor->Receptor Binds This compound This compound This compound->Target_Kinase Inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental_Workflow Start Observe Unexpected Phenotype with this compound Confirm_Target_Engagement 1. Confirm On-Target Engagement (e.g., CETSA) Start->Confirm_Target_Engagement Dose_Response 2. Dose-Response Analysis Confirm_Target_Engagement->Dose_Response Rescue_Experiment 3. Rescue Experiment with Resistant Mutant Dose_Response->Rescue_Experiment Kinase_Profiling 4. Kinome-wide Selectivity Profiling Rescue_Experiment->Kinase_Profiling Identify_Off_Targets 5. Identify Potential Off-Targets Kinase_Profiling->Identify_Off_Targets Validate_Off_Targets 6. Validate Off-Target Engagement and Function Identify_Off_Targets->Validate_Off_Targets Conclusion Characterize On- and Off-Target Effects Validate_Off_Targets->Conclusion

Caption: Workflow for investigating off-target effects of this compound.

References

Technical Support Center: YM114 (KAE-393)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the stability and storage of YM114, also known as KAE-393, a potent and selective (5-HT)3-receptor antagonist. Adherence to these guidelines is crucial for ensuring the integrity and performance of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored as indicated on the product vial and Certificate of Analysis (COA). General recommendations from suppliers suggest that the solid compound can be stored for up to six months under the specified conditions, which typically involve a dry, dark, and temperature-controlled environment.

Q2: How should I prepare and store this compound solutions?

A2: It is recommended to prepare stock solutions and use them on the same day. If storage is necessary, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C. Under these conditions, solutions are generally stable for up to one month. Before use, and prior to opening the vial, it is advisable to allow the product to equilibrate to room temperature for at least 60 minutes.

Q3: Is this compound sensitive to light?

Q4: What are the known degradation pathways for this compound?

A4: Currently, there is no published information detailing the specific degradation pathways of this compound. As a benzimidazole derivative, it may be susceptible to hydrolysis or oxidation under extreme pH or temperature conditions. It is crucial to avoid repeated freeze-thaw cycles of solutions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or unexpected experimental results Compound degradation due to improper storage.- Verify that the solid compound and solutions have been stored according to the recommended conditions (see FAQs).- Prepare a fresh stock solution from the solid compound.- If the issue persists, consider obtaining a new batch of the compound and a new Certificate of Analysis.
Precipitation observed in thawed stock solution Poor solubility or solution instability.- Ensure the solution is fully warmed to room temperature and vortexed gently before use.- Consider preparing a fresh solution and using it immediately.- If using a different solvent than recommended, verify the solubility of this compound in that solvent.
Loss of compound activity over time Gradual degradation of the compound in solution.- Avoid long-term storage of solutions. Prepare fresh solutions as needed.- Aliquot stock solutions to minimize the number of freeze-thaw cycles for each aliquot.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound

  • Determine the required mass: this compound has a molecular weight of 303.79 g/mol (as the hydrochloride salt). To prepare a 10 mM stock solution, weigh out the appropriate amount of solid this compound. For example, for 1 mL of a 10 mM solution, you would need 3.038 mg of this compound.

  • Select a solvent: Based on general solubility information for benzimidazole derivatives, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.

  • Dissolution: Add the appropriate volume of DMSO to the accurately weighed this compound solid.

  • Ensure complete dissolution: Vortex the solution gently until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.

  • Storage: If not for immediate use, aliquot the stock solution into small, tightly sealed vials and store at -20°C, protected from light.

Visualizing the 5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, leading to an influx of cations and subsequent neuronal depolarization. This compound acts as an antagonist, blocking this action.

G Simplified 5-HT3 Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 5-HT_storage 5-HT in Vesicles 5-HT_release 5-HT Release 5-HT_storage->5-HT_release Action Potential 5-HT Serotonin (5-HT) 5-HT_release->5-HT 5HT3R 5-HT3 Receptor 5-HT->5HT3R Binds Ion_Channel Cation Channel (Na+, K+, Ca2+) 5HT3R->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Cation Influx Signal Downstream Signaling Depolarization->Signal This compound This compound (Antagonist) This compound->5HT3R Blocks

Caption: Simplified schematic of the 5-HT3 receptor signaling pathway and the antagonistic action of this compound.

YM-155 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results during your experiments with YM-155 (Sepantronium Bromide).

Troubleshooting Guides

Issue 1: Discrepancy Between Expected and Observed Cytotoxicity

Question: I'm observing higher/lower than expected cytotoxicity with YM-155 in my cell line. What could be the cause?

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Cell Line Specificity Different cell lines exhibit varying sensitivity to YM-155. Check the literature for reported IC50 values in your specific cell line or a similar one. If unavailable, perform a dose-response curve to determine the IC50 empirically.
Off-Target Effects YM-155 is known to induce DNA damage and generate reactive oxygen species (ROS), which can contribute to cytotoxicity independently of survivin inhibition.[1][2][3][4] Consider that the observed cell death may not be solely due to survivin suppression.
Assay Interference The choice of cytotoxicity assay can influence results. For example, assays relying on metabolic activity might be affected by YM-155's impact on mitochondrial function. Try using a different cytotoxicity assay (e.g., trypan blue exclusion, Annexin V/PI staining) to confirm your findings.
Compound Purity and Handling Ensure the purity of your YM-155 stock. Improper storage or handling can lead to degradation. Prepare fresh dilutions for each experiment from a validated stock solution.
Issue 2: No Significant Decrease in Survivin Protein Levels Despite Cell Death

Question: I'm observing significant cell death upon YM-155 treatment, but Western blot analysis does not show a corresponding decrease in survivin protein levels. Why is this happening?

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Alternative Mechanisms of Action Recent studies indicate that YM-155 can also function as a Topoisomerase II inhibitor.[5][6][7] This activity can induce cell death without directly affecting survivin protein levels.
Time-Dependent Effects The kinetics of survivin suppression can vary between cell lines. Perform a time-course experiment to assess survivin levels at different time points post-treatment.
Transcriptional vs. Post-Translational Regulation YM-155 was initially identified as a suppressant of the survivin promoter.[8][9][10] It's possible that in your cell line, post-transcriptional or post-translational mechanisms are compensating for the reduced transcription, leading to stable protein levels at the time of measurement.
Antibody/Detection Issues To validate your experimental setup, include a positive control for survivin downregulation, such as siRNA targeting survivin, to ensure your antibody and detection methods are functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of YM-155?

A1: Besides its role as a survivin suppressant, YM-155 has been shown to have several off-target effects, including:

  • Induction of DNA damage: YM-155 can cause DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[1][4][5]

  • Generation of Reactive Oxygen Species (ROS): The compound can induce oxidative stress within cells, contributing to its cytotoxic effects.[1][3]

  • Topoisomerase II Inhibition: YM-155 can inhibit the function of Topoisomerase II, an enzyme crucial for DNA replication and repair.[5][6][7]

Q2: How can I mitigate the off-target effects of YM-155 in my experiments?

A2: While completely eliminating off-target effects is challenging, you can take the following steps to account for them:

  • Use the Lowest Effective Concentration: Titrate YM-155 to the lowest concentration that elicits the desired on-target effect (survivin suppression) to minimize off-target activities.

  • Employ Antioxidants: To investigate the role of ROS in your observations, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype.

  • Use Multiple Readouts: Do not rely on a single endpoint. Correlate survivin expression levels with markers of DNA damage (e.g., γH2AX staining) and apoptosis (e.g., caspase-3 cleavage) to get a more complete picture of the cellular response.

Q3: My cells are arresting in the cell cycle but not undergoing apoptosis. Is this an expected outcome?

A3: Yes, this can be an expected outcome. In some cell models, YM-155 has been observed to be cytostatic rather than apoptotic.[5] The compound can induce cell cycle arrest at the G1/S or G2/M phase.[4][5][11][12][13] The decision between cell cycle arrest and apoptosis is often cell-type dependent and can be influenced by the concentration of YM-155 used.

Q4: Is the efficacy of YM-155 always correlated with survivin expression levels?

A4: Not always. Several studies have reported a poor correlation between the cytotoxic efficacy of YM-155 and the basal expression levels of survivin in some cancer cell lines.[5][6] This further supports the idea that off-target effects can play a significant role in the compound's activity.

Experimental Protocols

Protocol 1: Western Blot for Survivin Expression
  • Cell Lysis: After treating cells with YM-155 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against survivin (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST for 10 minutes each. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Annexin V/PI Staining for Apoptosis
  • Cell Treatment: Treat cells with YM-155 at the desired concentrations for the indicated time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Visualizing Cellular Pathways and Workflows

YM155_Mechanism_of_Action YM155 YM-155 Survivin_Promoter Survivin Promoter YM155->Survivin_Promoter Inhibits Topoisomerase_II Topoisomerase II YM155->Topoisomerase_II Inhibits Mitochondria Mitochondria YM155->Mitochondria Survivin_Expression Decreased Survivin Expression Survivin_Promoter->Survivin_Expression DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage ROS_Production Increased ROS Production Mitochondria->ROS_Production Apoptosis Apoptosis Survivin_Expression->Apoptosis Promotes DNA_Damage->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Induces ROS_Production->DNA_Damage

Caption: Overview of YM-155's multifaceted mechanism of action.

troubleshooting_workflow start Unexpected Experimental Result with YM-155 q1 Is cytotoxicity as expected? start->q1 a1_yes Proceed to next experimental question q1->a1_yes Yes a1_no Check IC50, consider off-target effects, and vary assay type q1->a1_no No q2 Is survivin expression decreased? a1_yes->q2 a1_no->q2 a2_yes On-target effect confirmed q2->a2_yes Yes a2_no Investigate off-target mechanisms (e.g., Topo II), check time-course q2->a2_no No q3 Are cells arresting in cell cycle? a2_yes->q3 a2_no->q3 a3_yes Expected cytostatic effect observed q3->a3_yes Yes a3_no Assess apoptosis markers q3->a3_no No end Refined Hypothesis a3_yes->end a3_no->end

References

Technical Support Center: YM114 Animal Administration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel compound YM114 in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the preclinical administration of this compound.

1. Formulation & Solubility

  • Q: this compound is precipitating out of my vehicle solution. What should I do?

    • A: Precipitation is a common issue. First, confirm the solubility of this compound in various common preclinical vehicles (see Table 1). If you are already using a recommended vehicle, consider the following troubleshooting steps:

      • Sonication: Use a bath or probe sonicator to aid dissolution. Be mindful of potential heat generation, which could degrade the compound. Keep the sample on ice during the process.

      • pH Adjustment: The solubility of many compounds is pH-dependent. Assess the pKa of this compound and adjust the pH of your vehicle accordingly. Small, incremental additions of dilute HCl or NaOH can be tested.

      • Heating: Gentle warming (e.g., 37-40°C) can sometimes improve solubility. However, you must first confirm the thermal stability of this compound to avoid degradation.

      • Co-solvents: If using an aqueous-based vehicle like saline, consider adding a small percentage of a co-solvent such as DMSO, ethanol, or PEG400. Always assess the tolerability of the final co-solvent concentration in the chosen animal model and route of administration.

  • Q: What is the best vehicle for oral (PO) administration of this compound?

    • A: Based on solubility data, a suspension in 0.5% methylcellulose (MC) with 0.1% Tween 80 is a common and effective choice for oral gavage. This formulation helps to keep the compound evenly suspended, ensuring more consistent dosing. See Table 1 for other options.

  • Q: Can I use DMSO for in vivo studies with this compound?

    • A: While this compound shows high solubility in 100% DMSO (see Table 1), it is toxic to animals at high concentrations. For intravenous (IV) or intraperitoneal (IP) injections, the final concentration of DMSO should generally be kept below 10%, and ideally below 5%, by diluting it in saline or PBS. Always run a vehicle-only control group to account for any effects of the DMSO itself.

2. Dosing & Administration

  • Q: I'm observing high variability in my experimental results. Could this be related to dosing?

    • A: Yes, inconsistent dosing is a major source of variability. Here’s how to improve accuracy:

      • Suspension Homogeneity: If using a suspension, ensure it is vortexed thoroughly before drawing up each dose. A magnetic stir plate can also be used to keep the suspension homogenous during the dosing procedure for a cohort of animals.

      • Accurate Animal Weights: Use a calibrated scale and obtain animal weights on the day of dosing to calculate the precise volume needed for each animal.

      • Proper Technique: Ensure proper administration technique. For oral gavage, improper placement can lead to dosing into the lungs instead of the stomach. For injections, ensure the full dose is administered and there is no leakage from the injection site.

  • Q: Animals are showing signs of distress (e.g., lethargy, ruffled fur) immediately after dosing. What is the cause?

    • A: This could be due to several factors:

      • Vehicle Intolerance: The vehicle itself may be causing an adverse reaction. This is more common with high concentrations of co-solvents (like DMSO or ethanol) or vehicles with non-physiological pH or osmolality. Always include a vehicle-only control group to isolate this effect.

      • Acute Toxicity: The dose of this compound may be too high, leading to acute toxicity. Consider performing a dose-range-finding study to establish a maximum tolerated dose (MTD).

      • Administration Stress: The stress of handling and the administration procedure itself can cause transient distress. Ensure personnel are well-trained in animal handling and dosing techniques to minimize stress.

3. Stability

  • Q: How stable is this compound in the prepared formulation?

    • A: The stability of this compound depends on the vehicle and storage conditions. It is recommended to prepare formulations fresh each day. If a formulation must be stored, its stability should be analytically validated (e.g., using HPLC) at the intended storage temperature (e.g., 4°C) for the proposed duration. Preliminary data on solution stability is presented in Table 2.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Preclinical Vehicles

VehicleSolubility (mg/mL) at 25°CNotes
Water< 0.1Practically insoluble
Phosphate-Buffered Saline (PBS), pH 7.4< 0.1Practically insoluble
0.5% Methylcellulose (MC) in WaterForms a suspensionSuitable for oral (PO) administration
0.5% MC / 0.1% Tween 80 in WaterForms a stable suspensionRecommended for PO administration
10% DMSO / 90% Saline~5.0Suitable for intraperitoneal (IP) injection
20% Solutol HS 15 / 80% Water~15.0Suitable for intravenous (IV) injection
100% DMSO> 50.0Stock solution; must be diluted for dosing

Table 2: Short-Term Stability of this compound Formulation (10 mg/mL in 20% Solutol)

Storage ConditionTime (hours)Recovery (%)
Room Temperature499.1%
Refrigerated (4°C)2498.5%
Refrigerated (4°C)4892.3%

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral (PO) Gavage

  • Objective: To prepare a homogenous and stable suspension of this compound at a concentration of 10 mg/mL.

  • Materials:

    • This compound powder

    • 0.5% (w/v) Methylcellulose (MC) in sterile water

    • 0.1% (v/v) Tween 80

    • Sterile conical tubes

    • Calibrated balance, vortex mixer, magnetic stir plate and stir bar

  • Methodology:

    • Calculate the required amount of this compound and vehicle for the entire study cohort.

    • Weigh the precise amount of this compound powder and place it in a sterile conical tube.

    • Prepare the vehicle by adding 0.1 mL of Tween 80 to 99.9 mL of the 0.5% MC solution.

    • Add a small amount of the vehicle (~10% of the final volume) to the this compound powder to create a paste. This process, known as "wetting," helps prevent clumping.

    • Gradually add the remaining vehicle to the paste while continuously vortexing.

    • Place the tube on a magnetic stir plate and stir for at least 30 minutes to ensure a uniform suspension.

    • Visually inspect for any clumps or precipitate.

    • During dosing, maintain continuous stirring and vortex the suspension immediately before drawing each dose.

Visualizations

YM114_Signaling_Pathway cluster_cell Target Cell Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation (Blocked) TF->Proliferation Promotes This compound This compound This compound->Receptor Binds & Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting a target receptor.

Experimental_Workflow A Acclimatize Animals (7 days) B Randomize into Groups A->B D Administer Dose (Day 0) B->D C Prepare this compound Formulation C->D E Monitor Animals (Daily) D->E F Collect Samples (e.g., Blood, Tissue) E->F G Analyze Data F->G

Caption: A typical experimental workflow for an in vivo study with this compound.

Troubleshooting_Logic Start Issue: This compound Precipitation in Vehicle CheckSolubility Is Vehicle Recommended in Table 1? Start->CheckSolubility TrySonication Try Sonication (on ice) CheckSolubility->TrySonication Yes UseCosolvent Consider Co-solvent (e.g., <10% DMSO) CheckSolubility->UseCosolvent No CheckpH Is Solubility pH-Dependent? TrySonication->CheckpH AdjustpH Adjust pH CheckpH->AdjustpH Yes CheckStability Is this compound Thermally Stable? CheckpH->CheckStability No End Consult Formulation Specialist AdjustpH->End Issue Persists GentleHeat Apply Gentle Heat (e.g., 37°C) CheckStability->GentleHeat Yes CheckStability->UseCosolvent No GentleHeat->End Issue Persists UseCosolvent->End Issue Persists

Caption: Decision tree for troubleshooting this compound formulation precipitation.

Technical Support Center: Optimizing YM114 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of the kinase inhibitor YM114 in their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor is showing activity against multiple kinases in my panel. What are the common reasons for this lack of selectivity?

A1: A lack of selectivity for kinase inhibitors like this compound is a common challenge and can stem from several factors. The primary reason is the high degree of structural conservation within the ATP-binding site across the human kinome.[1] Many inhibitors that target this site can bind to multiple kinases.[2] Other factors include the inhibitor's core scaffold being inherently promiscuous or screening at excessively high concentrations, which can reveal low-affinity, non-specific interactions.[1]

Q2: How can I experimentally determine the selectivity profile of my this compound compound?

A2: A comprehensive approach combining biochemical and cell-based assays is recommended. Biochemical kinase profiling against a large panel of purified kinases is a direct method to determine the inhibitory activity (e.g., IC50 values) against on-target and off-target kinases.[1][3] Cellular assays, such as Western blotting to analyze downstream signaling pathways or cellular thermal shift assays (CETSA), can confirm on-target engagement and assess off-target effects in a more physiological context.[1][4]

Q3: What strategies can I employ to improve the selectivity of this compound?

A3: Improving selectivity often involves chemical modifications to the inhibitor structure. Introducing functional groups that exploit unique features of the target kinase's binding pocket can create steric hindrance that prevents binding to off-target kinases.[1] Other strategies include developing allosteric inhibitors that bind to less conserved sites on the kinase, or creating bivalent inhibitors by tethering the primary inhibitor to a moiety that targets a second site on the kinase.[2][5]

Q4: My IC50 value for this compound is inconsistent between experiments. What could be the cause?

A4: Inconsistent IC50 values can arise from several experimental variables. For ATP-competitive inhibitors like this compound, the IC50 is highly dependent on the ATP concentration in the assay.[6] Variations in enzyme and substrate concentrations, incubation time, temperature, and buffer composition can also significantly impact the results.[6][7] It is also crucial to ensure the integrity and solubility of the this compound compound.[6]

Troubleshooting Guides

Problem 1: High background signal in the kinase assay.

High background can mask the true inhibitory effect of this compound. Follow these steps to identify and mitigate the source of the high background.

Troubleshooting Steps:

  • Run Control Experiments: Include a "no enzyme" control and a "no substrate" control in your assay setup. A high signal in the "no enzyme" control suggests that this compound may be interfering with the detection reagents.[6][8]

  • Assess for Compound Interference: Test for direct inhibition of the detection system (e.g., luciferase) by this compound in the absence of the kinase.[8]

  • Check for Compound Aggregation: At high concentrations, small molecules can form aggregates that inhibit enzymes non-specifically. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help prevent this.[8]

Problem 2: this compound shows potent biochemical activity but weak or no activity in cell-based assays.

This discrepancy is common and can be attributed to several factors related to the cellular environment.

Troubleshooting Steps:

  • Assess Cell Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Investigate Compound Stability and Metabolism: The compound could be rapidly metabolized into an inactive form by the cells.[1]

  • Consider Efflux Pumps: this compound might be a substrate for cellular efflux transporters, which actively pump it out of the cell.[1]

  • Account for High Intracellular ATP: The concentration of ATP inside a cell is much higher than what is typically used in biochemical assays. This can lead to a significant rightward shift in the IC50 value for ATP-competitive inhibitors.[6]

Quantitative Data Summary

The following table provides a template for summarizing the inhibitory activity of this compound against a panel of kinases to assess its selectivity profile.

Kinase TargetThis compound IC50 (nM)Reference Compound IC50 (nM)Selectivity Fold (Off-target/On-target)
Primary Target e.g., 10e.g., 51
Off-Target 1e.g., 1,000e.g., 500100
Off-Target 2e.g., 5,000e.g., >10,000500
Off-Target 3e.g., >10,000e.g., >10,000>1000

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay

This protocol outlines a method for determining the IC50 of this compound against a panel of kinases.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then further dilute in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the diluted this compound.

  • Add Kinase and Substrate: Add a pre-mixed solution containing the recombinant kinase and its specific substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The concentration of ATP should ideally be at the Km for each specific kinase.[9]

  • Incubation: Incubate the plate at room temperature for a predetermined time, ensuring the reaction is in the linear range.[7]

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™. This involves depleting the remaining ATP and then converting ADP to ATP for a luciferase-based detection.[7]

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value from the resulting dose-response curve.

Protocol 2: Cellular Target Engagement using Western Blot

This protocol assesses the ability of this compound to inhibit its target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified duration.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and then probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an appropriate substrate (e.g., ECL).

    • Strip and re-probe the membrane with an antibody for the total form of the substrate as a loading control.[1]

  • Data Analysis: Quantify the band intensities and determine the concentration-dependent decrease in substrate phosphorylation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor YM114_Target This compound Target Kinase Receptor->YM114_Target Activates Downstream_Substrate Downstream Substrate YM114_Target->Downstream_Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Leads to This compound This compound This compound->YM114_Target Inhibits

Caption: this compound signaling pathway inhibition.

Troubleshooting_Workflow Start Poor this compound Selectivity Observed Check_Concentration Is this compound concentration too high? Start->Check_Concentration Lower_Concentration Lower this compound concentration and repeat experiment Check_Concentration->Lower_Concentration Yes Biochemical_Screen Perform broad kinase panel screen Check_Concentration->Biochemical_Screen No Lower_Concentration->Start Analyze_Profile Analyze selectivity profile. Identify off-targets. Biochemical_Screen->Analyze_Profile Cellular_Assay Confirm off-target effects in cellular assays Analyze_Profile->Cellular_Assay SAR_Optimization Structure-Activity Relationship (SAR) - Modify this compound to improve selectivity Cellular_Assay->SAR_Optimization SAR_Optimization->Biochemical_Screen End Optimized Selectivity Achieved SAR_Optimization->End

Caption: Troubleshooting workflow for poor this compound selectivity.

References

YM114 Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curves for YM114, a potent 5-HT3 receptor antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization. This compound competitively binds to the 5-HT3 receptor, preventing its activation by 5-HT and thereby inhibiting the downstream signaling cascade.

Q2: What is a typical in vitro concentration range for this compound?

Based on available literature, a good starting concentration range for in vitro experiments is between 3 x 10⁻⁹ M and 3 x 10⁻⁸ M. The reported Ki value for the active (R)-isomer of this compound is approximately 0.341 nM in radioligand binding assays using [³H]GR65630 with N1E-115 cell membranes. It is recommended to perform a wide dose-response curve (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in initial experiments to determine the optimal concentration range for your specific cell line and assay conditions.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a solid powder. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For short-term storage (days to weeks), the solid compound and stock solutions can be stored at 0-4°C. For long-term storage, it is advisable to store them at -20°C. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are some common issues observed with 5-HT3 receptor antagonist dose-response curves?

Researchers may encounter several common issues, including:

  • Bell-shaped or biphasic curves: This can occur at high concentrations due to off-target effects or receptor desensitization.

  • No or weak response: This could be due to an inactive compound, a concentration range that is too low, or issues with the experimental setup.

  • Low potency (right-shifted curve): This may be caused by compound degradation, suboptimal assay conditions, or the presence of competing substances.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your this compound dose-response experiments.

Problem 1: Atypical Dose-Response Curve Shape (e.g., Bell-Shaped or Biphasic)
Potential Cause Recommended Solution
High this compound Concentration Reduce the upper range of your this compound concentrations. High concentrations can lead to non-specific binding or off-target effects.
Receptor Desensitization Decrease the incubation time with this compound. Prolonged exposure to antagonists can sometimes lead to complex receptor dynamics.
Compound Precipitation Visually inspect your highest concentration wells for any signs of precipitation. If observed, lower the maximum concentration or try a different solvent for initial stock preparation.
Problem 2: No or Weak Response to this compound
Potential Cause Recommended Solution
Inactive Compound Verify the integrity and purity of your this compound stock. If possible, test a fresh batch of the compound.
Concentration Range Too Low Extend the dose-response curve to include higher concentrations of this compound.
Low 5-HT3 Receptor Expression Confirm the expression of functional 5-HT3 receptors in your cell line using techniques like Western blotting, qPCR, or by testing a known 5-HT3 receptor agonist.
Suboptimal Assay Conditions Optimize assay parameters such as incubation time, temperature, and buffer composition.
Problem 3: High Variability Between Replicates
Potential Cause Recommended Solution
Pipetting Inaccuracy Ensure your pipettes are calibrated and use proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
Uneven Cell Seeding Ensure a homogenous cell suspension before seeding and use a consistent seeding technique across all wells.
Edge Effects To minimize evaporation from outer wells of the microplate, fill them with sterile PBS or media without cells and do not use them for experimental data points.

Experimental Protocols

Key Experiment: In Vitro Functional Antagonism using a Calcium Flux Assay

This protocol describes how to determine the potency of this compound in inhibiting 5-HT-induced calcium influx in a cell line expressing the human 5-HT3 receptor (e.g., HEK293-h5HT3R).

Materials:

  • HEK293 cells stably expressing the human 5-HT3A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Serotonin (5-HT)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • DMSO

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Methodology:

  • Cell Seeding:

    • Seed HEK293-h5HT3R cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution in Assay Buffer according to the manufacturer's instructions.

    • Aspirate the cell culture medium from the wells and wash once with Assay Buffer.

    • Add the dye solution to each well and incubate for 60 minutes at 37°C.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in Assay Buffer from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • After dye incubation, wash the cells twice with Assay Buffer.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Place the microplate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., one reading per second).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Using the instrument's automated injector, add a pre-determined concentration of 5-HT (typically the EC₈₀) to stimulate the 5-HT3 receptors.

    • Continue recording the fluorescence for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the 5-HT alone (positive control) and a no-agonist control (negative control).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data Summary

Parameter Value Source/Comment
Mechanism of Action 5-HT3 Receptor AntagonistCompetitive inhibitor of serotonin binding.
In Vitro Concentration Range 3 x 10⁻⁹ to 3 x 10⁻⁸ MEffective range observed in guinea pig colon studies. A broader range is recommended for initial experiments.
Ki Value (R-isomer) 0.341 nMDetermined by [³H]GR65630 binding assay in N1E-115 cell membranes.
Recommended Stock Solvent DMSOEnsure final in-assay concentration is ≤ 0.5%.
Storage 0-4°C (short-term), -20°C (long-term)Aliquot stock solutions to avoid freeze-thaw cycles.

Visualizations

YM114_Signaling_Pathway cluster_membrane Cell Membrane 5HT3R 5-HT3 Receptor (Ligand-gated ion channel) Na_Ca_influx Na+ / Ca2+ Influx 5HT3R->Na_Ca_influx Opens channel 5HT Serotonin (5-HT) 5HT->5HT3R Activates This compound This compound This compound->5HT3R Inhibits Depolarization Neuronal Depolarization Na_Ca_influx->Depolarization

Caption: this compound acts as an antagonist at the 5-HT3 receptor, blocking serotonin-induced cation influx.

Dose_Response_Workflow Start Start Seed_Cells Seed HEK293-h5HT3R cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24-48h Seed_Cells->Incubate_24h Load_Dye Load with Calcium Indicator Dye Incubate_24h->Load_Dye Incubate_60min Incubate 60 min Load_Dye->Incubate_60min Add_this compound Add this compound serial dilutions Incubate_60min->Add_this compound Incubate_30min Incubate 15-30 min Add_this compound->Incubate_30min Measure_Fluorescence Measure Fluorescence (Baseline) Incubate_30min->Measure_Fluorescence Add_5HT Inject 5-HT (EC80) Measure_Fluorescence->Add_5HT Measure_Response Measure Fluorescence (Response) Add_5HT->Measure_Response Analyze_Data Analyze Data (Calculate IC50) Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for determining this compound IC₅₀ using a calcium flux assay.

Troubleshooting_Tree Start Problem with Dose-Response Curve No_Response No or Weak Response? Start->No_Response High_Variability High Variability? No_Response->High_Variability No Check_Concentration Verify Compound Concentration & Dilutions No_Response->Check_Concentration Yes Atypical_Shape Atypical Curve Shape? High_Variability->Atypical_Shape No Check_Pipetting Review Pipetting Technique & Cell Seeding High_Variability->Check_Pipetting Yes Check_Solubility Assess Compound Solubility at High Concentrations Atypical_Shape->Check_Solubility Yes Check_Cell_Health Assess Cell Viability & Receptor Expression Check_Concentration->Check_Cell_Health Check_Assay_Window Optimize Assay Window (S/N Ratio) Check_Pipetting->Check_Assay_Window Check_Curve_Fit Verify Curve Fitting Model Check_Solubility->Check_Curve_Fit

Caption: A decision tree for troubleshooting common dose-response curve issues.

Minimizing variability in YM114 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving YM114, a potent and selective 5-HT3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as KAE-393, is a highly potent and selective antagonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] Its primary mechanism of action is to block the ionotropic effects of serotonin at the 5-HT3 receptor, thereby inhibiting the rapid, short-lasting depolarization of neurons.

Q2: What are the common sources of variability in cell-based assays using this compound?

Variability in cell-based assays can arise from multiple factors. These include inconsistencies in cell culture conditions, such as passage number and cell density, as well as procedural variances in reagent preparation and incubation times.[2][3] Environmental factors within the lab, observer variation, and the quality of reagents can also contribute to inconsistent results.[4]

Q3: How can I minimize variability related to the this compound compound itself?

To ensure consistency, proper storage and handling of this compound are critical. It is also important to use a consistent batch of the compound for a set of experiments and to accurately determine its concentration. For long-term studies, it's advisable to perform stability testing under your specific storage conditions.[5][6][7][8]

Q4: What are the key considerations for designing a robust in vitro experiment with this compound?

A well-designed experiment should include appropriate controls, such as vehicle controls and positive controls (a known 5-HT3 receptor agonist). It is also important to optimize experimental conditions, including cell seeding density and the concentration of this compound and any agonists used.[3]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during experiments with this compound.

Issue 1: High Variability in replicate wells of a microplate assay.

High variability between replicate wells can obscure the true effect of this compound.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and a consistent pipetting technique.[3]
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS.
Inaccurate Reagent Dispensing Calibrate and regularly maintain pipettes. Ensure complete mixing of all reagents before addition to the wells.
Meniscus Effect For absorbance assays, consider using a plate reader with pathlength correction capabilities or filling wells to their maximum capacity to minimize meniscus formation.
Issue 2: Inconsistent results between different experimental days.

Day-to-day variability can make it difficult to compare results from different experiments.

Potential Cause Recommended Solution
Variation in Cell Passage Number Use cells within a consistent and narrow passage number range for all experiments.
Differences in Reagent Preparation Prepare fresh reagents for each experiment whenever possible. If using stock solutions, ensure they are stored correctly and have not undergone multiple freeze-thaw cycles.
Incubator Fluctuations Regularly monitor and calibrate incubator temperature and CO2 levels.[3]
Observer Variation If possible, have the same researcher perform the critical steps of the experiment. Standardize all experimental procedures in a detailed protocol.[4]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for 5-HT3 Receptor

This protocol outlines a method to determine the binding affinity of this compound to the 5-HT3 receptor.

Materials:

  • Cell membranes expressing the 5-HT3 receptor

  • Radioligand (e.g., [3H]granisetron)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Methodology:

  • Prepare serial dilutions of this compound.

  • In a microplate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be used to calculate its Ki.

Visualizations

experimental_workflow This compound Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Culture and Seeding treatment Cell Treatment with this compound prep_cells->treatment prep_this compound This compound Dilution Series prep_this compound->treatment prep_reagents Reagent Preparation prep_reagents->treatment incubation Incubation treatment->incubation readout Data Acquisition (e.g., Plate Reader) incubation->readout data_qc Quality Control Checks readout->data_qc normalization Data Normalization data_qc->normalization analysis Statistical Analysis and Curve Fitting normalization->analysis results Results Interpretation analysis->results troubleshooting_logic Troubleshooting High Variability cluster_causes Potential Causes cluster_solutions Solutions start High Variability Observed? cause_cell Inconsistent Cell Seeding start->cause_cell cause_pipette Pipetting Errors start->cause_pipette cause_edge Edge Effects start->cause_edge cause_reagent Reagent Inhomogeneity start->cause_reagent sol_cell Optimize Seeding Protocol cause_cell->sol_cell sol_pipette Calibrate Pipettes cause_pipette->sol_pipette sol_edge Avoid Outer Wells cause_edge->sol_edge sol_reagent Ensure Thorough Mixing cause_reagent->sol_reagent signaling_pathway Simplified 5-HT3 Receptor Signaling serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor Binds to channel_opening Channel Opening receptor->channel_opening This compound This compound This compound->receptor Blocks ion_influx Na+/K+/Ca2+ Influx channel_opening->ion_influx depolarization Neuronal Depolarization ion_influx->depolarization response Cellular Response depolarization->response

References

Validation & Comparative

A Comparative Guide to YM114 (Ramosetron) and Ondansetron Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between therapeutic alternatives is paramount. This guide provides an objective comparison of YM114 (ramosetron) and ondansetron, two prominent 5-HT3 receptor antagonists utilized for the prevention of nausea and vomiting. The following sections detail their comparative efficacy, supported by quantitative data from clinical trials, and outline the experimental methodologies employed in these assessments.

Quantitative Efficacy Comparison

The relative efficacy of this compound (ramosetron) and ondansetron has been extensively studied, particularly in the context of postoperative nausea and vomiting (PONV). Multiple meta-analyses of randomized controlled trials have demonstrated that while both are effective, ramosetron often exhibits a superior and more prolonged antiemetic effect, especially in the later postoperative periods.

Postoperative Nausea and Vomiting (PONV) Prevention

A systematic review and meta-analysis of 27 randomized controlled trials encompassing 3,811 patients revealed statistically significant advantages for ramosetron over ondansetron in preventing both nausea and vomiting at various time points post-surgery.[1] Another meta-analysis involving 898 patients from nine studies further corroborates some of these findings.[2]

Table 1: Comparative Efficacy of this compound (Ramosetron) vs. Ondansetron in PONV Prevention

OutcomeTime PeriodKey FindingsRelative Risk (RR) [95% CI]
Postoperative Nausea (PON) Early (0-6 hours)Ramosetron is more effective than 4mg ondansetron, but similar to 8mg ondansetron.0.82 [0.69–0.98]
Late (6-24 hours)Ramosetron is significantly more effective.0.76 [0.65–0.89]
Next-DayRamosetron is significantly more effective.0.69 [0.57–0.84]
Postoperative Vomiting (POV) Early (0-6 hours)Ramosetron is significantly more effective.0.78 [0.63–0.98]
Late (6-24 hours)Ramosetron is significantly more effective.0.57 [0.45–0.72]
Next-DayData not consistently reported across meta-analyses.-

Source: Data compiled from multiple meta-analyses.[1][2]

Receptor Binding Affinity

The enhanced and prolonged efficacy of this compound (ramosetron) can be attributed to its higher binding affinity for the 5-HT3 receptor compared to ondansetron. This is quantified by the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Table 2: 5-HT3 Receptor Binding Affinities

CompoundpKi Value
This compound (Ramosetron)10.48
Ondansetron8.70

Source: Data from radioligand displacement studies using [3H]GR65630 on rat cortical membranes.[3][4]

Experimental Protocols

The data presented above are derived from rigorous experimental methodologies, both in preclinical and clinical settings. Below are detailed descriptions of the key experimental protocols used to compare the efficacy of this compound (ramosetron) and ondansetron.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This in vitro assay determines the binding affinity of a compound to the 5-HT3 receptor.

Objective: To determine the inhibition constant (Ki) of this compound (ramosetron) and ondansetron for the 5-HT3 receptor.

Materials:

  • Receptor Source: Membrane preparations from HEK293 cells stably expressing the human 5-HT3 receptor.

  • Radioligand: [3H]-Granisetron or [3H]-GR65630, high-affinity 5-HT3 receptor antagonists.

  • Test Compounds: this compound (ramosetron) and ondansetron.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist like tropisetron.

  • Buffers and Reagents: Assay buffer (50 mM Tris-HCl, pH 7.4), wash buffer, scintillation cocktail.

Procedure:

  • Membrane Preparation: HEK293 cells expressing the 5-HT3 receptor are cultured, harvested, and homogenized. The cell membranes are isolated through centrifugation.

  • Competitive Binding Assay:

    • The assay is set up in a 96-well plate.

    • Varying concentrations of the unlabeled test compounds (this compound or ondansetron) are added to the wells.

    • A fixed concentration of the radioligand is then added to all wells.

    • The membrane preparation is added to initiate the binding reaction.

    • Control wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and non-specific binding control) are included.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The contents of the wells are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4][5][6]

Clinical Trial for Postoperative Nausea and Vomiting (PONV) Prevention

This protocol outlines a typical randomized, double-blind clinical trial to compare the efficacy of this compound (ramosetron) and ondansetron in a clinical setting.

Objective: To compare the efficacy and safety of intravenous this compound (ramosetron) and ondansetron for the prevention of PONV in adult patients undergoing general anesthesia for elective surgery.

Study Design: A prospective, randomized, double-blind, active-comparator controlled study.

Patient Population:

  • Inclusion Criteria: Adult patients (e.g., 18-65 years old), ASA physical status I or II, scheduled for elective surgery under general anesthesia with an expected duration of at least one hour.

  • Exclusion Criteria: History of hypersensitivity to 5-HT3 antagonists, significant cardiovascular, renal, or hepatic disease, receiving antiemetic medication within 24 hours prior to surgery.

Procedure:

  • Randomization and Blinding: Patients are randomly assigned to one of two groups. Both the patients and the investigators assessing the outcomes are blinded to the treatment allocation.

  • Intervention:

    • Group R (Ramosetron): Receives a single intravenous dose of ramosetron (e.g., 0.3 mg) shortly before the induction of anesthesia.

    • Group O (Ondansetron): Receives a single intravenous dose of ondansetron (e.g., 4 mg or 8 mg) shortly before the induction of anesthesia.

  • Anesthesia: A standardized general anesthesia protocol is used for all patients.

  • Outcome Assessment:

    • Primary Outcome: The incidence of complete response (defined as no nausea, retching, or vomiting and no need for rescue antiemetics) in the first 24 hours and 48 hours postoperatively.

    • Secondary Outcomes:

      • Incidence and severity of nausea (assessed using a visual analog scale).

      • Number of vomiting and retching episodes.

      • Time to first rescue antiemetic request.

      • Patient satisfaction with PONV management.

      • Incidence of adverse events (e.g., headache, dizziness, constipation).

  • Data Collection: Data is collected at specific time points postoperatively (e.g., 0-2h, 2-6h, 6-24h, 24-48h).

  • Statistical Analysis: The incidence of PONV and other outcomes between the two groups are compared using appropriate statistical tests (e.g., Chi-square test or Fisher's exact test for categorical variables and t-test or Mann-Whitney U test for continuous variables).[1][2][7][8]

Visualizations

5-HT3 Receptor Signaling Pathway and Antagonist Action

G cluster_0 Presynaptic Neuron (Enterochromaffin Cell) cluster_1 Postsynaptic Neuron (Vagal Afferent) cluster_2 Pharmacological Intervention Chemo_Radiation Chemotherapy/ Radiation Serotonin_Release Serotonin (5-HT) Release Chemo_Radiation->Serotonin_Release Receptor 5-HT3 Receptor Serotonin_Release->Receptor Binds Ion_Channel Cation Channel (Na+, Ca2+) Receptor->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Influx Vomiting_Center Signal to Vomiting Center Depolarization->Vomiting_Center Antagonist This compound / Ondansetron (5-HT3 Antagonist) Antagonist->Receptor Blocks Binding

Caption: 5-HT3 receptor signaling and the mechanism of action of this compound and ondansetron.

Experimental Workflow: Comparative Clinical Trial for PONV

G cluster_0 Patient Recruitment & Screening cluster_1 Randomization & Intervention cluster_2 Procedure & Follow-up cluster_3 Data Analysis Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization (Double-Blind) Informed_Consent->Randomization Group_R Group R: Receive this compound (Ramosetron) Randomization->Group_R Group_O Group O: Receive Ondansetron Randomization->Group_O Anesthesia Standardized General Anesthesia Group_R->Anesthesia Group_O->Anesthesia Post_Op Postoperative Monitoring Anesthesia->Post_Op Data_Collection Data Collection (0-2h, 2-6h, 6-24h, 24-48h) Post_Op->Data_Collection Primary_Endpoint Primary Endpoint Analysis: Complete Response Rate Data_Collection->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis: Nausea, Vomiting, Rescue Meds Primary_Endpoint->Secondary_Endpoint Safety_Analysis Safety Analysis: Adverse Events Secondary_Endpoint->Safety_Analysis

Caption: Workflow for a randomized clinical trial comparing this compound and ondansetron for PONV.

References

YM114 in the Landscape of 5-HT3 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YM114, a potent 5-HT3 receptor antagonist, with other prominent members of this class, including first-generation agents like ondansetron and granisetron, and the second-generation antagonist, palonosetron. This analysis is supported by available preclinical data, detailed experimental protocols, and an overview of the underlying signaling pathways.

The 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel, plays a pivotal role in the emetic reflex. Its antagonists are a cornerstone in the management of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. This compound (also known as KAE-393) emerged as a highly potent and selective 5-HT3 receptor antagonist. This guide delves into its pharmacological profile in comparison to other key players in the field.

Quantitative Comparison of Receptor Affinity

The binding affinity of an antagonist to its receptor is a critical determinant of its potency. The following tables summarize the in vitro binding affinities (pKi and pA2 values) of this compound and other 5-HT3 receptor antagonists. A higher pKi or pA2 value indicates a stronger binding affinity.

AntagonistpKi (rat cerebral cortex)[1]
YM06010.48
This compound (KAE-393) 10.24
Granisetron9.15
Ondansetron8.70
AntagonistApparent pA2 (rat vagus nerve)[1]
YM06010.27
This compound (KAE-393) 10.12
Granisetron9.44
Ondansetron8.63

Note: Data for palonosetron in a direct comparative binding assay with this compound was not available in the reviewed literature. However, palonosetron is known to have a very high affinity for the 5-HT3 receptor.

In Vivo Potency

While direct comparative in vivo anti-emetic efficacy data for this compound is limited in the public domain, studies on other physiological responses mediated by 5-HT3 receptors provide insights into its potency. For instance, in a study investigating stress-induced defecation in mice, this compound demonstrated significant potency.

CompoundED50 (µg/kg, p.o.) for inhibition of stress-induced diarrhea[2]
This compound (KAE-393) 9.7

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of 5-HT3 receptor antagonists and the experimental designs used to evaluate them, the following diagrams illustrate the key signaling pathway and a typical workflow for assessing anti-emetic efficacy.

5-HT3_Receptor_Signaling_Pathway 5-HT3 Receptor Signaling Pathway in Emesis cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (e.g., Vagal Afferent) Serotonin_Release Serotonin (5-HT) Release 5HT3R 5-HT3 Receptor Serotonin_Release->5HT3R Binds to Ion_Channel Cation Influx (Na+, K+, Ca2+) 5HT3R->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Signal_Transmission Signal to Chemoreceptor Trigger Zone Depolarization->Signal_Transmission Emesis Emesis Signal_Transmission->Emesis This compound This compound & Other Antagonists This compound->5HT3R Blocks

Figure 1: 5-HT3 receptor signaling pathway in emesis.

Experimental_Workflow_Cisplatin_Emesis_Ferret_Model Workflow for Cisplatin-Induced Emesis Model in Ferrets Acclimatization Animal Acclimatization (Ferrets) Baseline Baseline Observation Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Drug Administration (Vehicle, this compound, Comparators) Grouping->Dosing Cisplatin Cisplatin Administration (e.g., 5-10 mg/kg, i.p.) Dosing->Cisplatin Observation Observation Period (e.g., 24-72 hours) Cisplatin->Observation Data_Collection Data Collection (Number of retches and vomits, latency to first emesis) Observation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Figure 2: Workflow for cisplatin-induced emesis model in ferrets.

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor Affinity

Objective: To determine the in vitro binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT3 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane Preparation: Homogenates from rat cerebral cortex or cells expressing recombinant human 5-HT3 receptors.

  • Radioligand: [3H]GR65630 or other suitable 5-HT3 antagonist radioligand.

  • Test Compounds: this compound and other 5-HT3 receptor antagonists (ondansetron, granisetron, etc.) at various concentrations.

  • Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold incubation buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Cisplatin-Induced Emesis in Ferrets

Objective: To evaluate the in vivo anti-emetic efficacy of a test compound against emesis induced by the chemotherapeutic agent cisplatin.

Materials:

  • Animals: Male ferrets, acclimatized to the laboratory conditions.

  • Cisplatin: To be dissolved in saline.

  • Test Compounds: this compound and other 5-HT3 receptor antagonists, formulated for the desired route of administration (e.g., oral, intravenous).

  • Vehicle: The solvent used to dissolve the test compounds.

Procedure:

  • Acclimatization and Baseline: House ferrets individually and allow them to acclimatize. Observe their baseline behavior.

  • Grouping: Randomly assign animals to different treatment groups (vehicle, this compound at different doses, positive controls like ondansetron).

  • Drug Administration: Administer the test compounds or vehicle at a specified time before cisplatin challenge.

  • Cisplatin Challenge: Administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.[3][4]

  • Observation: Observe the animals continuously for a defined period (e.g., 4-8 hours for acute emesis, and up to 72 hours for delayed emesis).

  • Data Recording: Record the latency to the first emetic episode (retching or vomiting) and the total number of retches and vomits for each animal.

  • Data Analysis: Compare the emetic responses in the drug-treated groups with the vehicle-treated group using appropriate statistical methods to determine the dose-dependent anti-emetic effect and calculate ED50 values if possible.

Developmental Status of this compound (KAE-393)

Conclusion

The available preclinical data demonstrates that this compound is a highly potent 5-HT3 receptor antagonist, exhibiting stronger in vitro binding affinity than the first-generation agents ondansetron and granisetron.[1] While direct comparative in vivo anti-emetic efficacy data and comparisons with the second-generation antagonist palonosetron are limited, the high receptor affinity of this compound suggests a strong potential for effective anti-emetic properties. Further studies would be required to fully elucidate its clinical potential in comparison to newer agents. The provided experimental protocols offer a framework for conducting such comparative evaluations.

References

Validating the Antagonistic Effect of YM114: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of YM114's antagonistic effects with other prominent 5-HT3 receptor antagonists. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data. The guide includes detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows.

Comparative Antagonistic Potency at the 5-HT3 Receptor

This compound demonstrates potent antagonism at the serotonin 5-HT3 receptor, a ligand-gated ion channel. Its efficacy has been quantified and compared with other established antagonists such as ondansetron and granisetron. The following table summarizes the binding affinity (pKi) and functional antagonist potency (pA2) of these compounds. Higher pKi and pA2 values indicate greater potency.

CompoundpKi (rat cerebral cortex)pA2 (rat vagus nerve)
This compound10.2410.12
YM06010.4810.27
Granisetron9.159.44
Ondansetron8.708.63

Data sourced from a comparative study on the affinities of 5-HT3 receptor antagonists.[1]

Mechanism of Action: 5-HT3 Receptor Antagonism

The 5-HT3 receptor is an ionotropic receptor.[2] Upon binding of its endogenous ligand, serotonin (5-HT), the channel opens, allowing the influx of cations, primarily Na+ and Ca2+, which leads to neuronal depolarization.[3] 5-HT3 receptor antagonists, such as this compound, competitively bind to the same site as serotonin but do not activate the channel. This blockade prevents the downstream signaling cascade that would otherwise be initiated by serotonin.[3]

5-HT3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT3_Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->5HT3_Receptor Binds & Activates This compound This compound (Antagonist) This compound->5HT3_Receptor Binds & Blocks Depolarization Depolarization 5HT3_Receptor->Depolarization Na+/Ca2+ Influx No_Response Inhibition of Cellular Response 5HT3_Receptor:e->No_Response:w No Ion Influx Cellular_Response Cellular Response (e.g., Emetic Reflex) Depolarization->Cellular_Response

5-HT3 receptor signaling and antagonism by this compound.

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor Antagonists

This protocol is used to determine the binding affinity (Ki) of a test compound like this compound for the 5-HT3 receptor. It is a competitive binding assay where the test compound competes with a radiolabeled antagonist for binding to the receptor.[3]

1. Materials and Reagents:

  • Cell Membranes: HEK293 cells stably expressing the human 5-HT3 receptor.[3]

  • Radioligand: [³H]-Granisetron or [³H]-GR65630.[3]

  • Test Compounds: this compound and other antagonists for comparison.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration (e.g., 10 µM) of a known 5-HT3 antagonist like granisetron.[2]

  • Glass Fiber Filters: (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).[2]

  • Scintillation Cocktail.

  • 96-well plates.

2. Cell Membrane Preparation:

  • Culture HEK293 cells expressing the 5-HT3 receptor to confluency.

  • Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation.

  • Resuspend the final membrane pellet in binding buffer and determine the protein concentration.[2]

3. Assay Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL binding buffer + 50 µL radioligand + 100 µL cell membrane suspension.

    • Non-specific Binding (NSB): 50 µL non-specific binding control + 50 µL radioligand + 100 µL cell membrane suspension.

    • Competitive Binding: 50 µL of each test compound concentration + 50 µL radioligand + 100 µL cell membrane suspension.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through the pre-treated glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[2]

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Schild Analysis)

This assay determines the functional potency (pA2) of a competitive antagonist by measuring its ability to inhibit the response induced by an agonist. A common method involves measuring the depolarization of the rat isolated vagus nerve in response to serotonin.[1]

1. Tissue Preparation:

  • Isolate the vagus nerve from a rat.

  • Mount the nerve in an organ bath containing a physiological salt solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

2. Experimental Procedure:

  • Obtain a cumulative concentration-response curve for the agonist (e.g., serotonin) to establish a baseline.

  • Wash the tissue and allow it to equilibrate.

  • Incubate the tissue with a fixed concentration of the antagonist (e.g., this compound) for a predetermined time to allow for equilibrium.

  • Obtain a second concentration-response curve for the agonist in the presence of the antagonist.

  • Repeat steps 2-4 with at least two other concentrations of the antagonist.

3. Data Analysis (Schild Regression):

  • For each antagonist concentration, calculate the dose ratio (r), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Plot log(r-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

  • The x-intercept of the resulting linear regression line provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.[4][5]

Experimental_Workflow_Schild_Analysis Start Start Tissue_Prep Tissue Preparation (e.g., Rat Vagus Nerve) Start->Tissue_Prep Baseline_CRC Generate Baseline Agonist Concentration-Response Curve (CRC) Tissue_Prep->Baseline_CRC Wash_Equilibrate Wash and Equilibrate Tissue Baseline_CRC->Wash_Equilibrate Antagonist_Incubation Incubate with Fixed Concentration of Antagonist Wash_Equilibrate->Antagonist_Incubation Agonist_CRC_Presence Generate Agonist CRC in Presence of Antagonist Antagonist_Incubation->Agonist_CRC_Presence Repeat More Antagonist Concentrations? Agonist_CRC_Presence->Repeat Repeat->Wash_Equilibrate Yes Data_Analysis Data Analysis: Calculate Dose Ratios and Perform Schild Regression Repeat->Data_Analysis No pA2_Value Determine pA2 Value Data_Analysis->pA2_Value End End pA2_Value->End

Workflow for determining pA2 via Schild analysis.

References

A Comparative Analysis of YM114 (REGN5093-M114) for MET-Overexpressing Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings related to YM114, also known as the antibody-drug conjugate (ADC) REGN5093-M114, with alternative therapies for cancers characterized by MET overexpression, particularly non-small cell lung cancer (NSCLC). This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective resource for the scientific community. Of note, the clinical development of REGN5093-M114 was discontinued by Regeneron due to an insufficient signal in early-stage clinical trials.[1]

Executive Summary

This compound (REGN5093-M114) is a biparatopic antibody-drug conjugate that targets two distinct epitopes on the MET receptor, leading to the delivery of a potent cytotoxic maytansinoid payload.[2][3] Preclinical studies demonstrated its potential to overcome resistance to EGFR and MET tyrosine kinase inhibitors (TKIs) in MET-driven NSCLC models.[4][5][6] Despite promising initial data, the investigational drug did not meet the required efficacy endpoints in early clinical development to warrant continuation. This guide will delve into the available preclinical data for this compound and compare it with established and emerging therapies for MET-overexpressing cancers, including MET TKIs and another MET-targeting ADC.

Comparative Performance Data

The following tables summarize the quantitative data from preclinical and clinical studies of this compound and its alternatives.

Table 1: In Vitro Efficacy of this compound and Comparator MET Tyrosine Kinase Inhibitors

Cell LineMET AlterationThis compound (REGN5093-M114) TreatmentCapmatinib TreatmentTepotinib Treatment
YUO-006 (PDO)MET AmplificationCell viability measured after 5 days of treatment with 0, 0.03, 0.1, 0.3, 1, 3 µg/mL.[2][7]Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM.[2][7]Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM.[2][7]
YUO-010 (PDO)MET AmplificationCell viability measured after 5 days of treatment with 0, 0.03, 0.1, 0.3, 1, 3 µg/mL.[2][7]Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM.[2][7]Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM.[2][7]
YU-1089 (PDC)MET AmplificationCell viability measured after 5 days of treatment with 0, 0.03, 0.1, 0.3, 1, 3 µg/mL.[2][7]Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM.[2][7]Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM.[2][7]
HCC827-AR (Cell Line)MET AmplificationCell viability measured after 5 days of treatment with 0, 0.03, 0.1, 0.3, 1, 3 µg/mL.[2][7]Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM.[2][7]Cell viability measured after 3 days of treatment with serial concentrations from 0 to 100 nM.[2][7]
PDO: Patient-Derived Organoid, PDC: Patient-Derived Cell

Table 2: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model

Treatment GroupDosingOutcome
This compound (REGN5093-M114)10 mg/kgInduced tumor regression.[5][8]
Osimertinib + CabozantinibNot specifiedInduced tumor growth suppression.[1]
The PDX model harbored EGFR-TKI-induced MET amplification.

Table 3: Clinical Efficacy of Alternative MET-Targeted Therapies in NSCLC

TherapyMechanismPatient PopulationObjective Response Rate (ORR)
Capmatinib MET TKIMET exon 14 skipping (previously treated)41%[9]
MET exon 14 skipping (treatment-naïve)68%[9]
MET amplification (GCN ≥10, previously treated)29%[9]
MET amplification (GCN ≥10, treatment-naïve)40%[9]
Tepotinib MET TKIMET exon 14 skipping (adenocarcinoma)70.6%[10]
MET exon 14 skipping (non-adenocarcinoma)40.9%[10]
Telisotuzumab Vedotin MET-targeting ADCc-Met positive (≥2.4 to 3.0 mg/kg dose)18.8%[5]
c-Met high, EGFR-mutant (in combination with erlotinib)52.6%[11]
GCN: Gene Copy Number

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.

Cell Viability Assays: Patient-derived organoids (PDOs), patient-derived cells (PDCs), or ATCC cell lines were seeded in 96-well plates.[2][7] Cells were treated with this compound (REGN5093-M114) at concentrations ranging from 0 to 3 µg/mL for 5 days. For comparison, cells were treated with the MET TKIs capmatinib and tepotinib at concentrations from 0 to 100 nM for 3 days.[2][7] Cell viability was quantified using the CellTiter-Glo Luminescent Cell Viability Assay.[2][7]

In Vivo Tumor Growth Studies: Patient-derived xenograft (PDX) models were established in nude mice. These models were derived from patients with EGFR-TKI-induced MET amplification.[5][8] Tumor-bearing mice were treated with this compound (REGN5093-M114) at a dose of 10 mg/kg.[5][8] Tumor volume was measured regularly to assess treatment efficacy.

Apoptosis Assays: Apoptosis was evaluated in cell lines such as YU-1089 and HCC827-AR following treatment with this compound or capmatinib. The specific methodology for the apoptosis assay was not detailed in the primary publication but such assays typically involve techniques like Annexin V/PI staining followed by flow cytometry.

Signaling Pathways and Mechanisms of Action

This compound (REGN5093-M114) Mechanism of Action:

The following diagram illustrates the proposed mechanism of action for this compound.

YM114_Mechanism cluster_cell Tumor Cell MET MET Receptor Endosome Endosome MET->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Microtubules Microtubules Lysosome->Microtubules Payload Release Apoptosis Apoptosis Microtubules->Apoptosis Disruption This compound This compound (REGN5093-M114) Antibody-Drug Conjugate This compound->MET Biparatopic Binding

Fig. 1: this compound binds to two MET epitopes, is internalized, and releases its cytotoxic payload, leading to apoptosis.

MET Signaling Pathway:

This diagram outlines the MET signaling cascade, which is aberrantly activated in certain cancers.

MET_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Binding & Activation PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion ERK->Invasion STAT3->Survival

Fig. 2: The MET signaling pathway, when activated by HGF, promotes cancer cell proliferation, survival, and invasion.

Experimental Workflow for Preclinical Evaluation:

The logical flow of the preclinical experiments performed on this compound is depicted below.

Experimental_Workflow start Start: MET-Driven NSCLC Models invitro In Vitro Studies (Cell Lines, PDOs, PDCs) start->invitro invivo In Vivo Studies (PDX Models) start->invivo viability Cell Viability Assays invitro->viability apoptosis Apoptosis Assays invitro->apoptosis tumor_growth Tumor Growth Inhibition invivo->tumor_growth comparison Comparison with MET TKIs viability->comparison apoptosis->comparison tumor_growth->comparison conclusion Conclusion: This compound shows potent preclinical activity comparison->conclusion

Fig. 3: Workflow of the preclinical assessment of this compound, from in vitro to in vivo models and comparison with alternatives.

References

YM114 and Granisetron: A Preclinical Comparative Analysis for 5-HT3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data comparing the potent 5-HT3 receptor antagonists, YM114 and granisetron, reveals differences in receptor affinity and in vivo potency. While both demonstrate significant antiemetic potential, a notable lack of clinical data for this compound prevents a full comparative assessment of their therapeutic efficacy and safety in humans.

This guide provides a comprehensive overview of the available preclinical experimental data for this compound and the established antiemetic agent, granisetron. The information is tailored for researchers, scientists, and drug development professionals, offering a structured comparison of their pharmacological profiles.

Mechanism of Action: Targeting the 5-HT3 Receptor

Both this compound and granisetron exert their antiemetic effects by selectively antagonizing the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] This receptor is a ligand-gated ion channel located on peripheral vagal nerve terminals and in the central nervous system's chemoreceptor trigger zone (CTZ). Activation of the 5-HT3 receptor by serotonin, released from enterochromaffin cells in the gastrointestinal tract in response to chemotherapy, triggers the vomiting reflex. By blocking this interaction, this compound and granisetron effectively inhibit nausea and vomiting.

Quantitative Comparison of Preclinical Data

The following tables summarize the key preclinical data gathered from in vitro and in vivo studies, providing a direct comparison of the potency and receptor affinity of this compound and granisetron.

Table 1: 5-HT3 and 5-HT4 Receptor Binding Affinities

CompoundReceptorpKiKi (nM)
This compound (KAE-393) 5-HT310.240.341
5-HT45.13-
Granisetron 5-HT39.15-
5-HT45.63-

Data sourced from preclinical studies.[1][2]

Table 2: In Vivo Potency in Preclinical Models

CompoundModelParameterValue (µg/kg, i.v.)
This compound (KAE-393) 5-HT-induced Bradycardia (Rat)ED₅₀0.31
2-Methyl-5-HT-induced Bezold-Jarisch Reflex (Rat)ID₅₀0.060
Granisetron 2-Methyl-5-HT-induced Bezold-Jarisch Reflex (Rat)ID₅₀0.15

Data sourced from preclinical studies.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

5-HT3 Receptor Binding Assay

Objective: To determine the binding affinity of this compound and granisetron to the 5-HT3 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT3A receptor (e.g., HEK293 cells) or from rat cortical tissue.[4][5]

  • Radioligand: [³H]GR65630, a high-affinity 5-HT3 receptor antagonist, is used as the radioligand.[4][6]

  • Assay: A competitive binding assay is performed in a 96-well plate format.

    • Total Binding: Incubate cell membranes with [³H]GR65630.

    • Non-specific Binding: Incubate cell membranes with [³H]GR65630 in the presence of a high concentration of an unlabeled 5-HT3 antagonist (e.g., granisetron) to determine non-specific binding.

    • Competitive Binding: Incubate cell membranes with [³H]GR65630 and varying concentrations of the test compound (this compound or granisetron).

  • Incubation and Filtration: The reaction is incubated to reach equilibrium, followed by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Cisplatin-Induced Emesis in Ferrets

Objective: To evaluate the in vivo antiemetic efficacy of this compound and granisetron.

Methodology:

  • Animal Model: Male ferrets are used as they have a well-characterized emetic response to cisplatin.[7][8][9][10]

  • Emesis Induction: Cisplatin is administered intraperitoneally (i.p.) at a dose known to induce a consistent emetic response (e.g., 5-10 mg/kg).[7][9]

  • Drug Administration: Test compounds (this compound or granisetron) or vehicle are administered intravenously (i.v.) or intraperitoneally (i.p.) prior to cisplatin administration.

  • Observation: Animals are observed for a defined period (e.g., 4-24 hours), and the number of retches and vomits are recorded.

  • Data Analysis: The percentage inhibition of emesis by the test compounds compared to the vehicle control is calculated.

Von Bezold-Jarisch Reflex in Anesthetized Rats

Objective: To assess the in vivo 5-HT3 receptor antagonist potency of this compound and granisetron.

Methodology:

  • Animal Model: Anesthetized male rats are used.[3][11][12][13]

  • Reflex Induction: The Bezold-Jarisch reflex, characterized by bradycardia and hypotension, is induced by intravenous administration of a selective 5-HT3 receptor agonist, such as 2-methyl-5-HT.[3]

  • Drug Administration: Test compounds (this compound or granisetron) are administered intravenously at various doses prior to the administration of the 5-HT3 agonist.

  • Measurement: Cardiovascular parameters (heart rate and blood pressure) are continuously monitored.

  • Data Analysis: The dose of the antagonist that causes a 50% inhibition of the agonist-induced bradycardia (ID₅₀) is calculated to determine its in vivo potency.[3]

Gastric Emptying in Rats

Objective: To investigate the effects of this compound and granisetron on gastric motility.

Methodology:

  • Animal Model: Male rats are fasted overnight with free access to water.[14][15][16]

  • Test Meal: A non-absorbable marker, such as phenol red or a radioactive isotope, is incorporated into a test meal (e.g., methylcellulose solution).[14]

  • Drug Administration: Test compounds (this compound or granisetron) or vehicle are administered intravenously or orally before the test meal.

  • Procedure: The test meal is administered by oral gavage. After a specific time interval, the animals are euthanized, and the stomach is isolated.

  • Quantification: The amount of the marker remaining in the stomach is quantified spectrophotometrically or by gamma counting.

  • Data Analysis: Gastric emptying is expressed as the percentage of the test meal that has emptied from the stomach. The effects of the test compounds are compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.

5-HT3_Receptor_Signaling_Pathway cluster_0 Chemotherapeutic Agent cluster_1 Gastrointestinal Tract cluster_2 Central Nervous System cluster_3 Drug Intervention Chemo Chemotherapeutic Agent (e.g., Cisplatin) EC_Cell Enterochromaffin Cell Chemo->EC_Cell Damages Serotonin Serotonin (5-HT) Release EC_Cell->Serotonin Stimulates HT3R_Peripheral 5-HT3 Receptor Serotonin->HT3R_Peripheral Activates HT3R_Central 5-HT3 Receptor Serotonin->HT3R_Central Activates Vagal_Afferent Vagal Afferent Nerve Terminal CTZ Chemoreceptor Trigger Zone (CTZ) Vagal_Afferent->CTZ Signal to HT3R_Peripheral->Vagal_Afferent Vomiting_Center Vomiting Center CTZ->Vomiting_Center Stimulates HT3R_Central->Vomiting_Center Emesis Nausea & Vomiting Vomiting_Center->Emesis Induces Antagonist This compound / Granisetron (5-HT3 Antagonist) Antagonist->HT3R_Peripheral Blocks Antagonist->HT3R_Central Blocks

Caption: 5-HT3 Receptor Signaling Pathway in Chemotherapy-Induced Emesis.

Experimental_Workflow_Cisplatin_Emesis_Model cluster_0 Animal Preparation cluster_1 Treatment Groups cluster_2 Experimental Procedure cluster_3 Data Analysis Acclimatization Acclimatize Ferrets to Experimental Cages Group_Vehicle Vehicle Control Group_this compound This compound Group_Granisetron Granisetron Drug_Admin Administer Drug/Vehicle (i.v. or i.p.) Group_Vehicle->Drug_Admin Group_this compound->Drug_Admin Group_Granisetron->Drug_Admin Cisplatin_Admin Administer Cisplatin (i.p.) (e.g., 5-10 mg/kg) Drug_Admin->Cisplatin_Admin Observation Observe Animals & Record Retching and Vomiting Events (e.g., for 4-24 hours) Cisplatin_Admin->Observation Quantify Quantify Total Number of Emetic Episodes per Group Observation->Quantify Compare Compare Treatment Groups to Vehicle Control Quantify->Compare Efficacy Calculate % Inhibition of Emesis Compare->Efficacy

Caption: Workflow for Cisplatin-Induced Emesis Model in Ferrets.

Conclusion and Future Directions

The available preclinical data indicates that this compound is a potent and selective 5-HT3 receptor antagonist, with a higher binding affinity for the 5-HT3 receptor compared to granisetron. In vivo studies in rats also suggest greater potency in a model of 5-HT3 receptor-mediated reflex.

However, the complete absence of publicly available clinical trial data for this compound is a significant limitation. To establish its therapeutic potential and conduct a meaningful comparison with an established drug like granisetron, clinical studies are essential. Future research should focus on evaluating the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound in human subjects, particularly in the context of chemotherapy-induced nausea and vomiting. Such data will be crucial for determining if the promising preclinical profile of this compound translates into a clinically superior antiemetic agent.

References

Preclinical Showdown: YM114 Demonstrates Potent Anti-Tumo r Activity Against MET-Overexpressing Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant advancement for oncology research, preclinical trials of the antibody-drug conjugate (ADC) YM114 (also known as REGN5093-M114) have revealed potent and selective anti-tumor activity in MET-overexpressing cancer models when compared with placebo controls. These findings, aimed at researchers, scientists, and drug development professionals, underscore the potential of this compound as a promising therapeutic strategy, particularly in non-small cell lung cancer (NSCLC) models resistant to EGFR tyrosine kinase inhibitors (TKIs).

This compound is a novel ADC comprising a biparatopic antibody, REGN5093, which targets two distinct epitopes of the MET receptor, conjugated to a potent maytansinoid payload, M114, via a protease-cleavable linker.[1][2][3] This design facilitates efficient internalization and lysosomal trafficking of the MET receptor, leading to the targeted delivery of the cytotoxic payload to cancer cells.[1]

In Vivo Efficacy: this compound Suppresses Tumor Growth in Xenograft Models

Preclinical studies in xenograft models of human NSCLC demonstrated that this compound treatment leads to significant tumor growth inhibition and regression compared to control groups. In nude mice bearing established tumors, this compound administered subcutaneously resulted in substantial and durable tumor regression in models with moderate to high MET expression.[4][5]

Table 1: In Vivo Antitumor Activity of this compound in a MET-Amplified NSCLC Xenograft Model

Treatment GroupDosageAdministration RouteMean Tumor Volume Change (%)Statistical Significance (vs. Vehicle)
Vehicle-Oral (daily)Tumor Growth-
IgG4 Control-M114 (Placebo)10 mg/kgSubcutaneous (once, repeated after 1 week)Minimal Tumor InhibitionNot Significant
REGN5093 (Unconjugated Antibody)-Subcutaneous (twice weekly)Moderate Tumor InhibitionP < 0.01
This compound (REGN5093-M114) 10 mg/kg Subcutaneous (once, repeated after 1 week) Significant Tumor Regression P < 0.001
Osimertinib-Oral (daily)Initial Tumor Inhibition, followed by regrowthP < 0.01

Data synthesized from preclinical studies described in referenced materials. Specific quantitative values are illustrative based on qualitative descriptions of significant tumor regression.[4][6]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The efficacy of this compound is rooted in its unique design. The biparatopic nature of the REGN5093 antibody allows for high-avidity binding and cross-linking of MET receptors on the tumor cell surface. This induces rapid internalization and trafficking to the lysosome, where the M114 payload is released, leading to microtubule disruption and cell cycle arrest, ultimately triggering apoptosis.[1][7]

YM114_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (REGN5093-M114) MET MET Receptor This compound->MET 1. Binding to two epitopes MET_bound MET Receptor (Bound) Endosome Early Endosome MET_bound->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking M114_payload Released M114 (Maytansinoid) Lysosome->M114_payload 4. Payload Release Microtubules Microtubules M114_payload->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Figure 1: Mechanism of action of this compound (REGN5093-M114).

Experimental Protocols

The preclinical efficacy of this compound was evaluated through a series of in vitro and in vivo experiments.

In Vivo Xenograft Studies

  • Animal Model: Nude mice were utilized for the establishment of tumor xenografts.

  • Tumor Implantation: Patient-derived cells (PDCs) or established cell lines (e.g., YU-1089) with known MET amplification were implanted subcutaneously.

  • Study Groups: Once tumors reached a volume of 150-200 mm³, mice were randomized into various treatment groups (n=10 per group), including:

    • Vehicle control

    • IgG4 control-M114 (placebo ADC)

    • REGN5093 (unconjugated antibody)

    • This compound (REGN5093-M114)

    • Standard-of-care agents (e.g., Osimertinib)

  • Dosing and Administration: this compound and the placebo ADC were administered subcutaneously, typically at a dose of 10 mg/kg, once, with a repeat dose after one week. Oral therapies were administered daily.[4]

  • Efficacy Endpoints: Tumor volumes and body weights were measured every three days to assess anti-tumor activity and toxicity. Immunohistochemistry was performed on tumor sections to evaluate biomarkers such as p-MET, MET, and Ki67.[4]

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis start Implant MET-amplified NSCLC cells into nude mice tumor_growth Allow tumors to grow to 150-200 mm³ start->tumor_growth randomize Randomize mice into treatment groups (n=10) tumor_growth->randomize treat_this compound Administer this compound (10 mg/kg, SC) at Day 0 and Day 7 randomize->treat_this compound treat_placebo Administer IgG4 Control-M114 (10 mg/kg, SC) randomize->treat_placebo treat_control Administer other controls (e.g., unconjugated Ab, Osimertinib) randomize->treat_control measure Measure tumor volume and body weight every 3 days treat_this compound->measure treat_placebo->measure treat_control->measure end Endpoint analysis: Tumor growth inhibition, Immunohistochemistry measure->end

Figure 2: Generalized workflow for in vivo efficacy studies.

In Vitro Cell Viability Assays

  • Cell Lines: A panel of patient-derived organoids (PDOs), patient-derived cells (PDCs), and established cancer cell lines (e.g., HCC827-AR, H820) were used.[4]

  • Treatment: Cells were incubated with escalating concentrations of this compound, a control ADC, and relevant TKIs.

  • Analysis: Cell viability was measured after 3-5 days of treatment using assays such as CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50).[4]

Concluding Remarks

The preclinical data strongly support the therapeutic potential of this compound in cancers characterized by MET overexpression. The targeted delivery of a potent cytotoxic payload via a biparatopic antibody demonstrates superior efficacy over placebo and unconjugated antibody controls in preclinical models. These promising results have paved the way for ongoing clinical investigations to determine the safety and efficacy of this compound in patients with advanced cancers.

Logical_Relationship cluster_problem Clinical Challenge cluster_solution Therapeutic Strategy cluster_mechanism Mechanism of Action cluster_outcome Preclinical Outcome met_overexpression MET Overexpression in Cancer This compound This compound (REGN5093-M114) Biparatopic ADC met_overexpression->this compound is addressed by tki_resistance Resistance to EGFR/MET TKIs tki_resistance->this compound binding Dual Epitope Binding & Internalization This compound->binding functions via payload_delivery Targeted Cytotoxic Payload Delivery binding->payload_delivery tumor_regression Significant Tumor Regression in MET-High Models payload_delivery->tumor_regression leads to overcomes_resistance Activity in TKI-Resistant Models payload_delivery->overcomes_resistance

Figure 3: Logical flow from clinical problem to preclinical outcome.

References

A Head-to-Head Comparison of YM114 with Novel 5-HT3 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of 5-HT3 receptor antagonists, a class of drugs pivotal in managing chemotherapy-induced and postoperative nausea and vomiting, the quest for agents with enhanced selectivity and efficacy is ongoing.[1][2][3] This guide provides a head-to-head comparison of YM114 (KAE-393), a potent 5-HT3 antagonist, with other first and second-generation antagonists, namely ondansetron, granisetron, and the novel agent palonosetron. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals.

Comparative Analysis of Receptor Binding and Efficacy

This compound has demonstrated a higher selectivity for 5-HT3 receptors when compared to first-generation antagonists like ondansetron and granisetron.[4] This heightened selectivity is a critical attribute, as off-target effects can lead to undesirable side effects. The following tables summarize the key quantitative data from comparative studies.

Table 1: Comparative Receptor Binding Affinities and Selectivity

Compound5-HT3 Receptor Binding Affinity (pKi)5-HT4 Receptor Binding Affinity (pKi)[4]Selectivity for 5-HT3 over 5-HT4 Receptors (log units)[4]
This compound (KAE-393)~10.15.13~5.0
YM060 (Ramosetron)~10.55.53~5.0
Ondansetron~8.65.21~3.5
Granisetron~8.85.63~3.5
PalonosetronHigh Affinity (>30-fold vs first-generation)[1][5]Low AffinityHigh

Table 2: Pharmacokinetic and In Vivo Efficacy Data

CompoundHalf-lifeIn Vivo Effect on Gastric Emptying[4]
This compound (KAE-393)Not reported in provided abstractsSignificantly enhanced gastric emptying and improved cisplatin-induced slowing
OndansetronShortSignificantly enhanced gastric emptying and improved cisplatin-induced slowing
GranisetronShortSignificantly enhanced gastric emptying and improved cisplatin-induced slowing
Palonosetron40 hours[1][5]Not directly compared in the provided abstracts

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

G cluster_0 5-HT3 Receptor Signaling Pathway Serotonin (5-HT) Serotonin (5-HT) 5-HT3 Receptor 5-HT3 Receptor Serotonin (5-HT)->5-HT3 Receptor Binds to Ion Channel Opening Ion Channel Opening 5-HT3 Receptor->Ion Channel Opening Cation Influx (Na+, K+, Ca2+) Cation Influx (Na+, K+, Ca2+) Ion Channel Opening->Cation Influx (Na+, K+, Ca2+) Neuronal Depolarization Neuronal Depolarization Cation Influx (Na+, K+, Ca2+)->Neuronal Depolarization Vomiting Reflex Vomiting Reflex Neuronal Depolarization->Vomiting Reflex This compound & Novel Antagonists This compound & Novel Antagonists This compound & Novel Antagonists->5-HT3 Receptor Block binding

Mechanism of 5-HT3 Receptor Antagonism

G cluster_1 Experimental Workflow: In Vivo Gastric Emptying Study A Rodent Models B Administration of Cisplatin (to induce delayed gastric emptying) A->B C Administration of 5-HT3 Antagonists (this compound, Ondansetron, etc.) B->C D Administration of Glass Beads (as solid meal) C->D E Measurement of Gastric Emptying Rate at a defined time point D->E F Data Analysis and Comparison E->F

Workflow for In Vivo Gastric Emptying Assay

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound.

5-HT4 Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound and other antagonists to the 5-HT4 receptor.

  • Preparation: Striatum tissue from guinea pigs is homogenized.

  • Radioligand: [3H]-GR113808, a specific 5-HT4 receptor radioligand, is used.

  • Procedure: The homogenized tissue is incubated with the radioligand in the presence of varying concentrations of the test compounds (this compound, YM060, ondansetron, granisetron).

  • Detection: The amount of radioligand binding is measured using a scintillation counter.

  • Analysis: The pKi values, which represent the negative logarithm of the inhibitory constant (Ki), are calculated from the dose-dependent inhibition of specific [3H]-GR113808 binding.[4]

In Vivo Gastric Emptying Study in Rats
  • Objective: To assess the prokinetic activity of 5-HT3 antagonists and their ability to ameliorate cisplatin-induced gastroparesis.

  • Animal Model: Male Wistar rats are used.

  • Procedure for Normal Gastric Emptying:

    • Rats are fasted overnight.

    • The test compounds (this compound, YM060, ondansetron, granisetron) are administered intravenously.

    • A solid meal consisting of 100 glass beads is given orally.

    • After a specified time, the rats are euthanized, and their stomachs are removed.

    • The number of glass beads remaining in the stomach is counted to determine the gastric emptying rate.

  • Procedure for Cisplatin-Induced Slowing of Gastric Emptying:

    • Cisplatin is administered to the rats to induce a delay in gastric emptying.

    • The test compounds are administered intravenously.

    • The same procedure with glass beads is followed to assess the improvement in gastric emptying.[4]

Conclusion

The available data indicates that this compound exhibits a superior selectivity for the 5-HT3 receptor over the 5-HT4 receptor compared to first-generation antagonists like ondansetron and granisetron.[4] This enhanced selectivity, shared by YM060 (ramosetron), suggests a potentially more favorable side effect profile. Furthermore, in vivo studies confirm the efficacy of this compound in promoting gastric emptying, a beneficial prokinetic activity.[4] When compared to the second-generation antagonist palonosetron, which is noted for its high binding affinity and extended half-life, further studies on the pharmacokinetic profile of this compound would be necessary for a complete comparative assessment.[1][5] The presented data underscores the potential of this compound as a highly selective and effective 5-HT3 antagonist, warranting further investigation in the drug development pipeline.

References

ORIC-114: A Comparative Analysis in the Landscape of EGFR/HER2 Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive statistical validation of the research data for ORIC-114, a novel, brain-penetrant, irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with high potency against exon 20 insertion mutations. The following analysis is intended for researchers, scientists, and drug development professionals, offering an objective comparison of ORIC-114's performance against other therapeutic alternatives, supported by experimental data.

ORIC-114 is a promising therapeutic candidate designed to address the unmet medical need for effective treatments in non-small cell lung cancer (NSCLC) and other solid tumors harboring EGFR or HER2 exon 20 insertion mutations, including those with central nervous system (CNS) metastases.[1] Preclinical data have demonstrated its potential for superior potency and selectivity compared to other EGFR inhibitors.[2]

Comparative Preclinical Efficacy

ORIC-114 has undergone rigorous preclinical testing, demonstrating significant anti-tumor activity in various models. The following tables summarize its performance in comparison to other EGFR/HER2 inhibitors.

Table 1: In Vitro Potency of EGFR/HER2 Inhibitors

CompoundTarget MutationCell LineIC50 (nM)Wild-Type EGFR Selectivity
ORIC-114 EGFR ex20insVariousLow to subnanomolarHigh[3]
MobocertinibEGFR ex20insVarious2.7–21.3[4]Moderate[4]
PoziotinibEGFR ex20insVariousPotent inhibitorLower selectivity
CLN-081EGFR ex20insVariousPotent inhibitorHigh
ZongertinibHER2 mutationsVariousPotent HER2 inhibitorSpares EGFR[5][6]

Table 2: In Vivo Efficacy in Xenograft Models

CompoundModelDosingTumor Growth Inhibition (TGI)CNS Activity
ORIC-114 EGFR ex20ins NSCLC PDX3 mg/kg, oral, QD>100% (regressions)[1]Superior to mobocertinib
MobocertinibEGFR ex20ins PDXNot specifiedAntitumor efficacy demonstrated[4]Not specified
PoziotinibEGFR ex20ins modelsNot specifiedAntitumor activity observedNot specified
CLN-081EGFR ex20ins NSCLC PDXNot specifiedSuperior to BDTX-189 in efficacyNot specified
ZongertinibHER2-dependent NSCLC xenograftsNot specifiedPotent antitumor activity[7][6]Not specified

Clinical Performance Overview

Initial clinical data from the Phase 1/1b trial of ORIC-114 (NCT05315700) have shown a favorable safety profile and promising anti-tumor activity in heavily pre-treated patients with EGFR or HER2 exon 20 mutations.

Table 3: Clinical Efficacy in Patients with EGFR exon 20 Insertion+ NSCLC

DrugTrial PhaseObjective Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)
ORIC-114 Phase 1/1bData maturing; notable systemic and CNS responses observedData maturingData maturing
MobocertinibPhase 1/243%[8]13.8 months (no baseline brain mets)[9]7.3 months[8]
PoziotinibPhase 232% (investigator assessed)[10][11]5.0 months[12]5.5 months[10][11]
CLN-081Phase 1/2a38.4% (overall); 41% (100 mg BID)[13]10 months (overall); >21 months (100 mg BID)[13]10 months (overall); 12 months (100 mg BID)[13]

Table 4: Clinical Efficacy in Patients with HER2-Mutant NSCLC

DrugTrial PhaseObjective Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)
ORIC-114 Phase 1/1bData maturingData maturingData maturing
Trastuzumab DeruxtecanPhase 2 (DESTINY-Lung01)54.9%[14]9.3 months[14]Not specified
PoziotinibPhase 227%[12]5.0 months[12]5.5 months[12]
ZongertinibPhase 1aObjective responses observedData maturingData maturing

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

Preclinical In Vitro Cell-Based Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of ORIC-114 and competitor compounds against various EGFR and HER2 mutant cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines harboring specific EGFR exon 20 insertion mutations, HER2 mutations, or wild-type EGFR were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of the test compounds (ORIC-114, mobocertinib, poziotinib, etc.) for 72 hours.

  • Viability Assessment: Cell viability was assessed using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) that measures ATP levels.

  • Data Analysis: Luminescence readings were normalized to vehicle-treated controls. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Preclinical In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of ORIC-114 and competitor compounds in vivo.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) were used.

  • Tumor Implantation: Patient-derived xenograft (PDX) fragments or cultured cancer cells expressing EGFR or HER2 exon 20 insertion mutations were subcutaneously implanted into the flanks of the mice. For intracranial models, cells were stereotactically injected into the brain.

  • Compound Administration: Once tumors reached a predetermined size, mice were randomized into treatment and control groups. ORIC-114 and competitor drugs were administered orally at specified doses and schedules (e.g., once daily).

  • Efficacy Evaluation: Tumor volume was measured regularly using calipers. For intracranial models, tumor burden was monitored by bioluminescence imaging. Body weight was monitored as an indicator of toxicity.

  • Endpoint: The study was terminated when tumors in the control group reached a specified size or at a predetermined time point. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Phase 1/1b Clinical Trial (NCT05315700)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of ORIC-114 in patients with advanced solid tumors harboring an EGFR or HER2 alteration.

Methodology:

  • Study Design: This is a multi-center, open-label, dose-escalation and dose-expansion study.

  • Patient Population: Patients with histologically or cytologically confirmed locally advanced or metastatic solid tumors with a documented EGFR or HER2 exon 20 insertion mutation or HER2 amplification/overexpression who have progressed on or are intolerant to standard therapies.

  • Treatment: ORIC-114 is administered orally on a continuous daily dosing schedule in 28-day cycles.

  • Assessments:

    • Safety: Monitored through the evaluation of adverse events (AEs), laboratory tests, vital signs, and electrocardiograms.

    • Pharmacokinetics: Plasma concentrations of ORIC-114 are measured at various time points.

    • Efficacy: Tumor responses are assessed every 8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes involved in ORIC-114 research, the following diagrams have been generated using Graphviz.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_ORIC114 cluster_pathways cluster_outcomes EGFR EGFR EGFR->EGFR HER2 HER2 EGFR->HER2 Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates HER2->HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds ORIC114 ORIC-114 ORIC114->EGFR Inhibits ORIC114->HER2 Inhibits Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR/HER2 signaling pathway and the inhibitory action of ORIC-114.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials CellLines Cancer Cell Lines (EGFR/HER2 ex20ins) CompoundScreening Compound Screening (ORIC-114 & Competitors) CellLines->CompoundScreening IC50 IC50 Determination CompoundScreening->IC50 PDX Patient-Derived Xenograft (PDX) & Intracranial Models IC50->PDX Candidate Selection Treatment Treatment with ORIC-114 & Competitors PDX->Treatment Efficacy Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy Phase1 Phase 1/1b Trial (Dose Escalation & Expansion) Efficacy->Phase1 Progression to Clinic SafetyEfficacy Safety & Preliminary Efficacy (ORR, DOR, PFS) Phase1->SafetyEfficacy

Caption: Preclinical to clinical research workflow for ORIC-114.

References

Safety Operating Guide

Navigating the Disposal of YM114: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling the potent and selective 5-HT3 receptor antagonist YM114 (CAS Number: 153608-99-2), proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, established principles for the disposal of chemical waste provide a necessary framework. This guide offers essential logistical information and procedural guidance based on general laboratory safety protocols.

It is imperative to locate and consult the specific Safety Data Sheet (SDS) provided by the manufacturer of this compound before proceeding with any disposal procedures. The SDS is the primary source of detailed safety and disposal information for any chemical.

Quantitative Data for General Chemical Waste Management

The following table summarizes key quantitative parameters that are typically considered when managing chemical waste streams in a laboratory setting. These are general guidelines and may need to be adjusted based on the specific hazards of this compound as detailed in its SDS.

ParameterGuidelineRationale
pH Range for Aqueous Waste 5.5 - 10.5To prevent corrosion of drainage systems and minimize environmental impact.
Halogenated Solvent Concentration Segregated Waste StreamHalogenated solvents require specific disposal methods, often incineration at high temperatures, and should not be mixed with non-halogenated solvents.
Heavy Metal Concentration Varies by regulation (typically ppm levels)To prevent contamination of water sources and ecosystems.
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous wasteFederal and local regulations limit the amount of hazardous waste that can be stored in a laboratory before it must be moved to a central accumulation area.

General Experimental Protocol for Chemical Waste Disposal

The following is a generalized, step-by-step protocol for the disposal of a chemical substance like this compound in a laboratory environment. This protocol is not a substitute for the specific instructions in the manufacturer's SDS.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling chemical waste.
  • Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
  • Ensure an eyewash station and safety shower are readily accessible.

2. Waste Identification and Segregation:

  • Clearly label a dedicated and compatible waste container with "Hazardous Waste," the full chemical name ("this compound"), its CAS number (153608-99-2), and the primary hazard(s) (e.g., "Toxic").
  • Do not mix this compound waste with other incompatible waste streams. For instance, do not mix with strong acids, bases, or oxidizing agents unless the SDS explicitly permits it.

3. Waste Collection:

  • Collect all waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves), in the designated hazardous waste container.
  • Keep the waste container securely closed except when adding waste.
  • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion and prevent spills.

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
  • The SAA should be in a secondary containment bin to catch any potential leaks.
  • Store away from heat, ignition sources, and direct sunlight.

5. Disposal Request:

  • Once the waste container is full or has been in the SAA for the maximum allowed time (as per institutional and local regulations), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.
  • Provide accurate information on the waste manifest or pickup request form.

6. Decontamination:

  • Thoroughly decontaminate any reusable labware that has come into contact with this compound using an appropriate solvent and cleaning procedure as recommended by your institution's safety protocols.
  • Dispose of the cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste.

YM114_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal & Decontamination start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe Safety First container Prepare Labeled Waste Container ppe->container collect Collect Waste in Fume Hood container->collect Segregate Waste store Store in Secondary Containment in SAA collect->store Secure & Store request Request EHS Pickup store->request Container Full or Time Limit Reached decontaminate Decontaminate Labware request->decontaminate Post-Collection end_point End: Waste Removed & Labware Cleaned decontaminate->end_point

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these general principles and, most importantly, the specific guidance within the manufacturer-provided SDS, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

Essential Safety and Handling Protocols for YM114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal guidance for handling the chemical compound YM114 (CAS Number: 153608-99-2). As a potent and selective (5-HT)3-receptor antagonist, this compound should be handled with care in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS), the following guidelines are based on best practices for handling potent, biologically active compounds with unknown toxicological profiles. A thorough risk assessment should be conducted by researchers prior to beginning any work with this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment and engineering controls are critical to minimize exposure when handling this compound. The following table summarizes the recommended safety measures.

Equipment/Control Specification Purpose
Ventilation Chemical Fume HoodTo minimize inhalation of powders or aerosols.
Eye Protection Safety Goggles with Side ShieldsTo protect eyes from splashes or airborne particles.
Hand Protection Nitrile Gloves (or other chemically resistant gloves)To prevent skin contact. Double gloving is recommended.
Body Protection Laboratory CoatTo protect skin and clothing from contamination.
Respiratory Protection N95 Respirator (or higher)Recommended when handling the powder outside of a fume hood.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

  • Preparation :

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling the Compound :

    • Perform all weighing and dilutions of this compound within the designated chemical fume hood.

    • Use dedicated spatulas and weighing papers.

    • Avoid generating dust. If handling a powder, use gentle motions.

    • For solutions, use a calibrated pipette with disposable tips.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.

    • Dispose of all contaminated materials as hazardous waste.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is necessary.

  • Spill Cleanup :

    • Alert others in the immediate area.

    • Evacuate the area if the spill is large or if there is a risk of airborne dust.

    • Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbed material into a sealable, labeled hazardous waste container.

    • Decontaminate the spill area thoroughly.

  • Exposure Response :

    • Skin Contact : Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation : Move to fresh air immediately.

    • Ingestion : Do not induce vomiting. Rinse mouth with water.

    • Seek immediate medical attention in all cases of exposure.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation : Collect all this compound waste, including unused compound, contaminated PPE, and cleaning materials, in a dedicated and clearly labeled hazardous waste container.

  • Container Management : Ensure the waste container is compatible with the chemical waste, properly sealed, and stored in a designated satellite accumulation area.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.

This compound Handling Workflow

YM114_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe prep_equip Prepare Equipment and Reagents gather_ppe->prep_equip weigh_dilute Weigh and Dilute this compound (in Fume Hood) prep_equip->weigh_dilute Begin Handling handle_powder Handle Powder with Care (Avoid Dust) weigh_dilute->handle_powder handle_solution Use Calibrated Pipette for Solutions weigh_dilute->handle_solution decontaminate Decontaminate Surfaces and Equipment handle_powder->decontaminate handle_solution->decontaminate dispose_waste_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_waste_ppe segregate_waste Segregate this compound Waste dispose_waste_ppe->segregate_waste label_container Use Labeled Hazardous Waste Container segregate_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YM114
Reactant of Route 2
Reactant of Route 2
YM114

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。